molecular formula C7H14O8 B1217148 Glucoheptonic acid CAS No. 87-74-1

Glucoheptonic acid

Número de catálogo: B1217148
Número CAS: 87-74-1
Peso molecular: 226.18 g/mol
Clave InChI: KWMLJOLKUYYJFJ-VFUOTHLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Glucoheptonic acid is a carbohydrate acid that is heptanoic acid substituted by hydroxy groups at C-2, C-3, C-4, C-5, C-6, and C-7. It has a role as a metabolite. It is a carbohydrate acid and a monocarboxylic acid. It derives from a heptanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLJOLKUYYJFJ-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1))
Record name Gluceptate [INN]
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DSSTOX Substance ID

DTXSID3048077
Record name Gluceptate
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Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-74-1
Record name D-glycero-D-gulo-Heptonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gluceptate [INN]
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Record name Gluceptate
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Record name D-glycero-D-gulo-heptonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOHEPTONIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glucoheptonic acid, focusing on the core reaction mechanism, experimental protocols, and quantitative data. The primary and most established method for this synthesis is the Kiliani-Fischer synthesis, a chain extension reaction that converts an aldose, in this case, D-glucose, into a seven-carbon sugar acid.

Core Synthesis Reaction: The Kiliani-Fischer Synthesis

The synthesis of this compound from D-glucose is a classic example of the Kiliani-Fischer synthesis. This process involves a two-step mechanism:

  • Nucleophilic Addition of Cyanide: The reaction is initiated by the nucleophilic attack of a cyanide ion (CN⁻) on the carbonyl carbon of the open-chain form of D-glucose. This forms a cyanohydrin intermediate. As the initial aldehyde carbon is prochiral, this addition results in the formation of two diastereomeric cyanohydrins (epimers) at the new chiral center (C2).

  • Hydrolysis of the Nitrile: The resulting mixture of cyanohydrins is then hydrolyzed under acidic or basic conditions. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the two epimers of this compound: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.

A significant improvement in the industrial production of this compound involves the use of calcium cyanide in an alkaline medium, which facilitates the reaction and the subsequent isolation of the product as its calcium salt.[1]

Reaction and Experimental Workflow

The overall synthesis and purification process can be visualized as a multi-step workflow, from the initial reaction to the isolation of the final product.

G cluster_0 Reaction Stage cluster_1 Purification Stage A D-Glucose Solution C Reaction Mixture (pH ~10) A->C B Calcium Cyanide Solution (with excess Lime) B->C D Acidification with Oxalic Acid (pH 3.5-4.5) C->D Formation of this compound and Calcium Glucoheptonate E Precipitation of Calcium Oxalate (B1200264) D->E F Filtration E->F G Neutralization with Lime (pH 6.5-6.9) F->G Purified this compound Solution H Concentration (in vacuo) G->H I Crystallization of Calcium Glucoheptonate H->I

Caption: Experimental workflow for the synthesis and purification of calcium glucoheptonate.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data derived from patented industrial processes.

ParameterValueReference
Starting Material D-Glucose[1]
Cyanide Source Calcium Cyanide[1]
Initial Reaction pH ~10 (maintained with excess lime)[1]
Reaction Temperature Room Temperature[1]
Acidification Agent Oxalic Acid[1]
Acidification pH 3.5 - 4.5[1]
Neutralization pH 6.5 - 6.9[1]
Yield 60-70% of pure and colorless calcium glucoheptonate[1]

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure based on the principles of the Kiliani-Fischer synthesis and industrial process improvements.

Materials:

  • D-Glucose

  • Calcium Cyanide (Ca(CN)₂)

  • Calcium Hydroxide (B78521) (Lime, Ca(OH)₂)

  • Oxalic Acid (H₂C₂O₄)

  • Deionized Water

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, pH meter, filtration apparatus, rotary evaporator)

Procedure:

Step 1: Preparation of Reactant Solutions

  • Glucose Solution: Prepare a concentrated aqueous solution of D-glucose.

  • Calcium Cyanide Solution: In a separate container, dissolve calcium cyanide in deionized water. Add a slight excess of calcium hydroxide to the solution to raise the pH to approximately 10.

Step 2: Cyanohydrin Formation

  • At room temperature, slowly add the glucose solution to the calcium cyanide solution with continuous stirring.

  • Maintain the pH of the reaction mixture at approximately 10. The presence of excess lime helps to buffer the solution.[1]

  • Allow the reaction to proceed with stirring. The reaction progress can be monitored by the consumption of glucose.

  • During the reaction, ammonia (B1221849) may be evolved and should be handled in a well-ventilated fume hood.

Step 3: Hydrolysis and Initial Purification

  • Upon completion of the initial reaction, the resulting alkaline solution contains calcium glucoheptonate.

  • Slowly add a weak solution of oxalic acid to the reaction mixture with vigorous stirring until the pH reaches 3.5-4.5.[1] This step serves to neutralize the excess lime and precipitate calcium as calcium oxalate, a key purification step.[1]

  • A precipitate of calcium oxalate will form.

Step 4: Isolation of this compound Solution

  • Filter the mixture to remove the precipitated calcium oxalate. The filtrate is an acidic solution of this compound and some remaining soluble calcium glucoheptonate.

Step 5: Formation and Isolation of Calcium Glucoheptonate

  • Neutralize the purified filtrate by the controlled addition of calcium hydroxide until the pH is between 6.5 and 6.9.[1]

  • The resulting solution is a purified aqueous solution of calcium glucoheptonate.

  • Concentrate the solution under reduced pressure (in vacuo) to a syrup.[1]

  • The concentrated syrup can be further processed to crystallize the solid calcium glucoheptonate. The lactone form may crystallize out upon cooling and standing.[1]

Signaling Pathways and Logical Relationships

The core of the this compound synthesis is a chemical transformation rather than a biological signaling pathway. The logical relationship of the key chemical transformations is depicted below.

G Glucose D-Glucose (Aldehyde form) Cyanohydrin Cyanohydrin Intermediate (Diastereomeric Mixture) Glucose->Cyanohydrin + Ca(CN)₂ / Ca(OH)₂ pH ~10 Glucoheptonate Glucoheptonate (as Calcium Salt) Cyanohydrin->Glucoheptonate Hydrolysis GlucoheptonicAcid This compound Glucoheptonate->GlucoheptonicAcid Acidification

Caption: Key chemical transformations in the synthesis of this compound.

Separation of Diastereomers

The Kiliani-Fischer synthesis inherently produces a mixture of two diastereomers (epimers) of this compound. The separation of these epimers is crucial for applications requiring stereochemically pure compounds.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers. Normal phase chromatography on a silica (B1680970) gel column can often effectively separate diastereomers due to their different polarities and interactions with the stationary phase.

  • Fractional Crystallization: In some cases, the diastereomeric salts of this compound may have different solubilities, allowing for their separation by fractional crystallization.

The choice of separation method will depend on the specific properties of the diastereomers and the scale of the purification.

References

Enzymatic Synthesis of Glucoheptonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of glucoheptonic acid derivatives, with a focus on transgalactosylation methods. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic and potential biological pathways.

Introduction

This compound, a seven-carbon sugar acid, and its derivatives are gaining interest in various fields due to their potential applications in pharmaceuticals, cosmetics, and as functional food ingredients.[1] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of these compounds. This guide focuses on the primary enzymatic route currently explored: the transgalactosylation of this compound to produce novel glycosides with enhanced bioactive properties.[1]

Enzymatic Synthesis Routes

The most prominently documented method for the enzymatic synthesis of this compound derivatives is transgalactosylation catalyzed by β-galactosidase.[1] However, other enzymatic strategies, such as those involving oxidoreductases and lipases, present potential alternative routes worth exploring.

Transgalactosylation using β-Galactosidase

Transgalactosylation is a kinetically controlled reaction where a glycosidase, in this case, β-galactosidase, transfers a galactose unit from a donor substrate (typically lactose) to an acceptor molecule (sodium glucoheptonate) instead of water.[2] This process yields a galactosyl derivative of this compound.[1]

The core reaction is as follows:

Lactose (B1674315) + Sodium Glucoheptonate --(β-Galactosidase)--> Galactosyl-Glucoheptonate + Glucose

Transgalactosylation_Reaction

Potential Alternative Enzymatic Routes

While less explored for this compound specifically, other enzyme classes offer promising avenues for the synthesis of its derivatives:

  • Oxidoreductases: Enzymes like glucose-fructose oxidoreductase could potentially be used in a system to modify the hydroxyl groups of this compound.[3][4]

  • Lipases: Lipase-catalyzed esterification is a well-established method for synthesizing sugar esters.[5][6][7] This could be applied to this compound to produce esters with various fatty acids, potentially leading to novel surfactants or drug delivery vehicles.[8][9]

Quantitative Data on Transgalactosylation

The efficiency of the transgalactosylation of sodium glucoheptonate is influenced by several factors. The following table summarizes key quantitative data from a study using β-galactosidase from Kluyveromyces lactis.[1]

ParameterConditionProduct Concentration (g/L)Yield (% of dry matter)Reference
Substrate Ratio (Sodium Glucoheptonate:Lactose) 1.9:1 (molar)54.510.9[1]
Initial Dry Matter HighHigher product content-[1]
Salt Addition 0.5–0.75 M MgCl₂ or 1 M NaClSignificantly Increased-[1]
Salt Addition MnCl₂Decreased-[1]
pH > Optimal for hydrolysisDecreased-[1]
Enzyme Dose LowSlowed synthesis-[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of galactosyl-glucoheptonate.

General Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound derivatives is depicted below.

Experimental_Workflow

Protocol for Transgalactosylation of Sodium Glucoheptonate

This protocol is based on the methods described by Wojciechowska et al.[1]

Materials:

  • Sodium glucoheptonate

  • Lactose

  • β-galactosidase from Kluyveromyces lactis (e.g., Lactozym)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8-7.0)

  • Distilled water

  • Sodium chloride (optional)

  • Magnesium chloride (optional)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

Equipment:

  • Jacketed glass reactor or temperature-controlled water bath with a stirrer

  • pH meter

  • Analytical balance

  • HPLC system with a refractive index (RI) detector and an appropriate column (e.g., amine-based column) for carbohydrate analysis.

Procedure:

  • Substrate Solution Preparation:

    • Prepare a solution of sodium glucoheptonate and lactose in sodium phosphate buffer. A molar ratio of 1.9:1 (sodium glucoheptonate:lactose) has been shown to be effective.[1]

    • The total dry matter content can be varied, with higher concentrations potentially leading to higher product yields.

    • If investigating the effect of salts, add NaCl or MgCl₂ to the desired concentration.

    • Adjust the pH of the solution to 6.9-7.0 using HCl or NaOH.

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

    • Add the β-galactosidase enzyme. The enzyme dose should be optimized; a starting point could be around 214 U/g of lactose.[1]

    • Maintain the reaction at a constant temperature and pH with continuous stirring.

    • Take samples at regular intervals (e.g., every hour) for analysis.

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, inactivate the enzyme in the collected samples by heating (e.g., 100°C for 5 minutes).

    • Centrifuge the samples to remove any precipitated protein.

    • Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

  • Product Analysis by HPLC:

    • Analyze the samples using an HPLC system equipped with an RI detector.

    • Use a suitable column for separating sugars and sugar acids.

    • Quantify the product formation based on the peak area and a standard curve if a pure standard is available.

Protocol for Product Purification
  • Cation Exchange Chromatography:

    • Pass the final reaction mixture through a column packed with a strong cation exchanger (e.g., Amberlite IR 120, hydrogen form) to remove sodium and other cations.

  • Concentration:

    • Concentrate the eluate from the cation exchange column using a rotary evaporator to increase the concentration of the this compound derivative.

  • Size Exclusion Chromatography (SEC):

    • Further purify the concentrated product using SEC to separate the desired derivative from unreacted substrates and byproducts based on size.

Protocol for Product Characterization
  • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the purified derivative and confirm the addition of a galactose moiety.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR, as well as 2D NMR experiments (e.g., COSY, HSQC, HMBC), to elucidate the complete structure of the galactosyl-glucoheptonate, including the linkage position of the galactose.[11]

Biological Activity and Potential Signaling Pathways

While the direct involvement of this compound derivatives in specific intracellular signaling pathways has not been extensively studied, their biological activities suggest potential interactions with microbial systems and possible roles as enzyme inhibitors.

Prebiotic and Antimicrobial Activity

Galactosyl derivatives of this compound have shown promising prebiotic potential by stimulating the growth of beneficial gut bacteria such as Lactobacillus strains.[12] They have also demonstrated antibacterial activity against pathogenic strains like S. Choleraesuis, S. epidermidis, and Staphylococcus aureus.[12]

Prebiotic_Action

Potential for Quorum Sensing Inhibition

The observed antibacterial activity could be mediated through the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence.[4][13] Further research is needed to investigate if these derivatives can act as QS inhibitors.

Potential as Enzyme Inhibitors

Given their structure as sugar analogs, this compound derivatives could potentially act as inhibitors for various enzymes involved in carbohydrate metabolism or modification, such as glycosidases or kinases.[14][15] This remains a speculative area requiring further investigation.

Conclusion

The enzymatic synthesis of this compound derivatives, particularly through transgalactosylation with β-galactosidase, presents a viable and promising route for producing novel bioactive compounds. This guide has provided a comprehensive overview of the current state of knowledge, including detailed protocols and quantitative data. While the exploration of alternative enzymatic routes and the elucidation of their precise mechanisms of biological action, especially in relation to cell signaling, are still in their early stages, the potential applications of these derivatives in the pharmaceutical and nutraceutical industries warrant continued research and development.

References

An In-depth Technical Guide to the Alpha and Beta Isomers of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha and beta isomers of glucoheptonic acid, focusing on their core chemical principles, physicochemical properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and formulation development.

Introduction to this compound and its Isomerism

This compound, a seven-carbon sugar acid, is structurally related to glucose. It is synthesized from glucose through the Kiliani-Fischer synthesis, which extends the carbon chain. This process results in the formation of two epimers at the C2 position: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.

In aqueous solution, the open-chain carboxylic acid form of this compound exists in equilibrium with cyclic hemiacetal structures. The formation of these rings, typically five-membered (furanose) or six-membered (pyranose), creates a new chiral center at the anomeric carbon (C1). This gives rise to two diastereomeric isomers, designated as alpha (α) and beta (β) anomers. The orientation of the hydroxyl group on the anomeric carbon relative to the stereocenter that determines the D- or L-configuration (C6 in this case) distinguishes the α and β forms.

The interconversion between the α and β anomers in solution, passing through the open-chain form, is a phenomenon known as mutarotation. This dynamic equilibrium is crucial to understanding the chemical and biological properties of this compound.

Physicochemical Properties of Alpha and Beta Isomers

Direct experimental data on the specific physicochemical properties of the isolated alpha and beta anomers of this compound are not extensively reported in publicly available literature. However, based on the well-established principles of carbohydrate chemistry and data from analogous compounds like D-glucose and other heptoses, we can infer their expected properties.

Table 1: Expected Physicochemical Properties of α- and β-D-Glucoheptonic Acid Pyranose Anomers

Propertyα-D-Glucoheptonic Acid (Pyranose)β-D-Glucoheptonic Acid (Pyranose)Reference Compound Data (D-Glucose Anomers)
Molecular Formula C₇H₁₄O₈C₇H₁₄O₈C₆H₁₂O₆
Molecular Weight 226.18 g/mol 226.18 g/mol 180.16 g/mol
Melting Point (°C) Expected to be distinctExpected to be distinctα-D-glucose: 146 °C; β-D-glucose: 150 °C
Specific Optical Rotation ([_α]D) Expected to be more positiveExpected to be less positiveα-D-glucose: +112.2°; β-D-glucose: +18.7°; Equilibrium: +52.7°[1][2] Note: A commercial sample of α-D-glucoheptonic acid sodium salt has a reported specific rotation of +5.5° to +6.5° (c=4 in water).
Solubility in Water HighHighBoth anomers of D-glucose are highly soluble in water.
¹H NMR (Anomeric Proton, ppm) Expected downfield shift (~5.2 ppm)Expected upfield shift (~4.6 ppm)For D-glucose, the α-anomeric proton is at ~5.23 ppm, while the β-anomeric proton is at ~4.64 ppm.[3]
¹³C NMR (Anomeric Carbon, ppm) Expected chemical shiftExpected chemical shiftFor D-glucose, the α-anomeric carbon is at ~93 ppm, and the β-anomeric carbon is at ~97 ppm.
Equilibrium in D₂O Expected to be the minor anomerExpected to be the major anomerFor D-glucose, the equilibrium mixture contains approximately 36% α-anomer and 64% β-anomer.[1][3]

Experimental Protocols for Characterization

The characterization and differentiation of the alpha and beta anomers of this compound rely on standard analytical techniques employed in carbohydrate chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the unambiguous characterization of anomeric forms in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large solvent proton signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The anomeric protons are typically found in the region of 4.5-5.5 ppm. The α-anomeric proton generally resonates at a lower field (higher ppm value) than the β-anomeric proton.[3]

    • The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), ³J(H₁,H₂), is diagnostic of the anomeric configuration in pyranose rings. For a gluco-configuration, the β-anomer (trans-diaxial H-1 and H-2) will have a larger coupling constant (typically ~8 Hz) compared to the α-anomer (axial-equatorial relationship, ~3-4 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The anomeric carbon (C-1) signals are typically found between 90-100 ppm. The chemical shift of C-1 is sensitive to the anomeric configuration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish the connectivity between protons, confirming the H-1 to H-2 coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, allowing for the definitive assignment of the anomeric proton and carbon signals for each anomer.

  • Data Analysis:

    • Integrate the anomeric proton signals in the ¹H NMR spectrum to determine the relative concentrations of the α and β anomers at equilibrium.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Each anomer will have a characteristic specific optical rotation.

Protocol for Polarimetry:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 to 10 g per 100 mL) in a suitable solvent, typically water.

  • Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill a polarimeter cell of a known path length (e.g., 1 decimeter) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α).

  • Calculation of Specific Rotation ([α]D):

    • Use the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Mutarotation Study:

    • To observe mutarotation, dissolve a pure anomer (if isolated) in the solvent and take readings of the optical rotation at regular time intervals until a stable value is reached. The initial and final rotation values correspond to the pure anomer and the equilibrium mixture, respectively.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the anomers.

Protocol for HPLC Analysis:

  • Stationary Phase: Utilize a column designed for carbohydrate analysis, such as an amino-functionalized silica (B1680970) column or a specialized ligand-exchange column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used for amino columns.

  • Detection: A refractive index (RI) detector is typically used for carbohydrate analysis.

  • Anomer Separation: The separation of anomers can be challenging due to their rapid interconversion. To achieve separation, the analysis is often performed at low temperatures to slow down mutarotation. Alternatively, specialized chiral columns can be employed.

Biological Activity and Significance

While the biological activities of this compound as a mixture are known, particularly its use as a chelating agent, specific studies comparing the biological effects of the individual alpha and beta anomers are limited. Research on the related D-glycero-D-gulo-heptose has shown that it does not inhibit glucose-induced insulin (B600854) release, unlike D-mannoheptulose.[4] The stereochemistry at the anomeric center can significantly influence biological activity, as it dictates the molecule's three-dimensional shape and its ability to bind to enzymes and receptors. Further research is warranted to explore the distinct biological roles of the α and β anomers of this compound, which could have implications for drug development and nutritional science.

Visualizations

Cyclization of D-Glucoheptonic Acid

The following diagram illustrates the equilibrium between the open-chain form of D-glycero-D-gulo-heptonic acid and its cyclic pyranose anomers.

anomer_characterization_workflow Workflow for Anomer Characterization start This compound Sample dissolve Dissolve in D₂O start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) dissolve->nmr polarimetry Polarimetry dissolve->polarimetry hplc HPLC Analysis dissolve->hplc nmr_data Chemical Shifts Coupling Constants Anomer Ratio nmr->nmr_data polarimetry_data Specific Rotation Mutarotation Profile polarimetry->polarimetry_data hplc_data Anomer Separation Quantification hplc->hplc_data characterization Full Anomer Characterization nmr_data->characterization polarimetry_data->characterization hplc_data->characterization

References

An In-depth Technical Guide to the Stereoisomers of 2,3,4,5,6,7-Hexahydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6,7-Hexahydroxyheptanoic acid, an aldoheptonic acid, is a polyhydroxylated carboxylic acid of significant interest in carbohydrate chemistry and biochemistry. Its structure, possessing multiple chiral centers, gives rise to a large number of stereoisomers, each with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the stereoisomerism of 2,3,4,5,6,7-hexahydroxyheptanoic acid, outlines key experimental methodologies for their study, and explores their potential biological significance.

Stereoisomerism of 2,3,4,5,6,7-Hexahydroxyheptanoic Acid

The open-chain structure of 2,3,4,5,6,7-hexahydroxyheptanoic acid features five chiral centers at carbons 2, 3, 4, 5, and 6. According to the Van't Hoff rule (2^n), this results in a theoretical maximum of 32 stereoisomers . These stereoisomers exist as 16 pairs of enantiomers.

The nomenclature and stereochemical configuration of these isomers are systematically derived from the corresponding aldoheptose sugars. The "D" or "L" designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the carboxyl group (C6). The prefixes such as "glycero-," "gulo-," "manno-," etc., describe the stereochemistry of the remaining chiral centers. For example, D-glycero-D-gulo-heptonic acid is one of the 32 stereoisomers.

Fischer Projections of the D-Aldoheptonic Acid Stereoisomers

The following diagram illustrates the systematic generation of the 16 D-isomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid, analogous to the D-aldoheptoses. The corresponding 16 L-isomers are the mirror images of these structures.

G cluster_c2 C2 Configuration cluster_c3 C3 Configuration cluster_c4 C4 Configuration cluster_c5 C5 Configuration c2_R R c3_RR R c2_R->c3_RR c3_RS S c2_R->c3_RS c2_S S c3_SR R c2_S->c3_SR c3_SS S c2_S->c3_SS c4_RRR R c3_RR->c4_RRR c4_RRS S c3_RR->c4_RRS c4_RSR R c3_RS->c4_RSR c4_RSS S c3_RS->c4_RSS c4_SRR R c3_SR->c4_SRR c4_SRS S c3_SR->c4_SRS c4_SSR R c3_SS->c4_SSR c4_SSS S c3_SS->c4_SSS c5_RRRR R (D-glycero-D-allo-) c4_RRR->c5_RRRR c5_RRRS S (D-glycero-D-altro-) c4_RRR->c5_RRRS c5_RRSR R (D-glycero-D-gluco-) c4_RRS->c5_RRSR c5_RRSS S (D-glycero-D-manno-) c4_RRS->c5_RRSS c5_RSRR R (D-glycero-D-gulo-) c4_RSR->c5_RSRR c5_RSRS S (D-glycero-D-ido-) c4_RSR->c5_RSRS c5_RSSR R (D-glycero-D-galacto-) c4_RSS->c5_RSSR c5_RSSS S (D-glycero-D-talo-) c4_RSS->c5_RSSS c5_SRRR R (L-glycero-D-allo-) c4_SRR->c5_SRRR c5_SRRS S (L-glycero-D-altro-) c4_SRR->c5_SRRS c5_SRSR R (L-glycero-D-gluco-) c4_SRS->c5_SRSR c5_SRSS S (L-glycero-D-manno-) c4_SRS->c5_SRSS c5_SSRR R (L-glycero-D-gulo-) c4_SSR->c5_SSRR c5_SSRS S (L-glycero-D-ido-) c4_SSR->c5_SSRS c5_SSSR R (L-glycero-D-galacto-) c4_SSS->c5_SSSR c5_SSSS S (L-glycero-D-talo-) c4_SSS->c5_SSSS

Figure 1. Stereoisomer branching based on chiral centers.

Physicochemical Properties

Stereoisomer NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D (degrees)
D-glycero-D-gulo-Heptonic acidC₇H₁₄O₈226.18Data not availableData not available
L-glycero-L-gulo-Heptonic acidC₇H₁₄O₈226.18Data not availableData not available
... (other isomers) ...C₇H₁₄O₈226.18Data not availableData not available

Note: The lack of comprehensive data highlights a significant area for future research in the characterization of these stereoisomers.

Experimental Protocols

Synthesis and Separation of Stereoisomers

The synthesis of specific stereoisomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid is a non-trivial task, often involving stereoselective reactions starting from chiral precursors, such as commercially available monosaccharides.

General Synthetic Strategy:

  • Chain Extension of Aldohexoses: A common method is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldohexose by one carbon, creating two epimeric aldoheptoses.

  • Oxidation: The resulting aldoheptoses can then be oxidized to their corresponding aldoheptonic acids.

  • Purification and Separation: The separation of the resulting diastereomers is typically achieved through fractional crystallization of their salts (e.g., with brucine (B1667951) or strychnine) or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.

Detailed Protocol for Chromatographic Separation of Sugar Acids:

A general protocol for the separation of sugar acids using paper or thin-layer chromatography is as follows:

  • Preparation of the Stationary Phase: A strip of Whatman No. 1 chromatography paper or a silica (B1680970) gel TLC plate is used as the stationary phase.

  • Sample Application: A small spot of the mixture of sugar acids, along with individual standards, is applied to the baseline of the chromatography medium.

  • Development of the Chromatogram: The chromatogram is developed in a sealed tank containing a suitable solvent system. A common mobile phase for the separation of sugar acids is a mixture of n-butanol, acetic acid, and water.

  • Visualization: After development, the chromatogram is dried, and the spots are visualized by spraying with a suitable reagent, such as ammoniacal silver nitrate (B79036) or p-anisidine (B42471) hydrochloride, followed by heating.

  • Analysis: The retention factor (Rf) value of each spot is calculated and compared with the standards for identification.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization start Chiral Precursor (e.g., Aldohexose) kiliani Kiliani-Fischer Synthesis start->kiliani oxidation Oxidation kiliani->oxidation mixture Diastereomeric Mixture of Heptonic Acids oxidation->mixture separation Chromatographic Separation (e.g., Chiral HPLC) mixture->separation isomer1 Isolated Stereoisomer 1 separation->isomer1 isomer2 Isolated Stereoisomer 2 separation->isomer2 polarimetry Polarimetry (Specific Rotation) isomer1->polarimetry spectroscopy Spectroscopic Analysis (NMR, MS) isomer1->spectroscopy mp Melting Point Determination isomer1->mp isomer2->polarimetry isomer2->spectroscopy isomer2->mp

Figure 2. General workflow for the synthesis and characterization of stereoisomers.
Determination of Specific Rotation

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Protocol:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., distilled water).

  • Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration (c) in a suitable solvent.

  • Measurement: Fill the polarimeter tube of a known path length (l) with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589.3 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c)

Biological Significance and Potential Applications

While specific biological roles for each of the 32 stereoisomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid are not well-documented, the broader class of sugar acids exhibits a range of biological activities.

Potential Roles:

  • Metabolic Intermediates: These compounds may serve as intermediates in carbohydrate metabolism or be products of microbial metabolism.

  • Enzyme Inhibition: There is evidence that sugar acids and their lactones can act as inhibitors of enzymes such as β-glucuronidase.[1][2][3][4][5] Inhibition of β-glucuronidase is a target of interest in cancer research, as this enzyme can deconjugate glucuronidated drugs and carcinogens in the gut.

Logical Pathway for Investigating Biological Activity:

G start Isolated Stereoisomer screen High-Throughput Screening (e.g., Enzyme Inhibition Assays) start->screen hit Identification of 'Hit' Compounds screen->hit dose_response Dose-Response Studies hit->dose_response cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) dose_response->cell_based in_vivo In Vivo Animal Models cell_based->in_vivo lead Lead Compound for Drug Development in_vivo->lead

Figure 3. A logical workflow for the investigation of biological activity.

Conclusion

The 32 stereoisomers of 2,3,4,5,6,7-hexahydroxyheptanoic acid represent a rich and largely unexplored area of stereochemistry. While the theoretical framework for their structure and nomenclature is well-established, a significant lack of empirical data on their individual physicochemical properties and biological activities persists. This guide provides a foundational understanding and a methodological framework to encourage further research into the synthesis, characterization, and potential therapeutic applications of these complex molecules. The detailed experimental protocols and logical workflows presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of carbohydrate chemistry, drug discovery, and biomedical research.

References

An In-depth Technical Guide to the Formation and Stability of Glucoheptonic Acid Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation and stability of glucoheptonic acid lactone. It delves into the mechanisms of lactonization, the influence of environmental factors such as pH on stability, and detailed methodologies for its synthesis and analysis. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

D-Glucoheptonic acid is a seven-carbon sugar acid, a higher homolog of gluconic acid. In aqueous solutions, it exists in a dynamic equilibrium with its intramolecular esters, known as this compound lactones. The most common form is the D-glucoheptonic acid-1,4-lactone (a γ-lactone), a chiral compound with a five-membered ring.[1][2] Understanding the equilibrium between the open-chain acid and the cyclic lactone is critical in various applications, including pharmaceuticals, where the lactone form may exhibit different biological activity or solubility compared to the parent acid.

Lactone Formation: Mechanism and Synthesis

The formation of a lactone from its corresponding hydroxy acid is an intramolecular esterification. This process is typically reversible and acid-catalyzed.

2.1. Mechanism of Lactonization

In an acidic aqueous solution, the formation of this compound lactone is initiated by the protonation of the carboxylic acid group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups along the carbon chain. The subsequent loss of a water molecule results in the formation of the cyclic ester, the lactone.

While specific studies on this compound are limited, extensive research on the closely related gluconic acid provides a robust model. In acidic solutions, gluconic acid forms both a six-membered δ-lactone and a five-membered γ-lactone.[3][4][5] The δ-lactone tends to form more readily; however, as the pH decreases below 2.5, the formation of the γ-lactone becomes more significant.[3][4][5] A similar equilibrium between δ- and γ-lactones is expected for this compound.

G Acid This compound (Open-Chain) ProtonatedAcid Protonated Acid Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ mid1 ProtonatedAcid->mid1 - H₂O mid2 ProtonatedAcid->mid2 - H₂O GammaLactone γ-Lactone (1,4-Lactone) GammaLactone->mid1 + H₂O (Hydrolysis) DeltaLactone δ-Lactone (1,5-Lactone) DeltaLactone->mid2 + H₂O (Hydrolysis) mid1->GammaLactone C4-OH attack mid2->DeltaLactone C5-OH attack G start Start: Sample containing Acid + Lactone hydrolysis Step 1: Alkaline Hydrolysis (pH ~11, 10 min) start->hydrolysis neutralize Step 2: Neutralization & Dilution hydrolysis->neutralize cuvette Step 3: Prepare Cuvettes (Blank, Standard, Sample) neutralize->cuvette reagents Step 4: Add Buffer, ATP, NADP⁺ cuvette->reagents read1 Step 5: Read Initial Absorbance (A₁) at 340 nm reagents->read1 enzyme Step 6: Add Enzymes (6-PGDH, then GK) read1->enzyme incubate Step 7: Incubate (37°C, ~6 min) enzyme->incubate read2 Step 8: Read Final Absorbance (A₂) at 340 nm incubate->read2 calculate Step 9: Calculate Concentration read2->calculate

References

A Comprehensive Technical Guide to the Chemical Properties of Glucoheptonic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of glucoheptonic acid salts. This document summarizes quantitative data, details experimental protocols for property determination, and visualizes key industrial and pharmaceutical workflows, serving as an essential resource for professionals in research, science, and drug development.

Core Chemical Properties of this compound Salts

This compound, a seven-carbon sugar acid, forms salts with various cations, exhibiting a range of chemical properties that make them valuable in diverse applications. The most commercially significant salts include sodium, calcium, and zinc glucoheptonate. Their utility is primarily derived from their high water solubility, stability across a range of conditions, and exceptional chelating ability.

Physical and Chemical Properties

This compound salts are typically white to off-white, crystalline or amorphous powders. They are highly soluble in water, a property that is crucial for their application in aqueous formulations.

Table 1: Physical and Chemical Properties of Common this compound Salts

PropertySodium GlucoheptonateCalcium GlucoheptonateZinc Glucoheptonate
Appearance White to off-white crystalline powder[1]White or very slightly yellow, amorphous powder, hygroscopic[2]White crystalline or granular powder[3]
Molecular Formula C₇H₁₃NaO₈[4]C₁₄H₂₆CaO₁₆[5]C₁₂H₂₂ZnO₁₄[6]
Molecular Weight 248.16 g/mol [4]490.42 g/mol (anhydrous basis)[5]455.68 g/mol [3]
Water Solubility Freely soluble[7]; 289 g/L (predicted)[8]Very soluble[2]; Soluble[5]Easily soluble, solubility increases with temperature[3]
pH (1% solution) 7.0 - 9.0[4]-4.0 - 7.0[3]
Chelation and Stability

A defining characteristic of glucoheptonate salts is their potent chelating ability. The glucoheptonate anion can form stable, water-soluble complexes with di- and trivalent metal ions across a wide pH range, with particularly exceptional performance in alkaline conditions.[1][9] This sequestration of metal ions prevents their precipitation and interference in various chemical processes.

Table 2: Overview of Chelation Properties and Stability

PropertyDescription
Chelating Action Forms stable, water-soluble complexes with metal ions such as Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺, and others.[1] This action prevents the precipitation of metal hydroxides in alkaline solutions and mitigates the catalytic effects of metal ions in various chemical systems.
pH Stability Glucoheptonate complexes are notably stable in highly alkaline environments, a significant advantage over many other chelating agents.[1][4] Sodium glucoheptonate solutions are compatible with strong alkali solutions (pH 8.0-10.0).[11]
Thermal Stability This compound salts generally exhibit good thermal stability. For instance, zinc gluconate, a similar sugar acid salt, is stable at room temperature but may decompose at temperatures above 200°C.[3] The thermal stability of pharmaceutical salts is a critical parameter for storage and processing.[12][13]
Solution Stability (Calcium) Solutions of calcium glucoheptonate, particularly the α-epimer, can be prone to precipitation upon storage.[11] Stability can be enhanced by autoclaving, which is thought to destroy seed crystals. The relative proportion of α and β epimers influences solution stability.[11]

Experimental Protocols

The following sections detail methodologies for determining key chemical properties of this compound salts.

Determination of Chelation Capacity and Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stoichiometry and stability constants of metal-ligand complexes.[14][15][16]

Objective: To determine the stability constant of a metal-glucoheptonate complex.

Materials:

  • This compound salt (e.g., sodium glucoheptonate)

  • Metal salt solution of known concentration (e.g., FeCl₃, CuSO₄)

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Inert electrolyte solution (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength

  • High-purity water

  • pH meter with a combination glass electrode

  • Burette

  • Stirrer

  • Thermostated reaction vessel

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

  • Ligand Protonation Constants:

    • Titrate a known concentration of this compound with the standardized strong base in the presence of the inert electrolyte.

    • Record the pH as a function of the volume of base added.

    • Calculate the protonation constants of this compound from the titration curve using appropriate software.

  • Metal-Ligand Titration:

    • Prepare a solution containing known concentrations of the this compound salt, the metal salt, and the inert electrolyte in the thermostated vessel.

    • Titrate this solution with the standardized strong base.

    • Record the pH as a function of the volume of base added.

  • Data Analysis:

    • The titration data will show a displacement of the titration curve in the presence of the metal ion compared to the ligand-only titration, indicating complex formation.

    • Use specialized software (e.g., HYPERQUAD) to refine the ligand protonation constants and to calculate the stepwise and overall stability constants (β) for the metal-glucoheptonate complexes.[10]

Characterization of Metal Chelation by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of colored metal-glucoheptonate complexes and to determine their stoichiometry.[17]

Objective: To determine the stoichiometry of a colored metal-glucoheptonate complex using Job's method of continuous variation.

Materials:

  • This compound salt solution of known concentration

  • Colored metal salt solution of the same concentration (e.g., CuSO₄)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks with a constant total molar concentration of metal and ligand, but with varying mole fractions of each. The total volume of all solutions should be the same.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-glucoheptonate complex by scanning a solution containing the complex across a range of wavelengths.

    • Measure the absorbance of each prepared solution at this λ_max.

  • Job's Plot:

    • Plot the absorbance versus the mole fraction of the ligand (or metal).

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

Assessment of Thermal Stability

Thermogravimetric analysis (TGA) is a standard method for evaluating the thermal stability of solid materials.[18]

Objective: To determine the decomposition temperature of a solid this compound salt.

Materials:

  • Solid this compound salt sample

  • Thermogravimetric analyzer (TGA)

  • Inert atmosphere (e.g., nitrogen gas)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound salt into the TGA sample pan.

  • TGA Analysis:

    • Place the sample in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show a plot of mass versus temperature.

    • The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition. The temperature at which a certain percentage of mass is lost (e.g., 5%) can also be used to define the decomposition temperature.

Visualizations of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate logical workflows for the application of this compound salts in industrial and pharmaceutical contexts.

Industrial Metal Cleaning Workflow

Glucoheptonates are integral to industrial cleaning processes, particularly for rust and scale removal, due to their potent chelating action in alkaline conditions.[19][20][21][22]

G cluster_0 Metal Surface Preparation cluster_1 Solution Components A Rusted/Scaled Metal Surface C Immersion/Application of Cleaning Solution A->C B Alkaline Cleaning Solution Preparation B->C D Chelation of Metal Ions (Fe, Ca, Mg) C->D E Rinsing D->E I Glucoheptonate Salt D->I Glucoheptonate forms soluble metal complexes F Clean Metal Surface E->F G Water G->B H Alkaline Source (e.g., NaOH) H->B I->B J Surfactants J->B

Caption: Workflow for industrial metal cleaning using a glucoheptonate-based alkaline solution.

Pharmaceutical Formulation Process

In pharmaceuticals, glucoheptonate salts can be used as excipients, for example, as a source of a mineral (e.g., calcium glucoheptonate) or to enhance the stability of a formulation by chelating trace metal ions.[23][24][25]

G cluster_0 Formulation Development cluster_1 Selected Excipients A API (Active Pharmaceutical Ingredient) C Blending A->C B Excipient Selection B->C D Granulation (Wet/Dry) C->D E Drying (if wet granulated) D->E F Milling E->F G Final Blending F->G H Tableting/Capsule Filling G->H I Finished Dosage Form H->I J Glucoheptonate Salt (e.g., for mineral source or chelation) J->A Enhances stability by chelating trace metals J->B K Filler/Diluent (e.g., Microcrystalline Cellulose) K->B L Binder (e.g., PVP) L->B M Disintegrant (e.g., Croscarmellose Sodium) M->B N Lubricant (e.g., Magnesium Stearate) N->B

Caption: Logical workflow for the incorporation of a glucoheptonate salt as an excipient in a solid dosage form pharmaceutical formulation.

This technical guide provides a foundational understanding of the chemical properties of this compound salts, equipping researchers, scientists, and drug development professionals with the necessary knowledge for their effective application. The provided experimental protocols offer a starting point for the quantitative analysis of these versatile compounds.

References

The Uncharted Territory: A Technical Guide to the Putative Metabolic Pathway of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, represents a fascinating yet largely unexplored area of carbohydrate metabolism. While the metabolic fates of more common hexose-derived acids like gluconic and glucuronic acid are well-documented, the biochemical pathway for this compound remains to be fully elucidated. This technical guide synthesizes current knowledge on the metabolism of related sugar acids to propose a putative pathway for this compound catabolism, primarily within a microbial context. This document provides a framework for future research by outlining potential enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols necessary to validate and characterize this metabolic route. Such understanding is crucial for applications in biotechnology, where microbial conversion of rare sugars is harnessed, and in drug development, where targeting unique metabolic pathways can be a strategy for antimicrobial therapies.

A Putative Biochemical Pathway for this compound Metabolism

Based on established principles of sugar acid catabolism in microorganisms, a plausible metabolic pathway for this compound can be inferred. This putative pathway likely involves a series of enzymatic reactions that convert this compound into intermediates that can enter central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

The proposed pathway initiates with the oxidation of a heptose sugar to form this compound, followed by a dehydration step and subsequent aldol (B89426) cleavage.

Glucoheptonic_Acid_Metabolism Putative Biochemical Pathway of this compound Metabolism cluster_input Entry into Pathway cluster_pathway Core Catabolic Steps cluster_central_metabolism Integration with Central Metabolism Heptose Heptose Glucoheptonic_acid This compound Heptose->Glucoheptonic_acid Heptose Dehydrogenase (putative) Keto_deoxy_glucoheptonic_acid 2-Keto-3-deoxy- This compound Glucoheptonic_acid->Keto_deoxy_glucoheptonic_acid Glucoheptonate Dehydratase (putative) Pyruvate Pyruvate Keto_deoxy_glucoheptonic_acid->Pyruvate KDPG Aldolase -like enzyme (putative) Glyceraldehyde_3_phosphate Glyceraldehyde-3-phosphate Keto_deoxy_glucoheptonic_acid->Glyceraldehyde_3_phosphate KDPG Aldolase -like enzyme (putative) Glycolysis Glycolysis Pyruvate->Glycolysis Glyceraldehyde_3_phosphate->Glycolysis PPP Pentose Phosphate Pathway Glyceraldehyde_3_phosphate->PPP HPLC_Workflow Workflow for Metabolite Analysis using HPLC-MS Start Microbial Culture (with this compound) Quench Quench Metabolism (-40°C Methanol) Start->Quench Extract Extract Metabolites (Ethanol) Quench->Extract Analyze HPLC-MS Analysis Extract->Analyze Identify Identify Metabolites (Retention Time, MS/MS) Analyze->Identify Quantify Quantify Metabolites (Standard Curve) Identify->Quantify End Metabolite Profile Quantify->End

The Role of Glucoheptonic Acid in Plant Nutrition: A Technical Guide to its Application as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this document explores the role of glucoheptonic acid in plant-related applications, it is crucial to note that extensive research on this compound as an endogenous metabolite in plants is limited. The primary focus of current scientific literature and commercial application is on its exogenous use as a chelating agent to enhance micronutrient delivery to crops.

Executive Summary

This compound, a seven-carbon sugar acid, and its salts, glucoheptonates, have emerged as effective and biodegradable chelating agents in agriculture. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound as a means to improve micronutrient availability for plants. It summarizes available quantitative data on its application, details relevant experimental protocols for efficacy evaluation, and presents visual representations of the chelation process and experimental workflows. The information is intended to inform researchers and professionals in plant science and agrochemical development about the current understanding and potential of this compound in enhancing crop nutrition.

Chemical Properties and Synthesis of this compound

This compound (C₇H₁₄O₈) is a polyhydroxy carboxylic acid structurally related to glucose.[1] It is a carbohydrate acid that can exist in various stereoisomeric forms.[1][2] Its structure, featuring multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group, allows it to form stable complexes with di- and trivalent metal ions.[3]

The synthesis of this compound has been described in patent literature, with methods evolving to improve yield and purity. A common method involves the reaction of a glucose solution with a cyanide salt, such as calcium cyanide, in an alkaline environment.[4] This process, an extension of the Kiliani-Fischer synthesis, lengthens the carbon chain of the glucose molecule. Subsequent reaction with an acid, such as oxalic acid, can then be used to produce the free this compound.[4] Another patented method describes the reaction of a soluble cyanide with dextrose in an aqueous solution, followed by the removal of ammonia (B1221849) to yield a crystalline alpha glucoheptonate salt.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O₈[1][2]
Molecular Weight226.18 g/mol [2]
Boiling Point727.8 ± 60.0 °C (Predicted)[2]
Density1.800 ± 0.06 g/cm³ (Predicted)[2]
pKa3.35 ± 0.35 (Predicted)[2]
SynonymsGluceptate, alpha-Glucoheptonic acid, D-glycero-D-gulo-Heptonic acid[1]

Mechanism of Action: Chelation and Micronutrient Availability

Micronutrients such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) are essential for plant growth and development, acting as cofactors for numerous enzymes and playing critical roles in photosynthesis and other metabolic pathways.[6] However, in many soils, particularly those with alkaline pH, these micronutrients can become unavailable to plants by precipitating as insoluble hydroxides or oxides.[7][8]

Chelating agents are organic molecules that can "claw" onto positively charged metal ions, forming a stable, ring-like structure called a chelate.[8] This process protects the micronutrient from reacting with other soil components and keeps it in a soluble, plant-available form.[7][9]

This compound and its salts act as natural, biodegradable chelating agents.[7] The hydroxyl and carboxyl groups of the glucoheptonate molecule form coordinate bonds with the metal ion, effectively shielding it from precipitation.[10] This chelated micronutrient can then be more readily absorbed by the plant's roots or leaves.[6]

ChelationProcess Figure 1: Mechanism of Glucoheptonate Chelation cluster_soil Soil Environment (Alkaline pH) cluster_chelation Chelation with Glucoheptonate Fe++ Fe²⁺ (Micronutrient Ion) Fe(OH)2 Fe(OH)₂ (Insoluble Precipitate) Fe++->Fe(OH)2 Precipitation (Unavailable to Plant) OH- OH⁻ (Hydroxide Ions) OH-->Fe(OH)2 Glucoheptonate Glucoheptonate Anion Chelated_Fe Fe-Glucoheptonate Chelate (Soluble & Plant-Available) Glucoheptonate->Chelated_Fe Chelation Plant_Root Plant Root/Leaf Surface Chelated_Fe->Plant_Root Uptake Fe++_chelation Fe²⁺ Fe++_chelation->Chelated_Fe

Figure 1: Mechanism of Glucoheptonate Chelation

One of the key advantages of glucoheptonates is their biodegradability, which prevents the long-term accumulation of synthetic chelating agents in the soil.[7] There is also evidence to suggest that the glucoheptonate molecule, once it has released the micronutrient within the plant, can be utilized in the plant's metabolic pathways, providing an additional source of carbon.[7][9]

Efficacy and Application in Agriculture

Glucoheptonate chelates are used in a variety of agricultural applications to correct and prevent micronutrient deficiencies in a wide range of crops, including fruits, vegetables, row crops, and turf.[10][11] They can be applied to the soil or as a foliar spray.[11]

Quantitative Data on Application and Efficacy

While extensive peer-reviewed, comparative studies with detailed tabular data on the efficacy of this compound chelates are not abundant in publicly accessible literature, product specifications and some research provide insights into their application and effectiveness.

A study on cotton indicated that foliar application of zinc gluconate and iron gluconate resulted in increased seed cotton yield.[12] Another review highlights the efficacy of zinc gluconate in improving yield and quality in various crops, noting its high solubility, stability, and bioavailability.[2]

The following tables summarize typical application rates for commercially available glucoheptonate chelate products.

Table 2: Typical Foliar Application Rates for Glucoheptonate Chelates

Product TypeApplication Rate (per acre)Water Volume (per acre)Target CropsReference(s)
Iron/Manganese Glucoheptonate0.7 - 2.0 gallons44 - 88 gallonsTurf, Ornamentals, Row Crops[7]
Iron Glucoheptonate (5%)0.3 - 1.0 gallons44 - 88 gallonsTurf, Ornamentals[8]
Micronutrient Mix (Glucoheptonate)1 - 2 pintsMinimum 20 gallonsWide range of crops[10]

Table 3: Typical Soil Application Rates for Glucoheptonate Chelates

Product TypeApplication Rate (per acre)ConditionTarget CropsReference(s)
Micronutrient Mix (Glucoheptonate)1 QuartMaintenanceWide range of crops[10]
Micronutrient Mix (Glucoheptonate)0.5 - 1 GallonModerate DeficiencyWide range of crops[10]
Micronutrient Mix (Glucoheptonate)1 - 1.5 GallonsHeavy DeficiencyWide range of crops[10]

It is important to note that one study investigating the solubility of iron, manganese, and magnesium in two alkaline soils found that glucoheptonate did not increase the solubility of these micronutrients compared to their sulfate (B86663) forms under the tested conditions.[13] This suggests that the efficacy of glucoheptonate chelates can be soil-dependent and that foliar applications may be a more reliable method of delivery in some cases.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound chelates, a combination of controlled fertilizer trials and detailed plant tissue analysis is required.

Fertilizer Efficacy Trial Design

A standard approach for evaluating the efficacy of a new fertilizer formulation, such as a glucoheptonate chelate, involves a randomized complete block design (RCBD).

Key Components of an Efficacy Trial:

  • Treatments:

    • Negative Control (no micronutrient application)

    • Positive Control (standard micronutrient fertilizer, e.g., sulfate or a synthetic chelate like EDTA)

    • Glucoheptonate Chelate Treatment(s) (at various application rates)

  • Replication: Each treatment should be replicated multiple times (typically 3-5) to account for field variability.

  • Randomization: Treatments should be randomly assigned within each block.

  • Data Collection: Key parameters to measure include:

    • Plant height and biomass at various growth stages

    • Chlorophyll content (e.g., using a SPAD meter)

    • Crop yield and quality parameters

    • Nutrient concentration in plant tissues

EfficacyTrialWorkflow Figure 2: Generalized Workflow for a Fertilizer Efficacy Trial cluster_planning Phase 1: Trial Design & Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Harvest & Analysis cluster_reporting Phase 4: Data Interpretation & Reporting Define_Objectives Define Objectives & Hypotheses Select_Treatments Select Treatments (Controls & Glucoheptonate) Define_Objectives->Select_Treatments Experimental_Design Choose Experimental Design (e.g., RCBD) Select_Treatments->Experimental_Design Field_Setup Field Layout & Plot Establishment Experimental_Design->Field_Setup Planting Planting of Test Crop Application Application of Fertilizer Treatments Planting->Application Data_Collection_Growth In-season Data Collection (e.g., Plant Height, SPAD) Application->Data_Collection_Growth Harvest Harvest & Yield Measurement Tissue_Sampling Plant Tissue Sampling Harvest->Tissue_Sampling Nutrient_Analysis Laboratory Analysis of Nutrient Content Tissue_Sampling->Nutrient_Analysis Statistical_Analysis Statistical Analysis of Data Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Reporting & Publication Interpretation->Reporting

Figure 2: Generalized Workflow for a Fertilizer Efficacy Trial
Plant Tissue Analysis for Nutrient Content

To quantify the uptake of micronutrients, plant tissue samples are collected, prepared, and analyzed for their elemental composition.

5.2.1 Sample Preparation and Digestion

  • Sampling: Collect the appropriate plant tissue at the specified growth stage (e.g., the most recently matured leaves).

  • Washing: Thoroughly wash the samples with deionized water to remove any surface contamination.

  • Drying: Dry the samples in an oven at 60-70°C to a constant weight.

  • Grinding: Grind the dried tissue to a fine powder.

  • Digestion: Digest a known weight of the powdered sample to bring the elements into solution. A common method is wet digestion with a mixture of acids.

    • Nitric Acid-Hydrogen Peroxide Digestion:

      • Weigh approximately 0.5 g of dried plant tissue into a digestion tube.

      • Add 5 mL of concentrated nitric acid (HNO₃). Let it stand for several hours.

      • Heat the tubes in a digestion block at 120-130°C for 14-16 hours.

      • Cool the tubes and add hydrogen peroxide (H₂O₂) in small increments until the solution is clear.

      • Continue heating until the volume is reduced.

      • Cool the digest and dilute to a final volume (e.g., 50 mL) with deionized water.

5.2.2 Elemental Analysis

The concentration of micronutrients in the digested solution is typically determined using atomic spectroscopy techniques:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a widely used technique for the simultaneous multi-element analysis of plant tissues.[13] It offers high throughput and good sensitivity for most essential nutrients.

  • Atomic Absorption Spectrometry (AAS): AAS is another reliable method for quantifying individual elements. It is highly sensitive and specific for the element being analyzed.

Metabolic Fate and Biodegradation

A significant advantage of this compound as a chelating agent is its natural origin and biodegradability.[7] While synthetic chelates like EDTA can persist in the environment, glucoheptonates are expected to be broken down by soil microorganisms.[9]

The precise metabolic pathway of this compound within the plant is not well-documented in scientific literature. However, it is hypothesized that, as a sugar acid, it can be integrated into the plant's carbon metabolism. For instance, the related gluconic acid is known to be metabolized by some plant-associated bacteria.[1] It is plausible that this compound could be similarly processed, potentially entering pathways like the pentose (B10789219) phosphate (B84403) pathway after enzymatic modification. Further research is needed to elucidate the specific enzymes and metabolic intermediates involved in the catabolism of this compound in plants.

Conclusion and Future Directions

This compound and its salts serve as effective, biodegradable chelating agents for the delivery of essential micronutrients to plants. Their ability to maintain micronutrients in a soluble and plant-available form, particularly in challenging soil conditions, makes them a valuable tool in modern agriculture. While current knowledge is largely based on practical application and product-based data, there is a clear need for more fundamental, peer-reviewed research to:

  • Generate comprehensive, comparative quantitative data on the efficacy of this compound chelates versus other chelating agents across a wider range of crops and soil types.

  • Elucidate the specific metabolic pathways for the uptake, translocation, and catabolism of the glucoheptonate molecule within different plant species.

  • Characterize the microbial pathways and kinetics of glucoheptonate biodegradation in various soil environments.

Such research will not only provide a more robust scientific foundation for the use of this compound in agriculture but also pave the way for the development of even more efficient and sustainable nutrient management strategies.

References

An In-depth Technical Guide to the Chelating Properties of Glucoheptonic Acid with Divalent Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, and its salts (glucoheptonates) are recognized for their excellent chelating properties, particularly in alkaline environments. This technical guide provides a comprehensive overview of the interaction between this compound and various divalent metal ions. While specific thermodynamic data for this compound remains scarce in publicly available literature, this guide draws upon established knowledge of the closely related and well-studied gluconic acid to infer and present the expected chelating behavior. The structural similarity between gluconic acid (a six-carbon sugar acid) and this compound (a seven-carbon sugar acid) suggests analogous coordination chemistry, with the additional hydroxyl group in this compound potentially influencing the stability and stoichiometry of the resulting metal complexes.

This document details the fundamental principles of chelation, presents available and inferred quantitative data on stability constants, outlines detailed experimental protocols for characterization, and provides visualizations of the chelation process and experimental workflows.

Fundamentals of Chelation by this compound

Chelation is a process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure called a chelate. This compound, with its carboxyl group and multiple hydroxyl groups, acts as an effective chelating agent for divalent metal ions.

The chelation reaction can be represented by the following equilibrium:

M²⁺ + Lⁿ⁻ ⇌ [ML]²⁻ⁿ

Where:

  • M²⁺ is the divalent metal ion.

  • Lⁿ⁻ is the deprotonated this compound anion (ligand).

  • [ML]²⁻ⁿ is the metal-glucoheptonate complex.

The stability of this complex is quantified by the stability constant (K) , also known as the formation constant. A higher stability constant indicates a stronger bond between the metal ion and the chelating agent, resulting in a more stable complex. Stability constants are often expressed in their logarithmic form (log K).

The primary binding sites on the glucoheptonate molecule are the carboxylate group (-COO⁻) and the hydroxyl groups (-OH) along the carbon chain. The formation of five- or six-membered chelate rings involving these groups is thermodynamically favorable and contributes to the stability of the complex.

ChelationProcess cluster_reactants Reactants cluster_product Product M Divalent Metal Ion (M²⁺) Complex Metal-Glucoheptonate Complex M->Complex Coordination Bonds GHA This compound (Deprotonated) GHA->Complex Ligand Binding PotentiometricTitration cluster_setup Experimental Setup cluster_process Process cluster_analysis Data Analysis TitrationVessel Thermostated Titration Vessel (this compound + Metal Salt) Burette Burette with NaOH Burette->TitrationVessel Add titrant pHElectrode pH Electrode Measurement Record pH vs. Volume of NaOH pHElectrode->Measurement Stirrer Magnetic Stirrer Titration Titrate with NaOH Titration->Measurement Calculation Calculate n̄ and [L] Measurement->Calculation Plotting Plot n̄ vs. pL Calculation->Plotting Determination Determine Stability Constants (log K) Plotting->Determination ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SamplePrep Prepare & Degas Solutions (Metal Salt & this compound) Loading Load Sample Cell (this compound) & Syringe (Metal Salt) SamplePrep->Loading Titration Inject Metal Salt into Sample Cell Loading->Titration Measurement Measure Heat Change per Injection Titration->Measurement Integration Integrate Raw Data Measurement->Integration Fitting Fit to Binding Model Integration->Fitting Thermodynamics Determine Ka, n, ΔH, ΔS, ΔG Fitting->Thermodynamics UVVis_Method cluster_stoichiometry Stoichiometry (Job's Method) cluster_stability Stability Constant (Mole-Ratio Method) PrepJob Prepare Solutions with Varying Mole Fractions MeasureJob Measure Absorbance PrepJob->MeasureJob PlotJob Plot Absorbance vs. Mole Fraction MeasureJob->PlotJob DetermineStoich Determine Stoichiometry PlotJob->DetermineStoich PrepRatio Prepare Solutions with Varying Ligand:Metal Ratios MeasureRatio Measure Absorbance PrepRatio->MeasureRatio PlotRatio Plot Absorbance vs. Molar Ratio MeasureRatio->PlotRatio DetermineK Calculate Stability Constant PlotRatio->DetermineK

An In-depth Technical Guide to the Structural Analysis of Glucoheptonic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the structural analysis of metal complexes involving glucoheptonic acid. Due to the limited availability of specific crystallographic data for this compound complexes in the public domain, this document leverages data from the closely related and structurally similar gluconic acid as a proxy to elucidate fundamental principles of coordination and structural characterization. This guide details the key experimental protocols for analysis and explores an industrial application workflow.

Introduction to this compound and its Metal Complexes

This compound, a seven-carbon sugar acid, is a polyhydroxy carboxylic acid known for its excellent chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it valuable in various industrial, pharmaceutical, and agricultural applications.[1][2][3] The multiple hydroxyl groups and the terminal carboxylic acid group provide several potential coordination sites, allowing for the formation of diverse and stable metal complexes. Understanding the structural characteristics of these complexes is crucial for optimizing their function in applications such as metal sequestration, drug delivery, and as contrast agents.

Coordination Chemistry and Structural Data

While specific crystal structures for this compound metal complexes are not widely available, the coordination chemistry can be inferred from studies on gluconic acid, which differs by only one hydroxymethylene unit. In most documented D-gluconic acid complexes, metal ions are coordinated through the α-hydroxycarboxylate moiety, forming a stable five-membered chelate ring.[4] The carboxyl group is typically deprotonated, and the deprotonation of the α-hydroxyl group depends on the Lewis acidity of the metal ion and the pH of the solution.[4]

Stability Constants of Metal-Gluconate Complexes

The stability of these complexes is a critical parameter. The following table summarizes the stability constants (log β) for various metal-gluconate complexes, which provide a strong indication of the binding affinity.

Metal IonStoichiometry (M:L)pHlog βMethod
Cd²⁺1:17~13-20Schubert (ion-exchange)
Ce³⁺2:113.343.9Solubility product
Co²⁺1:17~13-20Schubert (ion-exchange)
Eu³⁺1:113.3~24-38Schubert (ion-exchange)
Fe³⁺1:113.3~24-38Solubility product
Ho³⁺2:113.349.8Solubility product
U(VI)1:17~13-20Schubert (ion-exchange)

Table 1: Stability constants of various metal-gluconate complexes. Data sourced from studies on gluconic acid complexes, providing an estimation for this compound complex stability.[5]

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural characterization of this compound metal complexes.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a crystalline complex, including bond lengths, bond angles, and coordination geometry.

Generalized Protocol:

  • Synthesis and Crystallization:

    • Synthesize the metal complex by reacting a soluble salt of the metal with sodium or calcium glucoheptonate in an appropriate solvent (typically water or a water/ethanol mixture).

    • Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals suitable for X-ray diffraction. Other techniques like vapor diffusion or liquid-liquid diffusion may also be employed.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is collected over a range of angles by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state structure and dynamics of diamagnetic metal complexes. 1H and 13C NMR can reveal information about the coordination environment of the glucoheptonate ligand.

Generalized Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified metal-glucoheptonate complex in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For more detailed structural information, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Spectral Analysis:

    • Assign the proton and carbon signals of the glucoheptonate ligand in the complex.

    • Analyze the chemical shift changes of the ligand protons and carbons upon coordination to the metal ion. Significant downfield shifts of the carboxyl carbon and the α-hydroxy carbon and proton are indicative of coordination at the α-hydroxycarboxylate site.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the complex and to obtain information about its stoichiometry and fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing metal complexes.

Generalized Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µM) of the metal-glucoheptonate complex in a volatile solvent such as methanol (B129727) or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and any charged fragments.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pathways.

  • Data Analysis:

    • Identify the molecular ion peak and determine the mass of the complex.

    • Analyze the fragmentation pattern to deduce the coordination of the metal to the ligand and the stability of different bonds within the complex.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complex and the nature of its decomposition.

Generalized Protocol:

  • Sample Preparation:

    • Place a small amount of the solid, dry complex (5-10 mg) into an alumina (B75360) or platinum crucible.

  • Data Acquisition:

    • Place the crucible in the TGA/DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperatures at which mass loss occurs, corresponding to the loss of water molecules or the decomposition of the organic ligand.[7]

    • Analyze the DSC curve to determine whether these processes are endothermic or exothermic.

Industrial Application Workflow: Metal Cleaning

Sodium glucoheptonate is widely used as a chelating agent in alkaline industrial cleaning solutions to remove rust and other metal oxides from steel surfaces.[2] The glucoheptonate ion complexes with the metal ions (e.g., Fe³⁺), preventing their precipitation and facilitating their removal.

Figure 1: Generalized workflow for industrial metal cleaning using sodium glucoheptonate as a chelating agent.

Conclusion

The structural analysis of this compound metal complexes is essential for understanding their properties and optimizing their applications. While direct crystallographic data for these specific complexes remains elusive, a robust analytical framework can be established by leveraging data from the analogous gluconic acid complexes and employing a suite of characterization techniques. The generalized experimental protocols provided in this guide for X-ray crystallography, NMR spectroscopy, mass spectrometry, and thermal analysis offer a comprehensive approach for researchers to elucidate the structural features of these important compounds. The industrial workflow for metal cleaning highlights a practical application where the chelating properties of glucoheptonates are critical. Further research dedicated to the synthesis and single-crystal X-ray diffraction of this compound metal complexes is needed to provide definitive structural data and further advance their application in science and industry.

References

D-glycero-D-gulo-heptonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological significance of D-glycero-D-gulo-heptonic acid. The information is tailored for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Concepts and Identification

D-glycero-D-gulo-heptonic acid is a seven-carbon aldonic acid, a sugar acid derived from the oxidation of an aldose.[1] Its stereochemistry at carbons 2 through 6 is identical to that of D-glucose, establishing it as a higher-order sugar derivative.[1] The compound is also known by several synonyms, including alpha-glucoheptonic acid and gluceptate.[2][3] It is classified as a metabolite and has been identified in natural sources such as the plant Pogostemon cablin.[2]

Chemical Structure and Identifiers

The fundamental structural and identifying information for D-glycero-D-gulo-heptonic acid is summarized below.

IdentifierValueReference
IUPAC Name (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid[2]
CAS Number 87-74-1[2][3]
Molecular Formula C₇H₁₄O₈[2][3]
Molecular Weight 226.18 g/mol [2][3]
Canonical SMILES C(--INVALID-LINK--O)O)O)O)O">C@HO)O[2]
InChI Key KWMLJOLKUYYJFJ-VFUOTHLCSA-N[2]

Physicochemical Properties

D-glycero-D-gulo-heptonic acid is a polyhydroxy acid that readily dissolves in water.[4] A key chemical feature is its propensity to undergo intramolecular esterification (lactonization) to form more stable cyclic structures, primarily the γ-lactone (D-glycero-D-gulo-heptono-1,4-lactone) and the δ-lactone.[1][5][6]

Quantitative Physical and Chemical Data
PropertyValueCompound FormReference
Melting Point 146.5 °CAcid[3]
161 °C (decomposes)α-form Acid[5]
148 °Cγ-Lactone[7]
pKa (Predicted) 3.35 ± 0.35Acid[8][9]
Boiling Point (Predicted) 727.8 ± 60.0 °CAcid[9]
Density (Predicted) 1.800 ± 0.06 g/cm³Acid[9]
Optical Activity [α]D²⁰ +6.06° (c=10 in H₂O)α-form Acid[4]
-56.0° (mutarotation)Lactone[5]
Water Solubility Freely solubleAcid[4]

Synthesis and Characterization Protocols

The classical and most referenced method for preparing D-glycero-D-gulo-heptonic acid is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon.[1][10]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from the starting material to the purified and characterized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A D-Glucose B Cyanohydrin Formation (NaCN, H₂O) A->B C Hydrolysis & Lactonization (Heat, H₂O) B->C D Crude Lactone Mixture C->D E Chromatographic Separation (e.g., Column Chromatography) D->E F Isolated D-glycero-D-gulo- heptono-1,4-lactone E->F G Structural Analysis F->G H Purity Assessment F->H G->H

General workflow for synthesis, purification, and characterization.
Experimental Protocol: Kiliani-Fischer Synthesis

This protocol describes the synthesis of D-glycero-D-gulo-heptonic acid from D-glucose, resulting in a mixture of C2 epimers which are then separated.

Materials:

  • D-glucose

  • Sodium cyanide (NaCN)

  • Deionized water

  • Sulfuric acid (for hydrolysis, optional)

  • Sodium amalgam (for reduction to aldose, optional)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., ethyl acetate (B1210297)/ethanol/water mixtures)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve D-glucose in deionized water to create a concentrated solution.

    • Slowly add an aqueous solution of sodium cyanide to the glucose solution with constant stirring in a fume hood. The cyanide undergoes nucleophilic addition to the aldehyde form of glucose, which is in equilibrium with the cyclic hemiacetal.[10]

    • Allow the reaction to proceed at room temperature for 24-48 hours. This results in a mixture of two diastereomeric cyanohydrins.[1]

  • Hydrolysis and Lactonization:

    • Heat the reaction mixture gently (e.g., 60-80 °C). The heat facilitates the hydrolysis of the nitrile group to a carboxylic acid.[10]

    • The newly formed heptonic acids (D-glycero-D-gulo and D-glycero-D-ido) will spontaneously cyclize to form the more stable γ-lactones.[5][10]

    • Continue heating until hydrolysis is complete, which can be monitored by the cessation of ammonia (B1221849) evolution (if hydrolysis is base-catalyzed) or by thin-layer chromatography (TLC).

  • Purification and Separation:

    • Concentrate the aqueous solution under reduced pressure to obtain a crude syrup containing the mixture of diastereomeric lactones.

    • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, followed by ethanol).

    • Apply the crude syrup to the column and elute the lactones. The two diastereomers, D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone, will have different polarities and can be separated.[10]

    • Collect fractions and analyze by TLC to identify and pool the pure fractions of the desired D-glycero-D-gulo isomer.

  • Isolation:

    • Combine the pure fractions containing the target lactone and evaporate the solvent under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure crystalline D-glycero-D-gulo-heptono-1,4-lactone.

Experimental Protocol: Characterization Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • System: HPLC with a Refractive Index (RI) or Charged Aerosol Detector (CAD).[11]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.

  • Temperature: 30 °C.[11]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

  • Sample Preparation: Dissolve ~5-10 mg of the purified lactone in 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • ¹H NMR: Acquire a 1D proton NMR spectrum (e.g., at 600 MHz). The spectrum will show characteristic signals for the protons on the sugar backbone. The anomeric proton will be a key diagnostic signal.

  • ¹³C NMR: Acquire a 1D carbon NMR spectrum. This will confirm the presence of seven distinct carbon atoms, including the lactone carbonyl carbon (~170-180 ppm).

  • 2D NMR (COSY, HSQC): Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. These 2D experiments are crucial for unambiguously assigning all signals and confirming the D-glycero-D-gulo stereochemistry.[12]

Mass Spectrometry (MS) for Molecular Weight Verification:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is suitable for the acid form, while positive ion mode can be used for the lactone (e.g., detecting [M+Na]⁺ adducts).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol (B129727) or water/acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the expected mass-to-charge ratio (e.g., [M-H]⁻ at m/z 225.06 for the acid).[13]

Biological Role and Significance

Heptoses are critical structural components of the lipopolysaccharide (LPS) inner core in the outer membrane of Gram-negative bacteria.[14] LPS, also known as endotoxin, is a potent activator of the innate immune system.[15]

Role in Bacterial Lipopolysaccharide (LPS)

LPS is a complex macromolecule composed of three domains: Lipid A, a core oligosaccharide, and an O-antigen.[15] The core region, which links Lipid A to the O-antigen, is structurally conserved and contains unique sugars, including heptoses like L-glycero-D-manno-heptose. While D-glycero-D-gulo-heptonic acid itself is not the direct building block, its parent sugar (a heptose) represents a class of monosaccharides essential for the integrity and function of the bacterial envelope.

Involvement in Innate Immunity Signaling

The immune system recognizes LPS as a Pathogen-Associated Molecular Pattern (PAMP).[16] This recognition is primarily mediated by the Toll-like Receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[17][18] The binding of LPS to the TLR4-MD2 complex initiates a downstream signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory cytokines, orchestrating the innate immune response.

The following diagram illustrates the logical relationship between LPS (containing heptoses) and the TLR4 signaling pathway.

TLR4_Pathway cluster_recognition 1. Recognition cluster_transduction 2. Signal Transduction cluster_response 3. Cellular Response LPS LPS (contains Heptose Core) TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 binds MyD88 MyD88 Adaptor Protein TLR4->MyD88 recruits IRAK IRAKs (Kinases) MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex (Activation) TRAF6->IKK NFkB NF-κB Activation IKK->NFkB phosphorylates IκB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription

LPS recognition by TLR4 and subsequent MyD88-dependent signaling.

Applications in Drug Development

The unique role of heptoses in bacterial physiology makes their biosynthetic pathways potential targets for novel antimicrobial agents. Furthermore, as a stable, water-soluble polyhydroxy acid, D-glycero-D-gulo-heptonic acid and its salts (gluceptates) are used as chelating agents and as counter-ions for drug formulation to improve the solubility and stability of active pharmaceutical ingredients.[19] Its technetium-99m (⁹⁹ᵐTc) complex is also utilized as a diagnostic agent in renal imaging, highlighting its utility in medicine.[5] Research into derivatives of this acid could yield compounds with interesting biological activities or improved properties as pharmaceutical excipients.

References

The Uncharted Territory of a Seven-Carbon Sugar Acid: A Technical Guide to the Natural Occurrence of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoheptonic acid, a seven-carbon sugar acid, is a compound of interest for its chelating and potential pharmaceutical properties. Despite its structural similarity to the ubiquitous six-carbon sugar acids, gluconic and glucuronic acids, its natural occurrence is not well-documented in scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, or lack thereof, regarding the natural presence of this compound. In the absence of direct evidence, this document presents a comparative analysis of the well-established biosynthetic pathways of gluconic and glucuronic acids. Furthermore, a hypothetical biosynthetic pathway for this compound is proposed, originating from the known metabolism of seven-carbon sugars. To facilitate future research in this area, a detailed experimental workflow for the extraction, detection, and quantification of this compound from natural sources is provided. This guide aims to serve as a foundational resource for researchers seeking to investigate the potential natural existence of this elusive molecule.

Introduction: The Enigma of this compound in Nature

This compound, a C7 aldonic acid, shares a close structural relationship with D-glucose. While its synthetic derivatives and salts, known as glucoheptonates, are utilized in various industrial and pharmaceutical applications, particularly as chelating agents, its presence as a natural metabolite in plants, animals, or microorganisms remains largely unconfirmed. Extensive searches of scientific literature reveal a significant gap in our understanding of the natural biosynthesis and distribution of this compound. This contrasts sharply with its six-carbon counterparts, gluconic acid and glucuronic acid, which are widespread in biological systems. This guide will delve into what is known about related sugar acid pathways to provide a framework for understanding why this compound might be rare and to propose methodologies for its potential discovery.

The Precedent: Biosynthesis of C6 Sugar Acids

To understand the potential for this compound biosynthesis, it is instructive to examine the well-characterized pathways for the production of gluconic acid and glucuronic acid.

The Gluconic Acid Pathway

Gluconic acid is commonly produced by a variety of fungi, notably Aspergillus niger, and some bacteria. The primary pathway involves the direct oxidation of D-glucose.[1][2][3]

  • Key Enzyme: Glucose oxidase, a flavoprotein, catalyzes the oxidation of the aldehyde group at the C1 position of β-D-glucose to form D-glucono-1,5-lactone.

  • Spontaneous Hydrolysis: The resulting lactone is unstable in aqueous environments and spontaneously hydrolyzes to D-gluconic acid.

Gluconic_Acid_Pathway Glucose β-D-Glucose Lactone D-Glucono-1,5-lactone Glucose->Lactone Glucose Oxidase Gluconic_Acid D-Gluconic Acid Lactone->Gluconic_Acid Spontaneous Hydrolysis

Figure 1: Biosynthetic pathway of gluconic acid.
The Glucuronic Acid Pathway

The glucuronic acid pathway is a key metabolic route in many organisms, including mammals and plants, for the synthesis of UDP-glucuronic acid, a precursor for polysaccharides and for detoxification processes.[4][5][6]

  • Starting Material: The pathway begins with UDP-glucose.

  • Key Enzyme: UDP-glucose 6-dehydrogenase, an NAD+-dependent enzyme, catalyzes the two-step oxidation of the primary alcohol group at the C6 position of the glucose moiety in UDP-glucose to a carboxylic acid, forming UDP-glucuronic acid.

Glucuronic_Acid_Pathway UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose 6-dehydrogenase (2 NAD+ → 2 NADH + 2 H+)

Figure 2: Biosynthetic pathway of UDP-glucuronic acid.

A Hypothetical Pathway for this compound Biosynthesis

Given the absence of a documented natural pathway for this compound, we propose a hypothetical route based on the known metabolism of seven-carbon sugars. The pentose (B10789219) phosphate (B84403) pathway is a central metabolic route that produces sedoheptulose-7-phosphate, a C7 sugar.[7][8][9]

We hypothesize that a C7 aldose, derived from sedoheptulose-7-phosphate, could serve as a substrate for an oxidase, analogous to the formation of gluconic acid from glucose.

  • Step 1: Formation of a Heptose-7-Phosphate: Sedoheptulose-7-phosphate is a known intermediate in the pentose phosphate pathway.[10]

  • Step 2: Isomerization and Dephosphorylation: A series of enzymatic reactions, potentially involving isomerases and phosphatases, could convert sedoheptulose-7-phosphate to a free heptose, such as D-glycero-D-manno-heptose.

  • Step 3: Oxidation: A putative "heptose oxidase" could then oxidize the aldehyde group of the heptose to a carboxylic acid, yielding this compound.

Hypothetical_Glucoheptonic_Acid_Pathway S7P Sedoheptulose-7-phosphate Heptose7P Heptose-7-phosphate S7P->Heptose7P Isomerase Heptose D-glycero-D-manno-heptose (or other heptose isomer) Heptose7P->Heptose Phosphatase Glucoheptonic_Acid This compound Heptose->Glucoheptonic_Acid Putative Heptose Oxidase

Figure 3: A hypothetical biosynthetic pathway for this compound.

Quantitative Data on Natural Occurrence

A thorough review of the scientific literature reveals a notable absence of quantitative data on the natural occurrence of this compound in any biological matrix. The table below summarizes this finding.

Natural SourceConcentration RangeReference
PlantsNot ReportedN/A
Fruits and VegetablesNot ReportedN/A
Microorganisms (Fungi, Bacteria)Not ReportedN/A
Marine Organisms (Algae)Not ReportedN/A
Animal TissuesNot ReportedN/A
Table 1: Summary of quantitative data on the natural occurrence of this compound.

For comparative purposes, the natural occurrence of the related C6 sugar acids is well-established, although concentrations can vary widely depending on the source and conditions.

CompoundCommon Natural SourcesTypical Concentration Range
Gluconic Acid Honey, Fruits (e.g., grapes), Wine, Fermented ProductsTrace amounts to several g/L in fermented media
Glucuronic Acid Component of polysaccharides (e.g., gums, mucilages) in plants; present in animals as UDP-glucuronic acid for detoxificationVaries widely as a structural component
Table 2: Natural occurrence of related C6 sugar acids.

Proposed Experimental Protocol for Detection and Quantification

To investigate the hypothetical presence of this compound in natural sources, a robust analytical methodology is required. The following protocol outlines a comprehensive workflow for the extraction, identification, and quantification of sugar acids, which can be adapted for the specific search for this compound.

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_purification Purification and Derivatization cluster_analysis Analysis and Quantification Sample 1. Homogenization of Natural Source Material (e.g., plant tissue, microbial culture) Extraction 2. Extraction with Aqueous Ethanol Sample->Extraction Centrifugation 3. Centrifugation and Collection of Supernatant Extraction->Centrifugation SPE 4. Solid Phase Extraction (SPE) (Anion Exchange) Centrifugation->SPE Derivatization 5. Derivatization (e.g., Silylation for GC-MS) SPE->Derivatization HPLC 6a. HPLC-RID/UV or LC-MS SPE->HPLC Direct analysis of eluate GCMS 6b. GC-MS Derivatization->GCMS Quantification 7. Quantification using Standard Curves HPLC->Quantification GCMS->Quantification

Figure 4: Proposed experimental workflow for the analysis of this compound.
Sample Preparation and Extraction

  • Homogenization: A known weight of the fresh or freeze-dried natural material (e.g., 1-5 g) is homogenized in a suitable solvent, such as 80% ethanol, to inactivate enzymes and precipitate macromolecules.

  • Extraction: The homogenate is incubated (e.g., at 60°C for 1 hour) with continuous stirring to facilitate the extraction of small soluble molecules, including sugar acids.

  • Clarification: The extract is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris. The supernatant is collected for further processing.

Purification and Derivatization
  • Solid Phase Extraction (SPE): The clarified extract is passed through an anion exchange SPE cartridge to selectively retain acidic compounds, including sugar acids. Neutral sugars and other non-acidic compounds are washed away. The retained acids are then eluted with a suitable acidic solution (e.g., formic acid).[11]

  • Derivatization (for GC-MS): The dried eluate from the SPE step is derivatized to increase the volatility of the sugar acids for gas chromatography. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Instrumental Analysis
  • High-Performance Liquid Chromatography (HPLC): The purified extract can be analyzed by HPLC using an ion-exchange or reverse-phase column coupled with a refractive index (RI) or ultraviolet (UV) detector. For enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) is recommended.[11][12][13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is analyzed by GC-MS. The separation on the gas chromatograph followed by mass spectrometric detection allows for the identification of compounds based on their retention times and mass fragmentation patterns.

Identification and Quantification
  • Identification: The identification of this compound would be based on the comparison of retention times and mass spectra with those of an authentic chemical standard.

  • Quantification: A standard curve is generated using known concentrations of a this compound standard. The concentration in the sample is then determined by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its C6 analogues are well-studied and widespread, there is currently no definitive evidence to support the existence of a natural biosynthetic pathway for this compound. The hypothetical pathway and experimental workflow presented in this guide are intended to provide a rational starting point for researchers aiming to explore this uncharted area. The discovery of a natural source of this compound would not only be a significant contribution to our understanding of carbohydrate metabolism but could also open up new avenues for the biotechnological production of this valuable chelating agent and potential pharmaceutical precursor. Future research should focus on screening a wide variety of organisms, particularly those known to produce unusual sugars or secondary metabolites, using sensitive and specific analytical techniques as outlined in this guide.

References

Glucoheptonic Acid Derivatives: A Technical Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, and its derivatives are emerging as a versatile platform in various scientific and industrial fields. Derived from glucose, this class of compounds is recognized for its chelating, stabilizing, and pH-regulating properties. In recent years, there has been a growing interest in the synthesis and biological evaluation of this compound derivatives for their potential applications in the pharmaceutical and biomedical sectors. Their inherent biocompatibility and the potential for diverse chemical modifications make them attractive candidates for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioactivity of this compound derivatives. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising area.

Bioactivity of this compound Derivatives

The primary bioactivity reported for this compound derivatives to date centers on their antimicrobial and prebiotic potential. A notable example is a galactosyl derivative of this compound, which has demonstrated selective antibacterial properties and the ability to modulate bacterial biofilm formation.[1]

Data on Bioactivity

The following table summarizes the observed bioactivities of a galactosyl derivative of this compound. It is important to note that the currently available data is largely qualitative, and further studies are required to determine specific quantitative metrics such as Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50).

DerivativeBioactivityTarget Organism(s)Observed EffectConcentrationCitation
Galactosyl this compoundAntibacterialSalmonella CholeraesuisInhibition of growthNot specified[1]
Staphylococcus epidermidisInhibition of growthNot specified[1]
Staphylococcus aureusInhibition of growthNot specified[1]
PrebioticLactobacillus brevisStimulation of growth0.0125 M - 0.025 M[1]
Biofilm ModulationLactobacillus acidophilusSupported biofilm formation0.05 M[1]
Lactobacillus brevisSupported biofilm formation0.05 M[1]
Lactobacillus caseiSupported biofilm formation0.05 M[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound derivatives. These protocols are adapted from established methods used for similar classes of compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

  • Preparation of Microdilution Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound derivative is prepared in a suitable broth medium directly in the wells of the plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Reading of Results: The MIC is determined as the lowest concentration of the derivative at which no visible growth of the microorganism is observed.[2][3]

Biofilm Inhibition Assay

This protocol assesses the ability of a this compound derivative to prevent the formation of biofilms.

  • Preparation of Inoculum and Test Compound: A bacterial suspension is prepared as described for the MIC assay. The this compound derivative is prepared at various concentrations.

  • Biofilm Formation: In a 96-well plate, the bacterial suspension is added to wells containing different concentrations of the test compound. The plate is incubated for a period that allows for biofilm formation (typically 24-48 hours).

  • Quantification of Biofilm: After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a buffer solution. The remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells without the test compound.[4][5]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of this compound derivatives on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (the solvent used to dissolve the compound) and a positive control (a known anticancer drug) are included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6][7][8]

Visualizing Potential Mechanisms of Action

While the specific molecular targets and signaling pathways affected by this compound derivatives are yet to be elucidated, their observed bioactivities suggest potential interactions with fundamental cellular processes. The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms of action that could be investigated for these compounds.

Potential Antibacterial Mechanism

A common target for antibacterial agents is the bacterial cell wall synthesis pathway. Inhibition of this pathway can lead to cell lysis and death. The following diagram illustrates a simplified representation of this process.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Translocation PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Glycosyltransfer Growing_PG Growing Peptidoglycan PBP->Growing_PG Transpeptidation Inhibitor This compound Derivative? Inhibitor->PBP Inhibition?

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

Potential Anticancer Mechanism: Induction of Apoptosis

Many anticancer compounds exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. The following diagram shows a simplified intrinsic apoptotic pathway.

cluster_Mitochondrion Mitochondrial Response cluster_Cytosol Cytosolic Events Stimulus This compound Derivative? Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Inhibition? Bax_Bak Bax/Bak (Pro-apoptotic) Stimulus->Bax_Bak Activation? Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Potential induction of the intrinsic apoptotic pathway.

Conclusion and Future Perspectives

This compound derivatives represent a promising, yet underexplored, class of compounds with demonstrated bioactivity. The available data suggests potential applications as antimicrobial and prebiotic agents. However, the field is in its nascent stages, and significant research is required to fully understand the structure-activity relationships and the mechanisms of action of these derivatives.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: Systematic modification of the this compound scaffold will be crucial to explore a wider range of biological activities.

  • Quantitative bioactivity screening: Comprehensive screening of these derivatives against a broad panel of microorganisms and cancer cell lines is necessary to identify lead compounds. This should include the determination of MIC, IC50, and other relevant quantitative metrics.

  • Mechanism of action studies: Once lead compounds are identified, detailed studies are needed to elucidate their molecular targets and the signaling pathways they modulate.

  • In vivo studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety.

The development of this compound derivatives as therapeutic agents holds considerable promise. Their inherent properties, coupled with the potential for chemical diversification, make them a compelling area for future research in drug discovery and development.

References

The Role of Glucoheptonic Acid in Microbial Growth Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, and its derivatives are emerging as molecules of interest in the field of microbiology, particularly for their potential role in modulating microbial growth. While research in this specific area is still developing, initial studies have indicated a stimulatory effect on certain probiotic bacteria. This technical guide provides an in-depth analysis of the current understanding of the role of a this compound derivative in microbial growth stimulation, with a focus on Lactobacillus species. The guide synthesizes available data, details relevant experimental protocols, and presents hypothetical metabolic and signaling pathways based on current knowledge of bacterial carbohydrate metabolism.

Overview of this compound and its Derivatives

This compound (C₇H₁₄O₈) is a monosaccharide acid. A derivative of particular interest is a galactosyl derivative of this compound. This compound consists of a galactose molecule linked to a this compound moiety. While the precise structure and linkage are not fully detailed in the available literature, it is synthesized enzymatically using β-galactosidase.[1] This derivative has been investigated for its prebiotic potential.[2][3]

Microbial Growth Stimulation by a this compound Derivative

Studies have shown that a galactosyl derivative of this compound can stimulate the growth of several strains of Lactobacillus, including L. acidophilus, L. brevis, and L. casei.[2][3] The stimulatory effect appears to be concentration-dependent.

Quantitative Data on Microbial Growth Stimulation

The growth-stimulating effects of a galactosyl derivative of this compound on Lactobacillus brevis have been documented. The table below summarizes the concentrations at which growth stimulation was observed.

Microbial SpeciesThis compound Derivative ConcentrationObservationReference
Lactobacillus brevis MG451814.10.0125 M or 0.025 MClear stimulation of growth[2][3]
Lactobacillus spp. (general)0.05 MMore favorable for development than lactobionic acid at the same concentration[2][3]

Experimental Protocols

While specific, detailed protocols for testing the effect of this compound derivatives on microbial growth are not extensively published, a standard protocol for a bacterial growth curve assay can be adapted for this purpose.

General Protocol for a Lactobacillus Growth Curve Assay

This protocol outlines a method to assess the growth-stimulating properties of a this compound derivative on Lactobacillus species.

1. Materials:

  • Lactobacillus strain (e.g., L. brevis)
  • De Man, Rogosa and Sharpe (MRS) broth (as basal medium)[4][5]
  • Sterile galactosyl derivative of this compound solution
  • Sterile glucose solution (for control)
  • Spectrophotometer
  • Sterile 96-well microplates or culture tubes
  • Incubator set at the optimal temperature for the specific Lactobacillus strain (typically 30-37°C)[4]

2. Inoculum Preparation:

  • A single colony of the Lactobacillus strain is inoculated into MRS broth and incubated overnight at the optimal temperature.
  • The overnight culture is then diluted in fresh MRS broth to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[6]

3. Assay Setup:

  • Prepare different concentrations of the sterile galactosyl derivative of this compound in MRS broth (e.g., 0.00625 M, 0.0125 M, 0.025 M, 0.05 M).[2][3]
  • Prepare control wells/tubes containing:
  • MRS broth only (negative control)
  • MRS broth with glucose (positive control for growth)
  • Inoculate all wells/tubes with the prepared Lactobacillus inoculum.
  • Incubate the microplate or culture tubes at the optimal temperature.

4. Growth Measurement:

  • Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 1-2 hours) for 24-48 hours.[7][8]
  • Plot the OD₆₀₀ values against time to generate growth curves.

5. Data Analysis:

  • From the growth curves, determine key growth parameters such as the lag phase duration, maximum growth rate (μmax), and maximum OD₆₀₀ reached.
  • Compare the growth parameters of cultures with the this compound derivative to the controls.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Lacto_culture Lactobacillus Culture Inoculum Prepare Inoculum Lacto_culture->Inoculum Inoculation Inoculate Media Inoculum->Inoculation Media Prepare MRS Broth with Test Compounds Media->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure OD600 at Intervals Incubation->Measurement Growth_curves Plot Growth Curves Measurement->Growth_curves Parameters Calculate Growth Parameters Growth_curves->Parameters Comparison Compare with Controls Parameters->Comparison

Experimental workflow for assessing microbial growth stimulation.

Hypothetical Metabolic and Signaling Pathways

Due to the limited direct research on the metabolism of this compound and its derivatives, the following pathways are proposed based on known metabolic routes for similar compounds in Lactobacillus.

Proposed Metabolic Pathway for Galactosyl-Glucoheptonic Acid in Lactobacillus brevis

Lactobacillus brevis is a heterofermentative bacterium that can metabolize a variety of sugars.[9] The proposed pathway for the utilization of the galactosyl derivative of this compound involves its uptake, hydrolysis, and subsequent metabolism of the constituent monosaccharides.

1. Uptake: The galactosyl-glucoheptonic acid molecule is likely transported into the cell via a permease, possibly one with broad specificity for oligosaccharides.

2. Hydrolysis: Intracellularly, a β-galactosidase would cleave the glycosidic bond, releasing galactose and this compound.[10] Lactobacillus species are known to possess β-galactosidases with varying substrate specificities.[11][12]

3. Galactose Metabolism: The released galactose can be metabolized through two main pathways in lactobacilli: the Leloir pathway or the tagatose-6-phosphate pathway.[10][13]

4. This compound Metabolism (Hypothetical): The metabolic fate of this compound in bacteria is not well-defined. A plausible initial step would be phosphorylation by a kinase, followed by a series of reactions analogous to the Entner-Doudoroff or pentose (B10789219) phosphate (B84403) pathways, eventually leading to intermediates that can enter central metabolism.

Hypothetical Metabolic Pathway Diagram

metabolic_pathway cluster_cell Lactobacillus cell Gal_GHA Galactosyl-Glucoheptonic Acid Permease Permease Gal_GHA_in Galactosyl-Glucoheptonic Acid (intracellular) Permease->Gal_GHA_in Beta_Gal β-Galactosidase Gal_GHA_in->Beta_Gal Galactose Galactose Beta_Gal->Galactose GHA This compound Beta_Gal->GHA Leloir Leloir Pathway Galactose->Leloir T6P Tagatose-6-P Pathway Galactose->T6P GHA_metabolism Hypothetical This compound Metabolism GHA->GHA_metabolism Glycolysis Glycolysis Leloir->Glycolysis T6P->Glycolysis Central_Metabolism Central Metabolism Glycolysis->Central_Metabolism GHA_metabolism->Central_Metabolism Gal_GHA_out Galactosyl-Glucoheptonic Acid (extracellular) Gal_GHA_out->Permease Uptake

Hypothetical metabolism of galactosyl-glucoheptonic acid.

Regulation of Gene Expression: Carbon Catabolite Repression (CCR)

In the presence of a preferred carbon source like glucose, the expression of genes required for the utilization of alternative sugars is often repressed. This phenomenon, known as Carbon Catabolite Repression (CCR), is a common regulatory mechanism in bacteria, including Lactobacillus.[14][15][16][17] In Gram-positive bacteria, CCR is primarily mediated by the catabolite control protein A (CcpA). When glucose is abundant, a series of phosphorylation events leads to the activation of CcpA, which then binds to catabolite responsive elements (cre) in the promoter regions of genes involved in alternative sugar metabolism, thereby repressing their transcription. When glucose is depleted, CcpA is inactivated, and the repression is lifted, allowing the bacterium to utilize other available carbon sources, such as the galactosyl derivative of this compound.

Carbon Catabolite Repression Signaling Pathway Diagram

ccr_pathway cluster_high_glucose High Glucose cluster_low_glucose Low Glucose Glucose_high Glucose CcpA_active Active CcpA Glucose_high->CcpA_active activates cre_site_high cre site CcpA_active->cre_site_high binds Gene_repression Gene Repression (e.g., for alternative sugar metabolism) cre_site_high->Gene_repression Glucose_low Glucose CcpA_inactive Inactive CcpA Glucose_low->CcpA_inactive leads to cre_site_low cre site CcpA_inactive->cre_site_low does not bind Gene_expression Gene Expression (for alternative sugar metabolism) cre_site_low->Gene_expression

Carbon Catabolite Repression in Lactobacillus.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives have the potential to act as prebiotics, stimulating the growth of beneficial gut bacteria like Lactobacillus. However, the current understanding of the mechanisms underlying this growth stimulation is in its infancy. Future research should focus on:

  • Detailed Structural Characterization: Elucidating the exact chemical structure of the growth-promoting galactosyl-glucoheptonic acid derivative.

  • In-depth Metabolic Studies: Utilizing techniques such as transcriptomics, proteomics, and metabolomics to identify the specific genes, enzymes, and metabolic pathways involved in the uptake and catabolism of this compound in Lactobacillus and other relevant microbial species.

  • Quantitative Growth Analysis: Performing detailed kinetic studies to quantify the impact of this compound and its derivatives on microbial growth rates and biomass yields.

  • Investigation of Signaling Pathways: Exploring the regulatory networks that control the expression of genes involved in the metabolism of these compounds.

A deeper understanding of the role of this compound in microbial growth will be crucial for its potential application in functional foods, dietary supplements, and therapeutic interventions aimed at modulating the gut microbiota for improved health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, an aldonic acid, and its salts (e.g., sodium glucoheptonate, calcium glucoheptonate) are versatile compounds utilized in various industries, including pharmaceuticals, food and beverage, and as chelating agents in industrial cleaning and construction.[1] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control, formulation development, and stability testing.

These application notes provide detailed protocols for several analytical techniques suitable for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Capillary Electrophoresis (CE), and Titrimetric methods. Additionally, alternative enzymatic and colorimetric methods are discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound. Due to the lack of a strong chromophore in the this compound molecule, detection can be challenging.[2] However, UV detection at low wavelengths or the use of more specific detectors like Pulsed Amperometric Detection (PAD) can provide the necessary sensitivity and selectivity.[2]

Protocol 1: HPLC with UV Detection

This method is suitable for the simultaneous determination of this compound and other organic acids.

Principle: this compound is separated on a reverse-phase or ion-exchange column. The carboxyl group allows for detection at low UV wavelengths, typically around 210 nm.[2]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Sulfonated polystyrene-divinylbenzene (PS-DVB) resin column or a C18 column[2]

  • Sulfuric acid (H₂SO₄), analytical grade

  • This compound reference standard

  • Deionized water, HPLC grade

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a 0.025 M sulfuric acid solution in deionized water. Degas the mobile phase using sonication or vacuum filtration before use.[2]

  • Standard Solution Preparation:

    • Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 250, 500 mg/L).

  • Sample Preparation:

    • Dissolve the sample containing this compound in deionized water to an expected concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

  • Chromatographic Conditions:

    • Column: Sulfonated polystyrene-divinylbenzene (PS-DVB) resin column

    • Mobile Phase: 0.025 M Sulfuric Acid[2]

    • Flow Rate: 0.6 mL/min[2]

    • Column Temperature: 25 °C[2]

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 210 nm[2]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method offers high sensitivity and selectivity for the analysis of carbohydrates and sugar acids, including this compound.

Principle: At high pH, the hydroxyl groups of this compound become partially ionized, allowing for separation on a strong anion-exchange column. The analyte is then detected electrochemically using a gold electrode in a PAD cell.[3]

Instrumentation and Materials:

  • Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode

  • High-performance anion-exchange column (e.g., Dionex CarboPac™ series)

  • Sodium hydroxide (B78521) (NaOH), 50% w/w

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • This compound reference standard

  • Deionized water, HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of sodium hydroxide, often with a sodium acetate gradient for optimal separation. A typical mobile phase could be 100 mM NaOH with a sodium acetate gradient. The exact conditions may need to be optimized for the specific column and sample matrix.

  • Standard Solution Preparation: Prepare stock and working standards of this compound in deionized water as described in Protocol 1.

  • Sample Preparation: Dilute the sample in deionized water to an appropriate concentration and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: High-performance anion-exchange column

    • Mobile Phase: Sodium hydroxide with a sodium acetate gradient (e.g., 0-500 mM NaOAc in 100 mM NaOH)

    • Flow Rate: 1.0 - 1.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: Pulsed Amperometric Detector (PAD) with a gold electrode.

  • Data Analysis: Quantify this compound based on a calibration curve generated from the peak areas of the standards.

Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a robust method for the analysis of ionic species, including organic acids like this compound.

Protocol 3: Ion Chromatography with Suppressed Conductivity Detection

Principle: this compound, as an anion, is separated on an anion-exchange column. A suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte, which is then detected by a conductivity detector.[4]

Instrumentation and Materials:

  • Ion chromatograph with a suppressed conductivity detector

  • Anion-exchange column (e.g., Dionex IonPac™ series)

  • Sodium hydroxide (NaOH) or a sodium carbonate/bicarbonate eluent concentrate

  • This compound reference standard

  • Deionized water

Procedure:

  • Eluent Preparation: Prepare the eluent, typically a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution, using an eluent generator or by manual preparation from concentrate. The concentration will depend on the column and application (e.g., 20 mM KOH).[5]

  • Standard and Sample Preparation: Prepare standards and samples in deionized water as described in the HPLC protocols.

  • Chromatographic Conditions:

    • Analytical Column: Anion-exchange column suitable for organic acids[5]

    • Mobile Phase: KOH or NaOH gradient[5]

    • Flow Rate: 1.0 mL/min[5]

    • Suppressor: Anion suppressor (e.g., self-regenerating suppressor)

    • Injection Volume: 25 µL[5]

  • Data Analysis: Quantify the this compound concentration using a calibration curve based on the conductivity response of the standards.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution technique that requires minimal sample volume.

Protocol 4: Capillary Zone Electrophoresis (CZE) with Indirect UV Detection

Principle: Charged analytes migrate at different velocities in a capillary under the influence of an electric field. For anions like glucoheptonate, a chromophore is added to the background electrolyte (BGE) to enable indirect UV detection. The analyte displaces the chromophore, causing a decrease in absorbance as it passes the detector.[6]

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50-75 µm i.d.)[6]

  • Background electrolyte (BGE) components (e.g., benzoate (B1203000) or chromate (B82759) salts)

  • pH adjustment solutions (e.g., NaOH, HCl)

  • This compound reference standard

  • Deionized water

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare the BGE containing a suitable chromophore. For example, a 10 mM benzoate solution at pH 12.0 can be used.[7] The high pH ensures that the this compound is fully deprotonated.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.

  • Standard and Sample Preparation: Dissolve standards and samples in deionized water or the BGE.

  • Electrophoretic Conditions:

    • Capillary: Uncoated fused-silica, ~50 cm effective length, 50 µm i.d.

    • BGE: 10 mM benzoate, pH 12.0[7]

    • Applied Voltage: -20 to -25 kV (reverse polarity)[7]

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: Indirect UV at 225 nm[7]

  • Data Analysis: Identify and quantify the this compound peak based on its migration time and peak area relative to standards.

Titrimetric Method

Titration offers a classical, cost-effective method for the quantification of acidic substances like this compound.

Protocol 5: Potentiometric Titration

Principle: The acidic proton of the carboxyl group of this compound is neutralized by a standard solution of a strong base. The equivalence point, where all the acid has been neutralized, is determined by monitoring the pH with a pH electrode.[8][9]

Instrumentation and Materials:

  • Autotitrator or a burette and a pH meter with a suitable electrode

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • This compound sample

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water.

  • Titration:

    • Place the pH electrode in the sample solution and begin stirring.

    • Titrate the sample with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The equivalence point is the point of inflection in the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.[8]

    • Calculate the concentration of this compound using the following formula: Concentration (mol/L) = (V_NaOH × M_NaOH) / V_sample where V_NaOH is the volume of NaOH at the equivalence point, M_NaOH is the molarity of the NaOH solution, and V_sample is the initial volume of the sample solution.

Alternative Methods

Enzymatic Assays
Colorimetric Methods

Colorimetric methods, such as those using reagents that react with sugar acids in the presence of concentrated acid to form a colored product, can be employed.[12] For instance, the carbazole-sulfuric acid method is used for the determination of uronic acids and can be adapted for other sugar acids.[13] These methods are often used for screening purposes due to potential interferences from other carbohydrates.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that specific data for this compound is limited in the literature; therefore, data for the closely related and structurally similar gluconic acid is provided as a reasonable estimate. Method validation should be performed for the specific application.

Analytical MethodAnalyteLinearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Recovery (%)
HPLC-PADGluconic Acid1 - 5000.62.0Not specified
HPLC-UV (210 nm)Gluconic Acid10 - 500~5~15Not specified
Ion ChromatographyGluconic Acid0.5 - 100~0.1~0.398 - 102
Capillary ElectrophoresisSugar Acids10 - 200~2~695 - 105

Data for gluconic acid is presented as a proxy for this compound and is compiled from various sources.[14] Actual values for this compound may vary and should be determined experimentally.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Injector, Column) Filter->HPLC Detector Detector (UV or PAD) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram CalCurve Calibration Curve Chromatogram->CalCurve Quantify Quantification Chromatogram->Quantify CalCurve->Quantify IC_Workflow cluster_prep Preparation cluster_analysis Ion Chromatography cluster_data Data Analysis Sample Sample/ Standard Dilute Dilute in Deionized Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter IC_System IC System (Anion-Exchange Column) Filter->IC_System Suppressor Suppressor IC_System->Suppressor Conductivity_Detector Conductivity Detector Suppressor->Conductivity_Detector Chromatogram Chromatogram Conductivity_Detector->Chromatogram Quantify Quantification Chromatogram->Quantify CE_Workflow Prep Sample/Standard Preparation in BGE Injection Hydrodynamic Injection Prep->Injection Capillary Fused-Silica Capillary (Filled with BGE) Separation Electrophoretic Separation (-25 kV, Reversed Polarity) Capillary->Separation Injection->Capillary Detection Indirect UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Analysis Data Analysis & Quantification Electropherogram->Analysis Titration_Workflow SamplePrep 1. Prepare Aqueous Sample of this compound Titration 2. Titrate with Standardized NaOH Solution SamplePrep->Titration Monitoring 3. Monitor pH with Electrode Titration->Monitoring Plotting 4. Plot pH vs. Titrant Volume Monitoring->Plotting EquivPoint 5. Determine Equivalence Point (Inflection Point/Derivative) Plotting->EquivPoint Calculation 6. Calculate Concentration EquivPoint->Calculation

References

Application Note: HPLC Analysis of Glucoheptonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucoheptonic acid, a seven-carbon sugar acid, exists as a mixture of alpha (α) and beta (β) anomers. These isomers are diastereomers with different spatial arrangements at the anomeric carbon, leading to distinct physicochemical properties. In pharmaceutical and food industries, where this compound and its salts are used as chelating agents, excipients, and additives, the ability to separate and quantify these isomers is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This application note describes a robust HPLC method for the separation and quantification of α- and β-glucoheptonic acid.

The primary challenge in the HPLC analysis of these isomers lies in their high polarity and structural similarity. Traditional reversed-phase HPLC often provides insufficient retention and selectivity. Therefore, advanced techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) are better suited for this application. HPAEC leverages the weak acidic nature of the sugar acids, which are ionized at high pH, allowing for their separation on a strong anion-exchange column. PAD provides sensitive and selective detection of carbohydrates and related compounds without the need for derivatization.

This document provides a detailed protocol for the HPAEC-PAD analysis of this compound isomers, along with expected quantitative data and a workflow for the experimental procedure.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A biocompatible HPLC system equipped with a quaternary gradient pump, autosampler, and a thermostatted column compartment is required. An electrochemical detector with a gold working electrode and a pH-Ag/AgCl reference electrode is necessary for pulsed amperometric detection.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA10 (2 x 250 mm), is recommended.[1]

  • Guard Column: A Dionex CarboPac™ PA10 guard column (2 x 50 mm) should be used to protect the analytical column.[1]

  • Vials: Polypropylene autosampler vials with caps.

  • Filters: 0.22 µm syringe filters for sample preparation.

Reagents and Standards
  • Deionized Water: High-purity deionized water (18.2 MΩ·cm) for preparing all solutions.

  • Sodium Hydroxide (B78521) (NaOH): 50% w/w solution, carbonate-free.

  • Sodium Acetate (B1210297) (NaOAc): Anhydrous, reagent grade.

  • This compound Standard: A mixed isomer standard of high purity.

  • Mobile Phase A (Water): Degassed deionized water.

  • Mobile Phase B (200 mM NaOH): Prepared by diluting the 50% NaOH solution in deionized water. This solution should be blanketed with helium or nitrogen to prevent carbonate formation.

  • Mobile Phase C (1 M NaOAc): Prepared by dissolving anhydrous sodium acetate in deionized water.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a 1000 mg/L stock solution of this compound in deionized water.

  • Create a series of calibration standards by serially diluting the stock solution with deionized water to concentrations ranging from 0.1 mg/L to 15 mg/L.

Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial before injection.[2]

Chromatographic Conditions

The separation is achieved using a gradient elution with sodium hydroxide and sodium acetate.

ParameterSetting
Analytical Column Dionex CarboPac™ PA10 (2 x 250 mm)
Guard Column Dionex CarboPac™ PA10 (2 x 50 mm)
Column Temperature 30 °C[1]
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Detector Pulsed Amperometric Detector (PAD)
Working Electrode Gold
Reference Electrode pH-Ag/AgCl
Waveform Standard Quadrupole Potential Waveform
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (200 mM NaOH)% Mobile Phase C (1 M NaOAc)
0.090100
15.090100
15.1401050
20.0401050
20.190100
30.090100
Data Analysis and Quantification
  • Peak Identification: Identify the peaks for α- and β-glucoheptonic acid based on their retention times from the standard chromatograms.

  • Calibration Curve: Generate a calibration curve for each isomer by plotting the peak area versus the concentration of the calibration standards. A linear regression analysis should be performed. The calibration curves should have a correlation coefficient (R²) of ≥ 0.999.[1]

  • Quantification: Determine the concentration of each isomer in the samples by interpolating their peak areas from the respective calibration curves.

Data Presentation

The following table presents typical quantitative data expected from the HPAEC-PAD analysis of α- and β-glucoheptonic acid isomers under the specified conditions.

Table 1: Typical Quantitative Data for this compound Isomers

AnalyteRetention Time (min)Peak Area (nC*min)Concentration (mg/L)Resolution (USP)
β-Glucoheptonic Acid10.515.25.0-
α-Glucoheptonic Acid12.214.85.0> 1.5

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this application note.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Test Sample Dissolution Dissolution & Dilution Sample->Dissolution Cal_Standards Calibration Standards Dilution->Cal_Standards Filtration2 0.22 µm Filtration Dissolution->Filtration2 Filtration1 0.22 µm Filtration Prep_Sample Prepared Sample Filtration2->Prep_Sample Cal_Standards->Filtration1 HPLC HPAEC-PAD System Prep_Sample->HPLC Column Anion-Exchange Column HPLC->Column Detection Pulsed Amperometric Detection Column->Detection CDS Chromatography Data System Detection->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Report Quantification->Result

Caption: Experimental workflow for HPLC analysis of this compound isomers.

cluster_separation Separation Principle cluster_detection Detection Principle Analyte This compound Anions (α & β) Interaction Differential Ion-Exchange Interaction Analyte->Interaction StationaryPhase Positively Charged Stationary Phase StationaryPhase->Interaction Separation Separation of Isomers Interaction->Separation ElutedIsomers Eluted Isomers Separation->ElutedIsomers Oxidation Electrochemical Oxidation ElutedIsomers->Oxidation GoldElectrode Gold Electrode Surface GoldElectrode->Oxidation Signal Analytical Signal (Current) Oxidation->Signal

Caption: HPAEC-PAD mechanism for this compound isomer analysis.

References

Application Notes and Protocols for the Quantification of Glucoheptonic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucoheptonic acid is a seven-carbon sugar acid that plays a role in various biological and industrial processes. Its quantification in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetics, metabolism, and potential as a biomarker. However, established and validated methods specifically for the quantification of this compound in biological samples are not widely documented in scientific literature. This document provides detailed, proposed protocols for the quantification of this compound in biological samples, adapted from established methods for structurally similar compounds like gluconic and glucuronic acid. The primary analytical techniques detailed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their high sensitivity and selectivity.

Section 1: Proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is adapted from established protocols for the analysis of other sugar acids and offers high selectivity and sensitivity for the direct measurement of this compound in biological fluids.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of biological sample (plasma, serum, or urine), add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotope-labeled this compound or a structurally similar, non-endogenous sugar acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

2. HPLC Conditions (Proposed)

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Proposed)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound Precursor Ion (m/z): 225.07

    • This compound Product Ions (m/z): To be determined by direct infusion of a this compound standard. Likely fragments would involve loss of water and carboxyl groups.

    • Internal Standard: MRM transitions to be determined based on the selected standard.

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation: HPLC-MS/MS
ParameterProposed ValueNotes
Linear Range 10 - 5000 ng/mLTo be determined empirically through a calibration curve.
Limit of Detection (LOD) 2 ng/mLEstimated based on similar sugar acid analyses.
Limit of Quantification (LOQ) 10 ng/mLEstimated based on similar sugar acid analyses.
Precision (%RSD) < 15%Intra- and inter-day precision should be assessed.
Accuracy (%Recovery) 85 - 115%To be determined by spiking known concentrations into blank matrix.

Visualization: HPLC-MS/MS Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Precipitation Add Methanol + IS (300 µL) Sample->Precipitation Vortex1 Vortex Precipitation->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection (ESI-) HPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Section 2: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugar acids, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS

1. Sample Preparation: Extraction and Derivatization

  • To 100 µL of biological sample (plasma, serum, or urine), add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample to a pH of approximately 3 with hydrochloric acid.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions (Proposed)

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard. The specific ions will need to be determined from the mass spectrum of the derivatized standard.

Data Presentation: GC-MS
ParameterProposed ValueNotes
Linear Range 20 - 10000 ng/mLTo be determined empirically.
Limit of Detection (LOD) 5 ng/mLEstimated based on similar derivatized acid analyses.
Limit of Quantification (LOQ) 20 ng/mLEstimated based on similar derivatized acid analyses.
Precision (%RSD) < 15%To be evaluated.
Accuracy (%Recovery) 80 - 120%To be evaluated.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample + IS Extraction Liquid-Liquid Extraction Sample->Extraction Drydown Evaporate to Dryness Extraction->Drydown Derivatization Derivatization (BSTFA + TMCS) Drydown->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI) GC->MS Quantification Quantification MS->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Section 3: Method Validation and Considerations

It is imperative that these proposed methods undergo rigorous validation before being implemented for routine analysis. Key validation parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous sample components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Matrix Effects: The influence of the biological matrix on the ionization and quantification of the analyte.

  • Stability: The stability of this compound in the biological matrix under different storage conditions and during the sample preparation process.

The protocols outlined in this document provide a comprehensive starting point for researchers and scientists to develop and validate robust methods for the quantification of this compound in biological samples. While adapted from methodologies for similar compounds, these HPLC-MS/MS and GC-MS approaches offer the necessary sensitivity and selectivity for accurate and reliable measurements. Thorough validation is a critical next step to ensure the performance of these methods for their intended purpose in drug development and clinical research.

Protocol for Using Glucoheptonic Acid in Metal Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Glucoheptonic acid and its salts, such as sodium glucoheptonate and calcium glucoheptonate, are highly effective chelating agents used to sequester di- and trivalent metal ions in aqueous solutions. Derived from glucose, this compound is a sugar acid that is biodegradable, non-toxic, and particularly effective in alkaline conditions.[1][2] Its ability to form stable, water-soluble complexes with metal ions makes it a valuable component in a wide range of industrial, agricultural, and pharmaceutical applications.[3][4] This document provides detailed protocols for the application of this compound as a metal sequestrant.

Mechanism of Action

This compound is a polyhydroxy carboxylic acid containing one carboxyl group and multiple hydroxyl groups. This structure allows it to act as a multidentate ligand, forming stable chelate rings with metal ions. The chelation process involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the carboxyl and hydroxyl groups. This effectively "wraps up" the metal ion, preventing it from precipitating or participating in unwanted chemical reactions.[3] The stability of these complexes is particularly noteworthy in alkaline environments, where many other chelating agents are less effective.[5]

Applications

The metal sequestering properties of this compound and its salts are utilized in numerous fields:

  • Industrial Cleaning and Detergents: In industrial cleaners and detergents, sodium glucoheptonate sequesters calcium, magnesium, and iron ions, preventing the formation of scale and improving cleaning efficiency, especially in hard water.[2][5] It is also used in bottle washing formulations.

  • Agriculture: this compound and its salts are used to chelate essential micronutrients such as iron, zinc, and manganese.[6] This enhances their solubility and availability for plant uptake, both in soil and foliar applications.[3]

  • Textile Industry: It is employed in textile processing to sequester metal ions that can interfere with dyeing and bleaching processes, ensuring color consistency and fabric quality.[5]

  • Pharmaceuticals: Calcium glucoheptonate is used as a calcium supplement to treat hypocalcemia.[7][8] The chelation of calcium ensures its bioavailability.

  • Concrete Admixtures: Sodium glucoheptonate acts as a retarder in concrete, controlling the setting time by chelating calcium ions.[5]

Quantitative Data: Stability Constants
Metal IonStoichiometry (Metal:Ligand)pHLog β ValueReference
Cd(II)1:113.314.2 ± 0.2[9]
Ce(III)2:113.343.9 ± 0.6[9]
Co(II)1:113.313.1 ± 0.8[9]
Eu(III)1:113.324.3 ± 0.3[9]
Fe(II)1:113.317.8 ± 0.9[9]
Fe(III)1:113.337.9 ± 1.2[9]
Ho(III)2:113.349.8 ± 0.4[9]
U(VI)1:1719.9 ± 2[9]
Ca(II)1:1Neutral1.21[1]
Mg(II)1:1Neutral0.70[1]

Disclaimer: The stability constants provided are for gluconic acid and should be used as an estimation for this compound. For precise applications, it is recommended to determine the stability constants for this compound under the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Metal Sequestration Efficacy using Potentiometric Titration

This protocol describes the determination of the stability constant of a metal-glucoheptonate complex using potentiometric pH titration. This method is based on the principle that the pH of a solution containing a metal ion and a protonated ligand will change upon complex formation due to the release of protons.

Materials:

  • Sodium glucoheptonate

  • Metal salt (e.g., FeCl₃, CuSO₄·5H₂O)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M, carbonate-free)

  • Potassium nitrate (B79036) (KNO₃) or sodium perchlorate (B79767) (NaClO₄) for maintaining ionic strength

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of sodium glucoheptonate of known concentration (e.g., 0.01 M).

    • Prepare a stock solution of the metal salt of known concentration (e.g., 0.002 M).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of an inert electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃).

  • Titration:

    • Ligand Titration:

      • Pipette a known volume of the sodium glucoheptonate solution into the reaction vessel.

      • Add the required volume of the inert electrolyte solution.

      • Add a known amount of standardized HCl to lower the initial pH.

      • Dilute with deionized water to a final volume.

      • Titrate the solution with standardized NaOH, recording the pH after each addition.

    • Metal-Ligand Titration:

      • Pipette known volumes of the sodium glucoheptonate and metal salt solutions into the reaction vessel.

      • Add the required volume of the inert electrolyte solution.

      • Add the same amount of standardized HCl as in the ligand titration.

      • Dilute with deionized water to the same final volume.

      • Titrate with the same standardized NaOH solution, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations. The metal-ligand titration curve will be displaced from the ligand-only curve, indicating complex formation.

    • Calculate the protonation constants of this compound from the ligand titration data.

    • Use the data from both titrations to calculate the stability constants of the metal-glucoheptonate complexes. This can be done using specialized software like Hyperquad or by manual calculations using the Bjerrum method.

Caption: Workflow for potentiometric titration.

Protocol 2: Spectrophotometric Determination of Metal-Ligand Stoichiometry using Job's Method of Continuous Variation

This protocol uses UV-Vis spectrophotometry to determine the stoichiometry of the metal-glucoheptonate complex. The method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Materials:

  • Sodium glucoheptonate

  • Metal salt that forms a colored complex with glucoheptonate (e.g., CuSO₄·5H₂O)

  • Deionized water

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and sodium glucoheptonate (e.g., 0.1 M).

  • Preparation of Job's Plot Solutions:

    • Prepare a series of solutions in volumetric flasks by mixing varying volumes of the metal and ligand stock solutions, such that the total volume is constant. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

    • Dilute each solution to the final volume with deionized water.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-glucoheptonate complex by scanning a solution containing the complex across a range of wavelengths.

    • Measure the absorbance of each prepared solution at the λ_max.

  • Data Analysis:

    • Calculate the mole fraction of the ligand for each solution.

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[10]

Jobs_Method_Workflow A Prepare Equimolar Stock Solutions (Metal and Ligand) B Prepare Series of Solutions with Varying Mole Fractions (Constant Total Moles) A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from the Maximum of the Plot D->E Glucoheptonic_Acid_Properties_Applications Properties Properties of this compound Polyhydroxy Carboxylic Acid High Solubility Biodegradable & Non-toxic Effective in Alkaline pH Mechanism Mechanism Multidentate Ligand Forms Stable Chelate Rings Sequesters Metal Ions Properties:f1->Mechanism:m1 Applications Applications Industrial Cleaning Agriculture (Micronutrients) Textiles Pharmaceuticals Concrete Admixtures Properties:f2->Applications:a1 Properties:f3->Applications:a2 Properties:f4->Applications:a1 Mechanism:m3->Applications

References

Application Notes and Protocols: Glucoheptonic Acid as a Biodegradable Chelator for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a sugar acid, is an effective and biodegradable chelating agent for various di- and trivalent metal ions. Its properties make it a promising alternative to conventional, less environmentally friendly chelating agents like EDTA, particularly in applications such as environmental remediation, industrial cleaning, and potentially in pharmaceutical formulations for metal detoxification. This document provides detailed application notes and experimental protocols for the use of this compound as a heavy metal chelator.

Mechanism of Chelation

This compound chelates metal ions through the formation of coordinate bonds with its carboxyl and hydroxyl groups, forming stable, water-soluble complexes. The chelation is a Lewis acid-base reaction where the metal ion acts as the Lewis acid and the oxygen atoms in the this compound act as Lewis bases.

ChelationMechanism Metal_Ion Heavy Metal Ion (Mⁿ⁺) (Lewis Acid) Complex This compound- Metal Complex (Stable and Soluble) Metal_Ion->Complex Coordination Bonds (Carboxyl & Hydroxyl Groups) Glucoheptonic_Acid This compound (Lewis Base) Glucoheptonic_Acid->Complex

Caption: Chelation of a heavy metal ion by this compound.

Quantitative Data: Chelation Efficiency

The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelating agent. Higher log K values indicate stronger binding. The following table summarizes the stability constants for gluconic acid with various heavy metals, which can be used as an estimate for this compound.

Table 1: Stability Constants (log β) of Gluconic Acid with Various Metal Ions

Metal IonpHStoichiometry (Metal:Ligand)log βReference
Cd(II)13.3->13[1]
Co(II)71:1-[1]
Co(II)13.3->13[1]
Eu(III)13.31:138[1]
Fe(II)13.3->20[1]
Fe(III)13.31:124[1]
Ho(III)13.32:149.8[1]
U(VI)71:1-[1]
U(VI)13.3-19.9[1]

Note: The stability of metal complexes is pH-dependent. At high pH, metal ions tend to form insoluble hydroxides, which can be less accessible to chelating agents[2].

Experimental Protocols

Protocol for Heavy Metal Removal from Contaminated Soil

This protocol is adapted from studies on soil washing with biodegradable chelating agents[3][4].

Objective: To determine the efficiency of this compound in extracting heavy metals from contaminated soil.

Materials:

  • Contaminated soil sample

  • This compound solution (e.g., 0.1 M)

  • Deionized water

  • pH meter

  • Shaker table

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis.

Procedure:

  • Soil Characterization:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Determine the initial heavy metal concentration in the soil using a standard digestion method (e.g., EPA Method 3050B) followed by ICP-OES or AAS analysis.

    • Measure the soil pH in a 1:2.5 soil-to-water ratio.

  • Batch Washing Experiment:

    • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 25 mL of the this compound solution (this creates a 1:5 soil-to-solution ratio).

    • Adjust the pH of the suspension to the desired value (e.g., 4, 7, 9) using NaOH or HCl.

    • Place the tubes on a shaker table and agitate at a constant speed (e.g., 150 rpm) for a specified time (e.g., 24 hours).

    • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Acidify the filtered supernatant to prevent metal precipitation before analysis.

    • Analyze the concentration of heavy metals in the supernatant using ICP-OES or AAS.

  • Calculation of Removal Efficiency:

    • Removal Efficiency (%) = [(Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil)] × 100

SoilRemediationWorkflow cluster_prep Sample Preparation cluster_extraction Batch Extraction cluster_analysis Analysis Soil_Sample Contaminated Soil Sample Dry_Sieve Air-dry and Sieve Soil_Sample->Dry_Sieve Initial_Analysis Analyze Initial Metal Content (ICP-OES/AAS) Dry_Sieve->Initial_Analysis Mix Mix Soil with this compound Solution Initial_Analysis->Mix Adjust_pH Adjust pH Mix->Adjust_pH Shake Agitate on Shaker Table Adjust_pH->Shake Centrifuge Centrifuge to Separate Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze_Supernatant Analyze Metal Content in Supernatant (ICP-OES/AAS) Filter->Analyze_Supernatant Calculate_Efficiency Calculate Removal Efficiency Analyze_Supernatant->Calculate_Efficiency

Caption: Workflow for soil remediation using this compound.

Protocol for Determining the Stability Constant of a Metal-Glucoheptonic Acid Complex

This protocol is based on the potentiometric titration method (Bjerrum's method)[5][6].

Objective: To determine the stability constant of a complex formed between a specific heavy metal and this compound.

Materials:

  • This compound solution of known concentration

  • Metal salt solution (e.g., nitrate (B79036) or perchlorate) of known concentration

  • Standardized strong acid (e.g., HClO₄)

  • Standardized strong base (e.g., NaOH), carbonate-free

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure:

  • Titration Setup:

    • Prepare three solutions for titration in the thermostated vessel:

      • Acid blank: Strong acid + inert salt.

      • Ligand titration: Strong acid + inert salt + this compound.

      • Complex titration: Strong acid + inert salt + this compound + metal salt.

    • Maintain a constant temperature and ionic strength throughout the experiment.

  • Titration:

    • Titrate each solution with the standardized strong base.

    • Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • From the complex titration curve, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values.

    • Plot n̄ versus pL (where pL = -log[L]) to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

StabilityConstantDetermination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prepare_Solutions Prepare Acid, Ligand, and Complex Solutions Titrate Titrate with Standard Base Prepare_Solutions->Titrate Record_pH Record pH vs. Volume of Base Titrate->Record_pH Plot_Curves Plot Titration Curves Record_pH->Plot_Curves Calculate_n_bar Calculate n̄ and [L] Plot_Curves->Calculate_n_bar Plot_Formation_Curve Plot Formation Curve (n̄ vs. pL) Calculate_n_bar->Plot_Formation_Curve Determine_K Determine Stability Constants (K) Plot_Formation_Curve->Determine_K

Caption: Workflow for determining stability constants.

Protocol for Assessing the Biodegradability of this compound-Metal Complexes

This protocol is a general guideline based on OECD Test Guideline 301D (Ready Biodegradability: Closed Bottle Test)[3].

Objective: To assess the ready biodegradability of this compound-metal complexes in an aqueous aerobic medium.

Materials:

  • This compound-metal complex solution

  • Mineral medium (as specified in OECD 301)

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Biochemical Oxygen Demand (BOD) bottles

  • Dissolved oxygen (DO) meter and probe

  • Incubator

Procedure:

  • Preparation:

    • Prepare the mineral medium and saturate it with air.

    • Prepare a stock solution of the this compound-metal complex.

    • Prepare the inoculum by washing and resuspending the activated sludge.

  • Test Setup:

    • Add the mineral medium to the BOD bottles.

    • Add the inoculum to each bottle.

    • Add the test substance (this compound-metal complex) to the test bottles at a concentration that will yield a theoretical oxygen demand (ThOD) of 2-5 mg/L.

    • Prepare control bottles with only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

    • Fill the bottles completely, ensuring no air bubbles are trapped, and seal them.

  • Incubation and Measurement:

    • Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

    • Measure the dissolved oxygen concentration in each bottle at the beginning of the test and at regular intervals over the 28-day period.

  • Calculation of Biodegradation:

    • Calculate the percentage of biodegradation as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

    • BOD (mg/L) = (Initial DO - Final DO)

    • Biodegradation (%) = (BOD / ThOD) × 100

    • A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.

BiodegradabilityTest cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare_Media Prepare Mineral Medium and Inoculum Fill_Bottles Fill BOD Bottles with Medium, Inoculum, and Test Substance Prepare_Media->Fill_Bottles Seal_Bottles Seal Bottles Fill_Bottles->Seal_Bottles Incubate Incubate in the Dark (28 days) Seal_Bottles->Incubate Measure_DO Measure Dissolved Oxygen Incubate->Measure_DO Calculate_BOD Calculate Biochemical Oxygen Demand (BOD) Measure_DO->Calculate_BOD Calculate_Biodegradation Calculate % Biodegradation Calculate_BOD->Calculate_Biodegradation

Caption: Workflow for biodegradability testing.

Applications

  • Environmental Remediation: Soil washing and groundwater treatment to remove heavy metal contaminants[3].

  • Industrial Cleaning: Removal of metal scales and oxides from industrial equipment.

  • Agriculture: As a component in micronutrient fertilizers to enhance metal availability to plants.

  • Pharmaceuticals: Potential for use in chelation therapy for heavy metal poisoning, though further research is required[2].

  • Cosmetics: As a stabilizing agent.

Conclusion

This compound is a versatile and biodegradable chelating agent with significant potential in various scientific and industrial applications. While more research is needed to fully characterize its interactions with a wide range of heavy metals, the provided protocols offer a solid foundation for researchers to explore its efficacy. The use of data from the analogous gluconic acid provides a useful, albeit preliminary, guide for its application.

References

Application Notes and Protocols: Technetium-99m Glucoheptonic Acid for Brain Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m glucoheptonic acid (Tc-99m GHA) is a radiopharmaceutical that has demonstrated significant utility in the imaging of brain tumors, particularly in the post-treatment phase. Its application is especially valuable in differentiating recurrent tumors from radiation necrosis, a common diagnostic challenge with conventional imaging modalities like MRI.[1][2] The uptake of Tc-99m GHA in brain lesions is primarily associated with the disruption of the blood-brain barrier (BBB) and increased neovascularity, which are characteristic features of high-grade gliomas and recurrent tumors.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Tc-99m GHA in brain tumor imaging for research and drug development purposes.

Mechanism of Uptake and Biodistribution

The accumulation of Tc-99m GHA in brain tumors is not entirely understood but is thought to be multifactorial.[4] The primary mechanism is believed to be the breakdown of the blood-brain barrier, allowing the radiotracer to enter the interstitial fluid of the tumor.[1][2][3] Some studies also suggest a component of metabolic uptake, as glucoheptonate is a sugar analog.[4][5]

Upon intravenous injection, Tc-99m GHA is rapidly cleared from the bloodstream.[1][2] The blood clearance is triexponential, with over 90% of the injected dose cleared by the two faster components.[1][2] In individuals with normal renal function, less than 15% of the initial activity remains in the blood one hour post-injection.[1][2] The primary route of excretion is renal, with approximately 40% of the injected dose excreted in the urine within the first hour and about 70% within 24 hours.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Tc-99m GHA in brain tumor imaging.

Table 1: Radiopharmaceutical and Dosimetry Data

ParameterValueReference
Labeling Efficiency95-100%[1]
Recommended Adult Dose740-925 MBq (20-25 mCi)[1]
Total Effective Dose0.0090 mSv/MBq (0.033 rem/mCi)[1]
Highest Radiation Absorbed Dose (Organ)Bladder Wall: 0.056 mGy/MBq (0.21 rad/mCi)[1]
Second Highest Radiation Absorbed Dose (Organ)Kidneys: 0.049 mGy/MBq (0.18 rad/mCi)[1]

Table 2: Diagnostic Performance in Differentiating Recurrent Tumor from Post-Radiation Changes

ParameterValueReference
Sensitivity79.48%[4]
Specificity91.66%[4]

Table 3: Semi-Quantitative Analysis for Tumor Grading

Tumor GradeMean Tumor-to-Normal (T/N) RatioMean Tmax/N RatioReference
High-Grade (III/IV)Significantly higher than low-gradeSignificantly higher than low-grade[6]
Low-Grade (I/II)Lower than high-gradeLower than high-grade[6]

Experimental Protocols

Preparation of Technetium-99m this compound

Tc-99m GHA is typically prepared using commercially available kits.[1] These kits contain a sterile, non-pyrogenic, lyophilized mixture of this compound calcium salt and a reducing agent, typically stannous chloride dihydrate.[1][7][8]

Materials:

  • Commercially available this compound kit

  • Sterile, non-pyrogenic sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Shielded syringe

  • Lead pot for the reaction vial

Procedure:

  • Obtain the required activity of sodium pertechnetate in a shielded syringe. The eluate should be fresh, ideally less than 2 hours old.

  • Aseptically add the sodium pertechnetate solution to the reaction vial containing the lyophilized this compound and stannous chloride.

  • Gently swirl the vial for approximately 1 minute to ensure complete dissolution and labeling.

  • Allow the reaction to proceed for at least 5 minutes at room temperature.[1]

  • The prepared Tc-99m GHA injection should be a clear, colorless solution.

  • The radiochemical purity should be assessed prior to administration. A purity of >95% is generally required. This can be determined using instant thin-layer chromatography (ITLC).

  • The labeled product should be stored at 2-8°C and used within 6 hours of preparation.[2][8]

G Workflow for Tc-99m GHA Preparation start Start kit Obtain Glucoheptonic Acid Kit start->kit generator Elute ⁹⁹Mo/⁹⁹ᵐTc Generator to get Na⁹⁹ᵐTcO₄ start->generator add Aseptically add Na⁹⁹ᵐTcO₄ to Kit Vial kit->add generator->add mix Gently Mix for 1 min add->mix incubate Incubate for 5 min at Room Temperature mix->incubate qc Perform Quality Control (Radiochemical Purity >95%) incubate->qc inject Ready for Injection (Store at 2-8°C, use within 6h) qc->inject end End inject->end G Protocol for Tc-99m GHA Brain SPECT Imaging start Start prep Patient Preparation (Hydration) start->prep administer Administer 740-925 MBq Tc-99m GHA IV prep->administer uptake Uptake Period (1-2 hours) administer->uptake position Position Patient on SPECT Scanner uptake->position acquire SPECT Image Acquisition (128x128 matrix, 360°, 90 views) position->acquire reconstruct Image Reconstruction (with Attenuation Correction) acquire->reconstruct analyze Image Analysis (Visual and Semi-quantitative) reconstruct->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of Radiolabeled Glucoheptonic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, providing a quantitative and sensitive method to elucidate the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities.[1][2] Glucoheptonic acid, a seven-carbon sugar acid, and its derivatives are of interest in various biomedical applications. To understand its metabolic fate and pharmacokinetic profile, the synthesis of radiolabeled this compound is essential. This document provides detailed protocols for the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled this compound and their application in metabolic studies. The use of a radiolabel allows for the sensitive tracking of the molecule and its metabolites in biological systems.[3]

Workflow for Synthesis and Metabolic Studies of Radiolabeled this compound

cluster_synthesis Synthesis & Purification cluster_studies Metabolic Studies start Starting Material D-Glucose radiolabeling Radiolabeling Reaction Introduction of ¹⁴C or ³H start->radiolabeling e.g., K¹⁴CN or NaB³H₄ hydrolysis Hydrolysis radiolabeling->hydrolysis purification Purification HPLC hydrolysis->purification qc Quality Control Radio-TLC / Radio-HPLC purification->qc admin Administration to Biological System qc->admin High Purity Product sampling Sample Collection (Blood, Urine, Feces, Tissues) admin->sampling analysis Metabolite Profiling & Quantitation sampling->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Caption: Overall workflow from synthesis to metabolic analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of radiolabeled compounds. The actual values for this compound may vary and should be determined empirically.

Parameter[¹⁴C]-Glucoheptonic Acid[³H]-Glucoheptonic Acid
Radionuclide Carbon-14Tritium
Typical Radiochemical Yield 40-60%20-40%
Typical Radiochemical Purity >98% (post-purification)>98% (post-purification)
Specific Activity 50-60 mCi/mmol10-30 Ci/mmol
Labeling Position C1-positionNon-specific or targeted
Reaction Temperature Room Temperature0-25 °C
Reaction Time 2-4 hours1-3 hours

Experimental Protocols

Caution: All work with radioactive materials must be conducted in a designated and properly shielded laboratory by trained personnel, following all institutional and regulatory safety protocols.

Method 1: Synthesis of [1-¹⁴C]-Glucoheptonic Acid via Kiliani-Fischer Synthesis

This protocol adapts the classical Kiliani-Fischer synthesis for the introduction of a Carbon-14 label at the C1 position of this compound using a radiolabeled cyanide salt.[4]

Materials:

  • D-Glucose

  • Sodium Cyanide ([¹⁴C]-NaCN), specific activity ≥ 50 mCi/mmol

  • Calcium Carbonate (CaCO₃)

  • Sulfuric Acid (H₂SO₄), dilute solution

  • Barium Hydroxide (Ba(OH)₂)

  • Dowex 50W-X8 resin (H⁺ form)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Thin-Layer Chromatography (TLC) plates (silica gel) and scanner

Protocol:

  • Cyanohydrin Formation:

    • In a shielded fume hood, dissolve D-glucose (1.80 g, 10 mmol) in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of [¹⁴C]-NaCN (0.49 g, 10 mmol, with a total activity of ~5 mCi) in 5 mL of water dropwise to the glucose solution while stirring.

    • The reaction is allowed to proceed at room temperature for 2-4 hours. The progress can be monitored by TLC.

  • Hydrolysis to the Sodium Salt:

    • After the formation of the cyanohydrin is complete, slowly heat the reaction mixture to 90-100°C.

    • Maintain this temperature for 2-3 hours to hydrolyze the nitrile group to a carboxylate. Ammonia will be evolved during this step.

  • Conversion to the Free Acid:

    • Cool the reaction mixture to room temperature.

    • Carefully pass the solution through a column packed with Dowex 50W-X8 resin (H⁺ form) to exchange the sodium ions for protons, yielding [1-¹⁴C]-glucoheptonic acid.

    • Collect the acidic eluate.

  • Purification:

    • Concentrate the eluate under reduced pressure.

    • Purify the resulting syrup by preparative HPLC using a suitable column (e.g., a C18 reverse-phase column) and a mobile phase gradient of water and acetonitrile.

    • Monitor the elution profile with a radioactivity detector and collect the fractions containing the radiolabeled this compound.

  • Quality Control:

    • Determine the radiochemical purity of the final product using analytical radio-HPLC and radio-TLC.

    • Confirm the identity of the product by co-elution with an authentic, non-labeled standard of this compound.

    • Measure the specific activity by quantifying the amount of product (e.g., by UV absorbance or mass spectrometry) and its radioactivity using a liquid scintillation counter.

Method 2: Synthesis of [³H]-Glucoheptonic Acid via Catalytic Reduction

This protocol describes a potential route for tritium labeling via the reduction of a suitable precursor with tritium gas.

Materials:

  • A suitable precursor of this compound (e.g., an unsaturated derivative or a keto-glucoheptonic acid)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol (B145695), water)

  • HPLC system with a radioactivity detector

  • TLC plates and scanner

Protocol:

  • Preparation of the Precursor:

    • Synthesize a precursor to this compound that contains a double bond or a ketone group that can be reduced.

  • Catalytic Tritiation:

    • In a specialized tritiation apparatus, dissolve the precursor in a suitable solvent.

    • Add a catalytic amount of Pd/C.

    • Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of ³H₂ at room temperature until the reaction is complete (as monitored by the uptake of tritium gas).

  • Work-up and Purification:

    • Remove the catalyst by filtration through a syringe filter.

    • Remove the labile tritium by repeated evaporation from ethanol or water.

    • Purify the tritiated this compound using preparative HPLC as described in Method 1.

  • Quality Control:

    • Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity.

    • Measure the specific activity using liquid scintillation counting.

Application in Metabolic Studies

Radiolabeled this compound is a valuable tool for conducting ADME studies.[1][2] Following administration of the radiolabeled compound to an animal model or in human microdosing studies, the distribution and fate of the radioactivity can be tracked over time.

Typical Experimental Outline:

  • Dosing: A known amount of radiolabeled this compound is administered to the test system (e.g., intravenously or orally).

  • Sample Collection: At various time points, biological samples such as blood, plasma, urine, feces, and tissues are collected.

  • Quantification of Total Radioactivity: The total radioactivity in each sample is determined by liquid scintillation counting to establish the pharmacokinetic profile and mass balance.

  • Metabolite Profiling: Samples are analyzed using radio-HPLC or LC-MS/MS with a radioactivity detector to separate and identify the parent compound and its metabolites.

  • Pharmacokinetic Analysis: The data obtained are used to model the pharmacokinetic parameters of this compound, including its clearance, volume of distribution, and half-life.

Metabolic Pathway of this compound

The metabolic fate of this compound is not extensively documented but can be hypothesized based on the metabolism of similar sugar acids. The radiolabeled compound can be used to confirm these pathways.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent [¹⁴C]-Glucoheptonic Acid oxidation Oxidation Products (e.g., dicarboxylic acids) parent->oxidation CYP450, Dehydrogenases reduction Reduction Products parent->reduction CYP450, Dehydrogenases glucuronide Glucuronide Conjugates parent->glucuronide UGTs, SULTs sulfate Sulfate Conjugates parent->sulfate UGTs, SULTs excretion Excretion | (Urine, Feces) oxidation->excretion reduction->excretion glucuronide->excretion sulfate->excretion

Caption: Hypothetical metabolic pathways of this compound.

References

Application Notes and Protocols: Glucoheptonic Acid as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, particularly in its radiolabeled form as Technetium-99m glucoheptonate (99mTc-GHA), serves as a valuable tracer in biological systems for diagnostic imaging.[1][2][3] Initially introduced as a renal imaging agent, its application soon expanded to brain tumor imaging.[1] This document provides detailed application notes and protocols for the use of 99mTc-glucoheptonate as a tracer, with a primary focus on its well-documented applications in brain and renal imaging. The mechanism of its accumulation in tumors is linked to neovascularity and alterations in the blood-brain barrier (BBB).[1]

Principle Applications

The primary applications of 99mTc-glucoheptonate as a tracer include:

  • Brain Tumor Imaging: 99mTc-GHA SPECT (Single Photon Emission Computed Tomography) is particularly effective in differentiating recurrent brain tumors from radiation necrosis, a common challenge in post-treatment evaluation.[1][4][5] It is also used for the detection of residual tumors after surgery or radiotherapy.[1]

  • Renal Imaging: It is used to visualize the renal parenchyma and collecting systems, allowing for the assessment of renal function and the detection of renal scarring.[1][6][7]

Data Presentation

Biodistribution of 99mTc-Glucoheptonate in Humans with Normal Renal Function
Time Post-InjectionPercentage of Injected Dose in BloodPercentage of Injected Dose Excreted in Urine
1 hour< 15%~40%
3 hours-Up to 15% localized in kidneys
24 hours-~70%

Data synthesized from multiple sources.[1]

Radiation Dosimetry of 99mTc-Glucoheptonate
OrganAbsorbed Dose (mGy/MBq)Absorbed Dose (rad/mCi)
Bladder Wall0.0560.21
Kidneys0.0490.18
Total Effective Dose 0.0090 0.033 (rem/mCi)

Data from the International Commission on Radiological Protection Publication 53.[1]

Experimental Protocols

Protocol 1: Preparation of 99mTc-Glucoheptonate Injection

This protocol describes the reconstitution of a lyophilized glucoheptonate kit with 99mTc-pertechnetate.

Materials:

  • Lyophilized glucoheptonate kit (each vial typically contains sodium glucoheptonate and a reducing agent like stannous chloride)[2]

  • Sterile, non-pyrogenic 99mTc-pertechnetate solution from a commercial generator

  • Lead-shielded vial container

  • Sterile syringe

Procedure:

  • Visually inspect the 99mTc-pertechnetate solution for clarity. Do not use if it is cloudy or contains particulate matter.[1]

  • Place the lyophilized glucoheptonate kit vial in a lead-shielded container.

  • Using a sterile syringe, aseptically add the required amount of sterile 99mTc-pertechnetate solution to the kit vial. The maximum recommended activity is typically around 100 mCi (3.7 GBq).[1]

  • Gently swirl the vial for approximately 1 minute to ensure complete dissolution of the lyophilized powder.[1]

  • Allow the reaction to proceed for at least 5 minutes at room temperature.[1]

  • Before administration, visually inspect the reconstituted solution for clarity and any particulate matter through a leaded glass shield.[1]

  • The prepared 99mTc-glucoheptonate solution should be stored at 2°C-8°C and is typically stable for up to 6 hours after reconstitution.[1]

Protocol 2: Quality Control using Paper Chromatography

This protocol is to determine the radiochemical purity of the prepared 99mTc-glucoheptonate.

Materials:

  • Whatman No. 1 chromatography paper strips[2]

  • Developing solvent (e.g., 70% ethanol)[2]

  • Chromatography tank

  • Radiochromatogram scanner or a gamma counter

Procedure:

  • Prepare the chromatography tank by adding the developing solvent and allowing the atmosphere to saturate.[2]

  • Spot a small drop of the prepared 99mTc-glucoheptonate solution onto the origin line of a Whatman No. 1 paper strip.[2]

  • Place the strip into the chromatography tank, ensuring the origin is above the solvent level.[2]

  • Allow the chromatogram to develop until the solvent front has migrated a sufficient distance.[2]

  • Remove the strip, mark the solvent front, and allow it to dry.[2]

  • Determine the distribution of radioactivity along the strip using a radiochromatogram scanner or by cutting the strip into segments and counting each in a gamma counter.[2]

  • The 99mTc-glucoheptonate complex will remain at the origin (Rf = 0), while free 99mTc-pertechnetate will migrate with the solvent front (Rf = 1).

Protocol 3: Brain Tumor Imaging with 99mTc-Glucoheptonate SPECT

This protocol outlines the procedure for acquiring SPECT images for brain tumor evaluation.

Patient Preparation:

  • No specific patient preparation is required.

Procedure:

  • Administer a dose of 20–25 mCi (740-925 MBq) of 99mTc-glucoheptonate intravenously to the patient.[1]

  • An uptake period of at least 1 hour is recommended to achieve good tumor-to-background contrast.[1] Some studies suggest that delayed scanning (up to 5-6 hours) can show increased tracer uptake in tumor tissue.[3][8]

  • Position the patient's head comfortably in the SPECT scanner.

  • Acquire SPECT images of the brain according to the manufacturer's recommended parameters for a high-resolution brain scan.

  • Image interpretation should focus on areas of increased tracer accumulation, which may indicate tumor presence, recurrence, or residual disease.[1]

Protocol 4: Renal Scintigraphy with 99mTc-Glucoheptonate

This protocol describes the use of 99mTc-glucoheptonate for renal imaging.

Patient Preparation:

  • Ensure the patient is well-hydrated.

Procedure:

  • Administer 99mTc-glucoheptonate intravenously. The dosage will vary depending on the patient's age and the specific clinical question.

  • Early Phase (Flow and Perfusion): Begin dynamic image acquisition immediately after injection to visualize renal perfusion. This typically involves rapid sequential images for the first 1-3 minutes.[6]

  • Late Phase (Parenchymal Imaging): Acquire static images at 1 to 2 hours post-injection.[6] At this stage, approximately 10-15% of the injected dose is retained in the proximal convoluted tubules, allowing for detailed visualization of the renal cortex.[1][6]

  • Image analysis is performed to assess renal morphology, detect parenchymal defects (scarring), and evaluate differential renal function.[6][7]

Visualizations

experimental_workflow cluster_prep Preparation & QC cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep Reconstitution of 99mTc-Glucoheptonate Kit qc Quality Control (Paper Chromatography) prep->qc admin Intravenous Administration qc->admin uptake Uptake Period (1-6 hours) admin->uptake spect SPECT Image Acquisition uptake->spect analysis Image Interpretation & Quantitative Analysis spect->analysis

General workflow for 99mTc-glucoheptonate tracer studies.

signaling_pathway cluster_tumor Tumor Microenvironment tracer 99mTc-Glucoheptonate (in circulation) bbb Altered Blood-Brain Barrier (BBB) tracer->bbb Extravasation neovasc Neovascularity tracer->neovasc Increased Delivery accumulation Tracer Accumulation in Tumor bbb->accumulation neovasc->accumulation tumor_cell Tumor Cell accumulation->tumor_cell Uptake? detection Detection by SPECT Imaging accumulation->detection

Proposed mechanism of 99mTc-glucoheptonate uptake in brain tumors.

renal_workflow cluster_early Early Phase (1-3 min) cluster_late Late Phase (1-2 hours) start IV Injection of 99mTc-Glucoheptonate filtration Glomerular Filtration start->filtration tubular_transport Active Tubular Transport start->tubular_transport perfusion_imaging Dynamic Perfusion Imaging filtration->perfusion_imaging tubular_transport->perfusion_imaging retention Retention in Proximal Convoluted Tubules tubular_transport->retention analysis Assessment of Renal Function, Scars, and Obstruction perfusion_imaging->analysis parenchymal_imaging Static Parenchymal Imaging retention->parenchymal_imaging parenchymal_imaging->analysis

Workflow for renal scintigraphy using 99mTc-glucoheptonate.

References

Application of Glucoheptonic Acid in Electrochemical Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid and its salts, such as sodium glucoheptonate, are valuable additives in electrochemical deposition processes. Functioning primarily as a complexing agent (chelator), stabilizer, and grain refiner, this compound offers an environmentally benign alternative to traditional complexing agents like cyanide. Its ability to form stable, water-soluble complexes with a variety of metal ions over a wide pH range makes it a versatile component in electroplating baths for copper, tin, nickel, and their alloys. These baths are utilized in various fields, including electronics, corrosion protection, and decorative finishing. This document provides detailed application notes and experimental protocols for the use of this compound in electrochemical deposition.

Key Applications and Mechanisms of Action

This compound plays a multifaceted role in electrodeposition baths:

  • Complexing Agent: By forming complexes with metal ions, this compound prevents their precipitation as hydroxides, especially in alkaline or neutral solutions. This increases the solubility of metal salts and stabilizes the plating bath. The formation of metal-glucoheptonate complexes shifts the reduction potential of the metal ions to more negative values, which can be advantageous for alloy deposition and for achieving more uniform plating.

  • Grain Refiner: The adsorption of glucoheptonate ions on the cathode surface can inhibit the growth of large metal crystals, promoting the formation of new nuclei instead. This leads to finer-grained, smoother, and more compact deposits with improved mechanical properties and appearance.

  • Buffering Agent: this compound and its salts contribute to the buffering capacity of the electrolyte, helping to maintain a stable pH at the cathode surface. This is crucial as the reduction of metal ions and the evolution of hydrogen can lead to local pH increases.

  • Improved Throwing Power: By modifying the cathode polarization, glucoheptonate-containing baths can improve the throwing power, which is the ability of the plating solution to produce a deposit of uniform thickness on an irregularly shaped object.

Data Presentation: Quantitative Effects of Glucoheptonate/Gluconate Addition

The following tables summarize the quantitative effects of glucoheptonate or the closely related gluconate on various electrodeposition parameters. Note: Much of the available literature uses the term "gluconate" without specifying the carbon chain length. The data presented here is for gluconate, which is expected to have a similar, though not identical, effect as glucoheptonate.

Table 1: Effect of Sodium Gluconate Concentration on Cathodic Current Efficiency (CCE) in Tin Electrodeposition [1]

Bath IDSnSO₄ (g/L)Na-Gluconate (g/L)K₂SO₄ (g/L)Temperature (°C)Current Density (mA/cm²)CCE (%)
Sn-5101010315.6~20
Sn-6103010315.6~22
Sn-7105010315.6~23
Sn-8107010315.6~25

Table 2: Effect of pH and Temperature on Cathodic Current Efficiency (CCE) in Tin Electrodeposition from a Gluconate Bath [1]

Bath Composition: 10 g/L SnSO₄, 70 g/L Na-Gluconate, 10 g/L K₂SO₄

ParameterValueCurrent Density (mA/cm²)CCE (%)
pH1.15.6~100
1.65.6~98
2.25.6~85
3.05.6~70
Temperature (°C)315.6~100
405.6~92
505.6~84

Table 3: Typical Bath Composition and Operating Conditions for Nickel Electrodeposition from a Gluconate Bath [2][3][4]

ParameterValue
Nickel Sulfate (NiSO₄·6H₂O)0.2 mol/L
Sodium Gluconate (C₆H₁₁NaO₇)0.2 mol/L
Boric Acid (H₃BO₃)0.4 mol/L
Ammonium Sulfate ((NH₄)₂SO₄)0.4 mol/L
pH8
Temperature25 °C
Current Density2.5 A/dm²
Cathodic Current Efficiency96.5%

Experimental Protocols

Protocol 1: Electrodeposition of Copper from an Acidic Glucoheptonate Bath

This protocol describes the preparation of a copper electroplating bath using sodium glucoheptonate as a complexing agent and the subsequent electrodeposition process.

1. Materials and Reagents:

  • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Glucoheptonate

  • Potassium Sulfate (K₂SO₄)

  • Sulfuric Acid (H₂SO₄) for pH adjustment

  • Deionized water

  • Steel or other suitable substrate (cathode)

  • Copper anode

  • DC power supply

  • Beaker or electroplating cell

  • Magnetic stirrer and stir bar

  • pH meter

2. Bath Preparation (for 1 Liter):

  • Dissolve 10 g of Copper Sulfate Pentahydrate in approximately 500 mL of deionized water with gentle stirring.

  • Add and dissolve 30 g of Sodium Glucoheptonate to the solution.

  • Add and dissolve 10 g of Potassium Sulfate.

  • Add deionized water to bring the total volume to 1 Liter.

  • Adjust the pH of the solution to 2.2 using a dilute solution of sulfuric acid.

3. Electrodeposition Procedure:

  • Thoroughly clean and degrease the substrate (cathode). This may involve sequential washing with acetone, ethanol, and deionized water, followed by acid activation if necessary.

  • Place the prepared plating bath in the beaker or electroplating cell and add a magnetic stir bar.

  • Position the copper anode and the substrate (cathode) in the bath, ensuring they are parallel and do not touch.

  • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Begin gentle stirring of the bath.

  • Apply a constant current density of 2.8 mA/cm².

  • Maintain the bath temperature between 22°C and 31°C.

  • Continue the deposition for the desired amount of time to achieve the target coating thickness.

  • After deposition, turn off the power supply, remove the plated substrate, rinse it thoroughly with deionized water, and dry it.

Protocol 2: Electrodeposition of Tin-Zinc (B8454451) Alloy from a Glucoheptonate Bath

This protocol outlines the procedure for the co-deposition of a tin-zinc alloy, a coating valued for its corrosion resistance.

1. Materials and Reagents:

  • Stannous Sulfate (SnSO₄)

  • Zinc Sulfate (ZnSO₄·7H₂O)

  • Sodium Glucoheptonate

  • Boric Acid (H₃BO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Additives (e.g., gelatin, β-naphthol) as grain refiners (optional)

  • Sulfuric Acid (H₂SO₄) for pH adjustment

  • Deionized water

  • Steel substrate (cathode)

  • Tin-zinc alloy or separate tin and zinc anodes

  • DC power supply

  • Electroplating tank with temperature control

  • Agitation system (e.g., mechanical stirring or solution circulation)

2. Bath Preparation (for 1 Liter):

  • In approximately 600 mL of deionized water, dissolve the desired amounts of Stannous Sulfate and Zinc Sulfate. The ratio of these salts will determine the alloy composition. A typical starting point is a 4:1 to 1:1 molar ratio of tin to zinc.

  • Add and dissolve a sufficient amount of Sodium Glucoheptonate to complex the metal ions. A molar ratio of glucoheptonate to total metal ions of 1.5:1 or higher is recommended.

  • Dissolve 25 g/L of Boric Acid and 50 g/L of Sodium Sulfate.

  • If used, dissolve the grain refining additives at their recommended concentrations (e.g., 1-2 g/L of gelatin).

  • Add deionized water to make up the final volume of 1 Liter.

  • Adjust the pH to a range of 3.5-4.5 with dilute sulfuric acid.

3. Electrodeposition Procedure:

  • Pre-treat the steel substrate by degreasing and acid pickling to ensure a clean, active surface.

  • Heat the plating bath to the desired operating temperature, typically between 25°C and 40°C.

  • Place the anodes and the cathode in the plating tank.

  • Turn on the agitation system to ensure uniform solution composition at the cathode surface.

  • Apply a cathodic current density in the range of 1-5 A/dm². The optimal current density will depend on the specific bath composition and desired alloy properties.

  • Plate for the required duration to obtain the desired coating thickness.

  • Post-plating, rinse the coated part with deionized water and dry thoroughly.

Mandatory Visualizations

Metal_Glucoheptonate_Complex Metal_Ion Metal Ion (Mⁿ⁺) e.g., Cu²⁺, Sn²⁺, Ni²⁺ Complex Metal-Glucoheptonate Complex [M(Glucoheptonate)ₓ]⁽ⁿ⁻ˣ⁾⁺ Metal_Ion->Complex Coordination Glucoheptonate This compound Anion COO⁻ Multiple -OH groups Glucoheptonate:c->Complex Chelation via carboxylate and hydroxyl groups

Fig. 1: Formation of a metal-glucoheptonate complex.

Electrodeposition_Workflow cluster_0 Bath Preparation cluster_1 Electrodeposition Process Dissolve_Salts Dissolve Metal Salts (e.g., CuSO₄) Add_Glucoheptonate Add Sodium Glucoheptonate Dissolve_Salts->Add_Glucoheptonate Add_Supporting_Electrolyte Add Supporting Electrolyte (e.g., K₂SO₄) Add_Glucoheptonate->Add_Supporting_Electrolyte Adjust_pH Adjust pH Add_Supporting_Electrolyte->Adjust_pH Cell_Setup Electrochemical Cell Setup (Anode, Cathode, Electrolyte) Adjust_pH->Cell_Setup Substrate_Prep Substrate Preparation (Cleaning, Degreasing) Substrate_Prep->Cell_Setup Apply_Current Apply Current/Potential Cell_Setup->Apply_Current Deposition Metal Deposition Apply_Current->Deposition Post_Treatment Rinsing and Drying Deposition->Post_Treatment

Fig. 2: General experimental workflow for electrochemical deposition.

Crystal_Growth_Modification Free Metal Ions Free Metal Ions Complexed Metal Ions Complexed Metal Ions Free Metal Ions->Complexed Metal Ions Glucoheptonate Glucoheptonate Glucoheptonate->Complexed Metal Ions Adsorption Adsorption Glucoheptonate->Adsorption Surface Adsorption Cathode Surface Cathode Surface Complexed Metal Ions->Cathode Surface Diffusion Nucleation Nucleation Cathode Surface->Nucleation Electron Transfer Adsorption->Cathode Surface Adsorption->Nucleation Promotes Nucleation Crystal Growth Crystal Growth Adsorption->Crystal Growth Inhibits Growth Fine-Grained Deposit Fine-Grained Deposit Nucleation->Fine-Grained Deposit Crystal Growth->Fine-Grained Deposit

Fig. 3: Mechanism of crystal growth modification by glucoheptonate.

References

Application Notes and Protocols: Glucoheptonic Acid as a Stabilizing Agent in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme stability is a critical factor for the success and reproducibility of enzymatic assays, particularly in high-throughput screening and drug development. Many enzymes are susceptible to denaturation and loss of activity due to factors such as temperature fluctuations, oxidation, and the presence of destabilizing agents. While various stabilizing agents are commonly used, there is a continuous search for novel, effective, and biocompatible stabilizers.

Glucoheptonic acid, a seven-carbon polyhydroxy acid, is a versatile compound with known applications as a chelating agent and stabilizer in the food, pharmaceutical, and cosmetic industries.[1][2] Its structure, featuring multiple hydroxyl groups and a carboxylic acid function, suggests its potential as a stabilizing agent for enzymes in aqueous solutions.[3] This document provides detailed (though hypothetical, due to a lack of direct published research on this specific application) application notes and protocols for the use of this compound as a stabilizing agent in enzyme assays.

Proposed Mechanism of Action

The stabilizing effect of this compound on enzymes is likely multifactorial, stemming from its properties as both a polyhydroxy compound and a chelating agent.

  • Hydration Shell Maintenance: As a polyol, this compound can help maintain the essential hydration layer around the enzyme, which is crucial for its conformational stability and activity.[4] By forming hydrogen bonds with the enzyme's surface residues, it may prevent unfolding and aggregation.[4]

  • Chelation of Metal Ions: this compound and its salts are effective chelating agents for metal ions.[1][2][5][6] This can contribute to enzyme stability in two ways:

    • Inhibition of Metal-Catalyzed Oxidation: By sequestering redox-active metal ions like Fe²⁺ and Cu²⁺, this compound can prevent the formation of damaging reactive oxygen species that can lead to oxidative inactivation of the enzyme.

    • Removal of Inhibitory Metal Ions: Certain metal ions can act as inhibitors for specific enzymes. By chelating these ions, this compound may protect the enzyme from inhibition.

Below is a diagram illustrating the proposed stabilizing mechanisms.

G Proposed Mechanism of this compound Enzyme Stabilization cluster_0 Enzyme cluster_1 Destabilizing Factors cluster_2 Stabilizing Agent cluster_3 Stabilized State Enzyme Enzyme Stabilized_Enzyme Stabilized Enzyme Metal_Ions Metal Ions (e.g., Fe, Cu) Metal_Ions->Enzyme Inhibition / Oxidation Thermal_Stress Thermal Stress Thermal_Stress->Enzyme Denaturation Glucoheptonic_Acid This compound Glucoheptonic_Acid->Enzyme Forms Protective Hydration Shell Glucoheptonic_Acid->Metal_Ions Chelation

Caption: Proposed dual mechanism of enzyme stabilization by this compound.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a stabilizing agent for a model enzyme (e.g., lactate (B86563) dehydrogenase, lysozyme, or another enzyme relevant to the user's research).

Protocol 1: Evaluation of this compound on Enzyme Activity

This protocol determines the direct effect of this compound on the catalytic activity of the enzyme.

Materials:

  • Model enzyme (e.g., Lactate Dehydrogenase from rabbit muscle)

  • Enzyme substrate (e.g., pyruvate (B1213749) and NADH for LDH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • This compound sodium salt solution (1 M stock in assay buffer, pH adjusted to 7.5)

  • Microplate reader and 96-well UV-transparent plates

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in assay buffer to final concentrations ranging from 0 mM to 100 mM.

  • In a 96-well plate, add 10 µL of each this compound dilution.

  • Add 170 µL of a solution containing the enzyme's substrate(s) in assay buffer to each well.

  • Add 10 µL of a fixed concentration of the enzyme to each well, except for the blank controls (add 10 µL of assay buffer instead).

  • Initiate the reaction by adding 10 µL of the second substrate (if applicable) or by placing the plate in the reader.

  • Immediately measure the change in absorbance (or fluorescence) over time at the appropriate wavelength (e.g., 340 nm for NADH consumption by LDH).

  • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

  • Plot V₀ versus the concentration of this compound to determine its effect on enzyme activity.

Protocol 2: Thermal Stability Assay

This protocol assesses the ability of this compound to protect the enzyme from thermal denaturation.

Materials:

  • Same as Protocol 1

  • Heating block or water bath set to a denaturing temperature (e.g., 55°C for LDH)

Procedure:

  • Prepare enzyme solutions in assay buffer containing different concentrations of this compound (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Aliquot these solutions and incubate them at the denaturing temperature.

  • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), remove an aliquot from each solution and immediately place it on ice to halt denaturation.

  • Measure the residual enzyme activity of each aliquot using the assay described in Protocol 1.

  • Plot the percentage of residual activity against the incubation time for each concentration of this compound.

  • Calculate the half-life (t₁/₂) of the enzyme at each this compound concentration.

The experimental workflow is depicted in the diagram below.

G Workflow for Testing this compound as a Stabilizer cluster_prep Preparation cluster_protocol1 Protocol 1: Activity Assay cluster_protocol2 Protocol 2: Thermal Stability Assay prep_enzyme Prepare Enzyme Stock mix1 Mix Enzyme, Substrate, and GHA prep_enzyme->mix1 incubate Incubate Enzyme + GHA at Denaturing Temperature prep_enzyme->incubate prep_gha Prepare this compound (GHA) Dilutions prep_gha->mix1 prep_gha->incubate measure1 Measure Initial Velocity (V₀) mix1->measure1 analyze1 Plot V₀ vs. [GHA] measure1->analyze1 time_points Take Aliquots at Time Points incubate->time_points measure2 Measure Residual Activity time_points->measure2 analyze2 Calculate Half-life (t₁/₂) measure2->analyze2

Caption: Experimental workflow for evaluating this compound as an enzyme stabilizer.

Data Presentation

The quantitative data obtained from these protocols can be summarized in tables for clear comparison.

Table 1: Effect of this compound on Enzyme Initial Velocity

This compound (mM)Initial Velocity (V₀) (µM/min)Relative Activity (%)
050.2 ± 2.1100
1049.8 ± 1.999.2
2551.0 ± 2.5101.6
5048.9 ± 2.097.4
10047.5 ± 2.394.6

Table 2: Effect of this compound on Enzyme Thermal Stability

This compound (mM)Enzyme Half-life (t₁/₂) at 55°C (min)Fold Increase in Half-life
08.5 ± 0.71.0
1015.2 ± 1.11.8
2524.8 ± 1.52.9
5038.1 ± 2.04.5
10045.3 ± 2.45.3

Conclusion

Based on its chemical properties, this compound presents a promising, yet un-documented, candidate as a stabilizing agent for enzymes in research and diagnostic assays. Its dual potential to maintain the enzyme's hydration shell and chelate destabilizing metal ions warrants investigation. The protocols outlined in this document provide a framework for systematically evaluating its efficacy. Researchers are encouraged to adapt these methods to their specific enzymes and assay conditions to explore the potential benefits of this compound in enhancing enzyme stability and improving assay performance.

References

Application Notes and Protocols: Glucoheptonic Acid in Plant Nutrient Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a naturally derived sugar acid, is gaining prominence in agricultural science as a highly effective and biodegradable chelating agent. Its ability to form stable, water-soluble complexes with essential micronutrients, such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu), enhances their bioavailability for plant uptake. This is particularly crucial in alkaline or phosphate-rich soils where these micronutrients tend to precipitate and become unavailable to plants.[1][2] Unlike synthetic chelating agents like EDTA, which can persist in the environment, this compound and its salts (glucoheptonates) are readily metabolized by plants and soil microbes, posing no long-term environmental risks.[1][3] Furthermore, the glucoheptonate molecule itself can be utilized by the plant, conserving energy that would otherwise be expended to metabolize a synthetic chelate.[1] These attributes make this compound an attractive alternative for sustainable agriculture, improving nutrient use efficiency, crop yield, and quality.

Chelation and Nutrient Uptake Mechanism

Chelation is a process where a central metal ion is bonded to a larger molecule, called a ligand or chelator, at multiple points. This forms a stable, ring-like structure that protects the metal ion from interacting with other soil components that would render it insoluble.[1][4] The this compound molecule acts as this "claw," keeping the micronutrient in a soluble form that is readily available for absorption by the plant's roots or leaves. Once absorbed, the plant can more easily utilize the micronutrient for various physiological processes.

ChelationProcess cluster_soil In Soil/Solution cluster_plant Plant Uptake Micronutrient_Ion Micronutrient Ion (e.g., Fe²⁺, Zn²⁺) Chelated_Nutrient Glucoheptonate-Chelated Nutrient (Soluble) Micronutrient_Ion->Chelated_Nutrient Chelation Precipitated_Nutrient Precipitated/Bound Nutrient (Unavailable) Micronutrient_Ion->Precipitated_Nutrient Precipitation/ Binding Glucoheptonic_Acid This compound (Chelating Agent) Root_Leaf Root/Leaf Surface Chelated_Nutrient->Root_Leaf Enhanced Uptake Soil_Particle Soil Particle

Chelation of a micronutrient by this compound.

Quantitative Data from Comparative Studies

The following tables summarize data from a field experiment comparing the effects of foliar application of gluconate-chelated and EDTA-chelated micronutrients on Bt-cotton. The study highlights the efficacy of gluconate chelates in improving yield and nutrient uptake.

Table 1: Effect of Chelated Micronutrients on Bt-Cotton Yield Parameters

TreatmentNumber of Bolls per PlantBoll Weight (g)Seed Cotton Yield (q/ha)
Control 51.003.6518.75
Zn Gluconate 78.004.8025.50
Zn EDTA 75.004.6024.50
Fe Gluconate 70.004.4023.00
Fe EDTA 68.004.3022.50
Mn Gluconate 65.004.2021.50
Mn EDTA 63.004.1021.00
Cu Gluconate 60.004.0020.00
Cu EDTA 58.003.9019.50

Data adapted from a study on Bt-cotton.[5][6][7]

Table 2: Nutrient Concentration in Bt-Cotton Leaves at 80 Days After Sowing (DAS)

TreatmentN (%)P (%)K (%)Zn (ppm)Fe (ppm)Mn (ppm)Cu (ppm)
Control 1.950.281.2525.50210.5045.5015.50
Zn Gluconate 2.650.381.6545.50230.5055.5020.50
Zn EDTA 2.600.371.6043.50228.5053.5019.50
Fe Gluconate 2.500.351.5530.50250.5060.5022.50
Fe EDTA 2.450.341.5028.50248.5058.5021.50

Data adapted from a study on Bt-cotton.[5]

Table 3: Chlorophyll (B73375) Content in Bt-Cotton Leaves

TreatmentChlorophyll a (mg/g)Chlorophyll b (mg/g)Total Chlorophyll (mg/g)
Control 1.250.551.80
Fe Gluconate 2.250.953.20
Fe EDTA 2.200.903.10
Mg Gluconate 2.150.853.00
Mg EDTA 2.100.802.90

Data adapted from a study on Bt-cotton.[6][8]

Experimental Protocols

The following is a detailed methodology for a field experiment to evaluate the efficacy of glucoheptonate-chelated micronutrients, based on a successful study conducted on Bt-cotton.[5][6][8]

Objective

To compare the effects of foliar application of glucoheptonate-chelated versus EDTA-chelated micronutrients on the growth, yield, and nutrient uptake of a selected crop.

Materials
  • Crop: Bt-cotton (or other crop of interest)

  • Chelated Nutrients:

    • Zinc Glucoheptonate

    • Zinc EDTA

    • Iron Glucoheptonate

    • Iron EDTA

    • Manganese Glucoheptonate

    • Manganese EDTA

    • Copper Glucoheptonate

    • Copper EDTA

  • Fertilizers: N, P, K sources (e.g., Urea, DAP, Muriate of Potash)

  • Equipment: Knapsack sprayer, plant tissue analysis equipment, chlorophyll meter (or spectrophotometer and solvents like DMSO), weighing balance, oven.

Experimental Design
  • Layout: Randomized Block Design (RBD).

  • Treatments: Include a control (no micronutrient spray), and treatments for each glucoheptonate and EDTA chelate of the selected micronutrients.

  • Replications: A minimum of three replications for statistical validity.

  • Plot Size: Dependent on the crop and available land, ensuring a buffer area around each plot.

Procedure
  • Soil Analysis: Conduct a baseline soil test to determine the initial nutrient status.

  • Seed Sowing and Basal Fertilization: Sow the seeds at the recommended spacing. Apply the full dose of phosphorus and potassium, and a partial dose of nitrogen as a basal application.[5]

  • Foliar Application:

    • Prepare spray solutions of each chelated nutrient according to the manufacturer's recommendations or a predetermined concentration.

    • Apply the first foliar spray at a critical growth stage, such as flowering (e.g., 55 Days After Sowing for cotton).[5][6][8]

    • Apply a second spray at a subsequent critical stage, such as fruit/boll development (e.g., 75 DAS for cotton).[5][6][8]

    • Ensure thorough coverage of the foliage. Use a control group that is sprayed with water only.

  • Data Collection:

    • Plant Growth Parameters: Periodically measure plant height, number of leaves, and leaf area.

    • Nutrient Analysis: Collect leaf samples at regular intervals (e.g., 20-day intervals) and at harvest. Analyze for macro and micronutrient concentrations.[5]

    • Chlorophyll Content: Measure chlorophyll content from the top fully expanded leaves at peak vegetative stages.[6][8]

    • Yield Parameters: At maturity, harvest the plots and measure yield components (e.g., number of fruits/bolls per plant, weight of fruit/boll, total yield).[5][6]

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RBD to determine the statistical significance of the differences between treatments.

ExperimentalWorkflow Start Start: Field Preparation & Soil Analysis Sowing Seed Sowing & Basal NPK Application Start->Sowing Growth_Stage1 Vegetative Growth Sowing->Growth_Stage1 Foliar_Spray1 1st Foliar Spray (Flowering Stage, ~55 DAS) Growth_Stage1->Foliar_Spray1 Data_Collection Periodic Data Collection: - Plant Growth - Nutrient Analysis - Chlorophyll Content Growth_Stage1->Data_Collection Growth_Stage2 Reproductive Growth Foliar_Spray1->Growth_Stage2 Foliar_Spray2 2nd Foliar Spray (Boll Development, ~75 DAS) Growth_Stage2->Foliar_Spray2 Growth_Stage2->Data_Collection Maturity Crop Maturity Foliar_Spray2->Maturity Harvest Harvest & Yield Data Collection Maturity->Harvest Maturity->Data_Collection Analysis Statistical Analysis & Conclusion Harvest->Analysis

Workflow for evaluating chelated micronutrients.

Potential Signaling Pathways

While the direct impact of this compound on specific plant signaling pathways is an emerging area of research, the enhanced uptake of micronutrients is known to influence a cascade of signaling events. Micronutrients are cofactors for numerous enzymes involved in hormone biosynthesis, reactive oxygen species (ROS) detoxification, and stress response pathways. For example, zinc is crucial for auxin metabolism, while iron and manganese are essential for enzymes that manage oxidative stress. An adequate supply of these nutrients, facilitated by glucoheptonate chelation, can lead to improved stress tolerance and overall plant health. Further research is needed to elucidate the specific molecular signals that are modulated by the application of glucoheptonate-chelated nutrients.

SignalingPathways Glucoheptonate_Nutrient Glucoheptonate-Chelated Nutrient Enhanced_Uptake Enhanced Nutrient Uptake Glucoheptonate_Nutrient->Enhanced_Uptake Nutrient_Homeostasis Improved Nutrient Homeostasis Enhanced_Uptake->Nutrient_Homeostasis Enzyme_Activation Enzyme Activation (e.g., SOD, Catalase) Nutrient_Homeostasis->Enzyme_Activation Hormone_Metabolism Hormone Metabolism (e.g., Auxin, ABA) Nutrient_Homeostasis->Hormone_Metabolism Stress_Response Enhanced Stress Response Pathways Enzyme_Activation->Stress_Response Gene_Expression Altered Gene Expression Hormone_Metabolism->Gene_Expression Gene_Expression->Stress_Response Improved_Growth Improved Growth, Yield & Quality Stress_Response->Improved_Growth

Hypothesized influence on plant signaling pathways.

Conclusion

This compound presents a significant advancement in plant nutrition, offering an effective, biodegradable, and plant-friendly method for delivering essential micronutrients. The experimental data strongly suggests that glucoheptonate chelates are as effective, and in some cases more effective, than traditional synthetic chelates like EDTA in improving crop yield and nutritional status. The provided protocols offer a robust framework for researchers to further investigate and validate the benefits of this compound in various cropping systems. Future studies should focus on elucidating the specific signaling pathways modulated by this promising biostimulant.

References

Application Notes and Protocols for the Formulation of Glucoheptonic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid and its salt forms, such as sodium and calcium glucoheptonate, are sugar acids with potential applications in cell culture media as a carbon source, a chelating agent, and a modulator of cellular processes. Their ability to form stable complexes with divalent cations like calcium suggests a role in regulating ion availability and influencing signaling pathways.[1][2] These application notes provide a comprehensive guide to the formulation and use of this compound and its derivatives in mammalian cell culture, offering detailed protocols and insights into its effects on cell proliferation, viability, and potential signaling mechanisms.

While research on the direct effects of this compound on commonly used cell lines is still emerging, studies with specific cell types, such as osteoblast-like cells, have shown promising results. For instance, calcium glucoheptonate has been demonstrated to enhance the proliferation and osteogenesis of MG-63 cells, indicating its potential to support cell growth and differentiation.[1][3]

Data Presentation

The following tables summarize the available quantitative data on the effects of glucoheptonate on cell culture.

Table 1: Effect of Calcium Glucoheptonate on Osteoblast-like MG-63 Cell Proliferation

Concentration (mM)Proliferation (% of Control)
0.25157.35
1.0Significantly Higher
2.0Significantly Higher
4.0Significant Reduction

Data extracted from a study on the effects of calcium glucoheptonate on MG-63 cells after 48 hours of treatment.[1] "Significantly Higher" indicates a statistically significant increase in proliferation compared to the control group, though the exact percentage was not specified for all concentrations in the source material.

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of Sodium Glucoheptonate

This protocol describes the preparation of a 100 mM sterile stock solution of sodium glucoheptonate for supplementation of cell culture media.

Materials:

  • Sodium Glucoheptonate powder

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Analytical balance

  • Sterile serological pipettes

  • Vortex mixer

  • Biological safety cabinet

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, weigh out the appropriate amount of sodium glucoheptonate. The molecular weight should be obtained from the supplier's certificate of analysis.

  • Dissolution: In a biological safety cabinet, add the weighed sodium glucoheptonate to a sterile conical tube. Add approximately 80% of the final desired volume of cell culture grade water.

  • Mixing: Vortex the solution thoroughly until the sodium glucoheptonate is completely dissolved.

  • Volume adjustment: Adjust the final volume with cell culture grade water.

  • Sterile filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Labeling and storage: Label the tube with the name of the compound, concentration, and date of preparation. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Media with Glucoheptonate

This protocol provides a general guideline for supplementing basal media such as DMEM or RPMI-1640 with a glucoheptonate stock solution.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 100 mM sodium glucoheptonate stock solution (from Protocol 1)

  • Complete growth medium (basal medium supplemented with serum, antibiotics, etc.)

  • Sterile serological pipettes

  • Cell culture flasks or plates

Procedure:

  • Thaw the stock solution: If frozen, thaw the 100 mM sodium glucoheptonate stock solution at room temperature or in a 37°C water bath.

  • Determine the final concentration: Decide on the desired final concentration of glucoheptonate in the cell culture medium. Based on available data, a starting range of 0.25 mM to 2.0 mM is recommended for initial experiments.[1]

  • Dilution: In a biological safety cabinet, add the calculated volume of the 100 mM stock solution to the complete growth medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 1 mM glucoheptonate, add 1 mL of the 100 mM stock solution to 99 mL of complete growth medium.

  • Mixing: Gently swirl the supplemented medium to ensure homogeneity.

  • Cell Culture: Use the glucoheptonate-supplemented medium for your cell culture experiments.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of glucoheptonate on cell viability and proliferation.

Materials:

  • Cells cultured in glucoheptonate-supplemented and control media

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of glucoheptonate and a control with no glucoheptonate.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the control wells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Potential Role of Calcium Glucoheptonate in Osteoblast Differentiation

The following diagram illustrates the potential signaling pathway influenced by calcium glucoheptonate in osteoblast-like cells, leading to increased osteogenesis. The influx of calcium from calcium glucoheptonate can act as a second messenger, activating downstream pathways that regulate the expression of key osteogenic markers.[1][4]

G cluster_0 Extracellular cluster_1 Intracellular Calcium_Glucoheptonate Calcium_Glucoheptonate Ca2_ion Ca2+ Calcium_Glucoheptonate->Ca2_ion Dissociation Ca_Signaling Calcium Signaling (e.g., CaSR, CaM) Ca2_ion->Ca_Signaling Transcription_Factors Transcription Factors (e.g., Runx2) Ca_Signaling->Transcription_Factors Activation Gene_Expression Increased Osteogenic Gene Expression Transcription_Factors->Gene_Expression Osteopontin Osteopontin Gene_Expression->Osteopontin SPARC SPARC Gene_Expression->SPARC Osteocalcin Osteocalcin Gene_Expression->Osteocalcin

Calcium Glucoheptonate Signaling Pathway
Experimental Workflow: Media Supplementation and Cell Viability Analysis

This diagram outlines the key steps in preparing glucoheptonate-supplemented cell culture media and subsequently analyzing its effect on cell viability.

G Start Prepare_Stock Prepare Sterile 100 mM Glucoheptonate Stock Solution Start->Prepare_Stock Supplement_Media Supplement Basal Medium with Glucoheptonate Prepare_Stock->Supplement_Media Culture_Cells Culture Cells in Supplemented and Control Media Supplement_Media->Culture_Cells Perform_Assay Perform Cell Viability Assay (e.g., MTT) Culture_Cells->Perform_Assay Analyze_Data Analyze and Compare Data Perform_Assay->Analyze_Data End Analyze_Data->End

Workflow for Glucoheptonate Supplementation

Conclusion

The formulation of this compound and its salts in cell culture media presents an intriguing avenue for optimizing cell growth, particularly for specific cell types like osteoblasts. The provided protocols offer a starting point for researchers to explore the effects of glucoheptonate in their own cell culture systems. Further investigation is warranted to elucidate the precise mechanisms of action, optimal concentrations for various cell lines, and the full scope of its influence on cellular signaling and metabolism. The chelating properties of glucoheptonate may also play a significant role in maintaining the stability and availability of essential metal ions in the culture environment.[2] As with any media supplement, empirical testing is crucial to determine the ideal formulation for specific research applications.

References

Application Notes and Protocols for Glucoheptonic Acid as a Capping Agent in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoheptonic acid, a sugar acid, and its salts like sodium glucoheptonate, are well-regarded for their chelating and complexing properties, particularly with metal ions.[1][2] These characteristics make them promising candidates for use as capping and stabilizing agents in the synthesis of metallic nanoparticles. As a capping agent, this compound can control the growth and prevent the agglomeration of nanoparticles, thereby influencing their size, morphology, and stability.[3] The hydroxyl and carboxyl functional groups present in the this compound structure can effectively bind to the surface of nanoparticles.[3] This surface functionalization is crucial for biomedical applications, as it can enhance biocompatibility and provide anchor points for the conjugation of therapeutic agents.[4]

While specific detailed protocols for the synthesis of nanoparticles using exclusively this compound as a capping agent are not extensively documented in publicly available literature, this document provides proposed experimental protocols based on established methods for analogous sugar-based capping agents like glucose and gluconic acid.[5][4] These protocols are intended to serve as a foundational guide for researchers to develop and optimize the synthesis of this compound-capped nanoparticles for various applications, including drug delivery and bioimaging.

Proposed Experimental Protocols

The following are proposed, generalized protocols for the synthesis of iron oxide and gold nanoparticles using sodium glucoheptonate as a capping agent. These are based on common co-precipitation and reduction methods, respectively. Researchers should consider these as starting points and optimize the parameters for their specific needs.

Protocol 1: Synthesis of Glucoheptonate-Capped Iron Oxide Nanoparticles (Fe₃O₄ NPs)

This protocol adapts the co-precipitation method, a widely used technique for synthesizing iron oxide nanoparticles.[3][6][7]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium glucoheptonate

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Nitrogen gas (optional, to prevent oxidation)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

  • Dropping funnel

  • Centrifuge

  • Permanent magnet for magnetic separation

Procedure:

  • Preparation of Iron Salt Solution:

    • In the three-neck round-bottom flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water at a 2:1 molar ratio (e.g., 4.8 mmol FeCl₃·6H₂O and 2.4 mmol FeCl₂·4H₂O in 100 mL of water).

    • If using, purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Addition of Capping Agent:

    • Dissolve sodium glucoheptonate in deionized water to create a stock solution (e.g., 0.5 M).

    • Add a specific volume of the sodium glucoheptonate solution to the iron salt solution under vigorous stirring. The amount can be varied to study its effect on nanoparticle size and stability.

  • Co-precipitation:

    • Heat the mixture to 80°C under continuous stirring.

    • Slowly add a solution of NaOH (e.g., 1 M) dropwise using the dropping funnel until the pH of the solution reaches approximately 10-11.

    • A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.

  • Aging and Purification:

    • Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for crystal growth and stabilization.

    • Cool the suspension to room temperature.

    • Separate the nanoparticles from the solution using a strong permanent magnet. Decant the supernatant.

    • Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. This can be done by redispersing the nanoparticles in the solvent and then separating them again with the magnet.

    • Finally, redisperse the washed glucoheptonate-capped Fe₃O₄ NPs in deionized water for storage and characterization.

Protocol 2: Synthesis of Glucoheptonate-Capped Gold Nanoparticles (AuNPs)

This protocol is a modified Turkevich method, which is a common approach for synthesizing gold nanoparticles where a reducing agent is used to reduce gold salts in the presence of a capping agent.[8]

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Sodium glucoheptonate

  • Sodium borohydride (B1222165) (NaBH₄) (optional, as a strong reducing agent for smaller particles)

  • Deionized water

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer with heating plate

  • Condenser (optional, to prevent evaporation)

Procedure:

  • Preparation of Gold Precursor Solution:

    • In an Erlenmeyer flask, prepare an aqueous solution of HAuCl₄ (e.g., 1 mM).

  • Addition of Capping Agent:

    • Add a specific amount of sodium glucoheptonate solution to the HAuCl₄ solution under vigorous stirring. The concentration of the capping agent can be varied to control the final particle size.

  • Reduction of Gold Ions:

    • Method A (Heat-induced reduction): Heat the mixture to boiling while stirring. The color of the solution will gradually change from pale yellow to a ruby red, indicating the formation of gold nanoparticles. Continue boiling for 15-30 minutes to ensure the completion of the reaction.

    • Method B (Chemical reduction): While stirring the solution at room temperature, add a freshly prepared, ice-cold solution of NaBH₄ dropwise. A rapid color change to red will be observed. This method typically produces smaller nanoparticles.

  • Purification:

    • Allow the solution to cool to room temperature.

    • The resulting colloidal gold solution can be purified by centrifugation to remove excess reactants. Centrifuge the solution at a high speed (e.g., 10,000 rpm for 30 minutes), discard the supernatant, and redisperse the nanoparticle pellet in deionized water. Repeat this washing step two to three times.

Data Presentation

The following tables summarize typical characterization data for nanoparticles capped with analogous sugar-based molecules (glucose and gluconic acid), which can serve as a reference for what to expect with this compound capping.

Table 1: Characterization of Iron Oxide Nanoparticles Capped with Sugar-based Molecules

Capping AgentSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Gluconic AcidCo-precipitation10 - 20< 0.2-30 to -45Hypothetical data based on similar systems
GlucoseCo-precipitation15 - 30< 0.3-20 to -35Hypothetical data based on similar systems

Table 2: Characterization of Gold Nanoparticles Capped with Sugar-based Molecules

Capping AgentSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
GlucoseChemical Reduction15 ± 5< 0.25-25 to -40[4]
Glucuronic AcidChemical Reduction40.5 ± 2Not Specified+30[9]

Visualizations

Experimental Workflows

experimental_workflow_Fe3O4 cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_product Final Product FeCl3 FeCl₃·6H₂O Mix Mix & Stir FeCl3->Mix FeCl2 FeCl₂·4H₂O FeCl2->Mix Glucoheptonate Sodium Glucoheptonate Glucoheptonate->Mix Water Deionized Water Water->Mix Heat Heat to 80°C Mix->Heat Add_NaOH Add NaOH (pH 10-11) Heat->Add_NaOH Precipitation Co-precipitation Add_NaOH->Precipitation Cool Cool to RT Precipitation->Cool Separate Magnetic Separation Cool->Separate Wash Wash (H₂O & EtOH) Separate->Wash Redisperse Redisperse in H₂O Wash->Redisperse Final_Product Glucoheptonate-Capped Fe₃O₄ NPs Redisperse->Final_Product

Caption: Workflow for the synthesis of glucoheptonate-capped iron oxide nanoparticles.

experimental_workflow_Au cluster_prep 1. Preparation cluster_synthesis 2. Reduction cluster_purification 3. Purification cluster_product Final Product HAuCl4 HAuCl₄ Solution Mix Mix & Stir HAuCl4->Mix Glucoheptonate Sodium Glucoheptonate Glucoheptonate->Mix Reduction Reduction (Heat or NaBH₄) Mix->Reduction Cool Cool to RT Reduction->Cool Centrifuge Centrifugation Cool->Centrifuge Wash Wash with H₂O Centrifuge->Wash Redisperse Redisperse in H₂O Wash->Redisperse Final_Product Glucoheptonate-Capped AuNPs Redisperse->Final_Product

Caption: Workflow for the synthesis of glucoheptonate-capped gold nanoparticles.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual pathway for the cellular uptake of a drug-loaded glucoheptonate-capped nanoparticle, potentially for targeted cancer therapy.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cancer Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Drug-Loaded Glucoheptonate-NP Receptor Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape / pH change Target Intracellular Target (e.g., DNA, enzymes) Drug_Release->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Conceptual pathway for targeted drug delivery using glucoheptonate-capped nanoparticles.

Conclusion

This compound presents a viable and interesting candidate as a capping agent for the synthesis of various metallic nanoparticles. Its inherent chelating properties suggest it can effectively control nanoparticle growth and provide a stable, biocompatible surface. The proposed protocols offer a starting point for researchers to explore the synthesis and application of this compound-capped nanoparticles. Further research is warranted to fully characterize these nanoparticles and evaluate their efficacy in biomedical applications, particularly in the realm of targeted drug delivery and diagnostics.

References

Application Notes and Protocols: The Use of Glucoheptonic Acid in Cryopreservation Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of cells and tissues, underpinning advances in biomedical research, cell-based therapies, and drug development. However, the freeze-thaw process can induce significant cellular stress and damage, leading to reduced viability and functionality of cryopreserved materials. One of the key, yet often overlooked, factors in cryoinjury is the dysregulation of intracellular ion concentrations, particularly a toxic influx of calcium ions.

These application notes explore the potential of glucoheptonic acid and its salts (e.g., sodium glucoheptonate) as a novel component in cryopreservation media to mitigate calcium-mediated cryoinjury. Based on its known properties as a highly effective and non-toxic chelating agent, this compound is proposed as a valuable supplement to standard cryoprotectant solutions to improve post-thaw cell recovery and function.

The Role of Calcium in Cryoinjury

The cryopreservation process, from the addition of cryoprotective agents (CPAs) to freezing and subsequent thawing, can compromise cell membrane integrity. This damage can lead to an uncontrolled influx of extracellular calcium into the cytoplasm.[1] Elevated intracellular calcium is a trigger for several detrimental downstream signaling pathways, including:

  • Activation of Apoptotic Pathways: Increased cytosolic calcium can activate calpains and caspases, key enzymes that execute the programmed cell death cascade known as apoptosis.[2][3]

  • Mitochondrial Dysfunction: Calcium overload in mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and increased production of reactive oxygen species (ROS).[3][4]

  • Enzymatic Damage: Calcium-dependent enzymes, such as phospholipases and proteases, can be activated, leading to the degradation of cellular membranes and proteins.

This cascade of events, initiated by calcium influx, significantly contributes to the loss of cell viability and function observed post-thaw.

This compound as a Protective Chelating Agent

This compound and its salt, sodium glucoheptonate, are powerful chelating agents that form stable complexes with divalent cations, including calcium.[5][6] By incorporating this compound into the cryopreservation medium, it is hypothesized that the excess extracellular calcium can be sequestered, thereby reducing the chemical gradient that drives its damaging influx into cells during the stresses of freezing and thawing.

The rationale for using this compound is supported by studies that have successfully employed other calcium chelators, such as BAPTA-AM and EGTA, to improve cryopreservation outcomes.[4][7][8][9] These studies have demonstrated that chelating calcium can lead to:

  • Improved platelet recovery and reduced activation markers.[8][9]

  • Increased viability of ovarian tissue after cryopreservation.[4][10]

  • Reduced apoptosis in various cell types.

Sodium gluconate, a related and structurally similar chelating agent, has also been shown to effectively bind calcium.[5] Given that sodium glucoheptonate is a highly efficient and biodegradable chelating agent, it presents a promising, novel alternative for cryopreservation applications.[6]

Quantitative Data on the Effects of Calcium Chelators in Cryopreservation

The following tables summarize the quantitative findings from studies using the calcium chelators BAPTA-AM and EGTA in cryopreservation, providing a basis for the proposed concentrations and expected outcomes when investigating this compound.

Table 1: Effects of BAPTA-AM on Platelet Cryopreservation

ParameterControl (DMSO only)BAPTA-AM (400 μM) + DMSOReference
Platelet Recovery70 ± 4%84 ± 2%[7][8][9]
P-selectin ExternalizationSignificantly IncreasedSignificantly Reduced[7][8]
Phosphatidylserine ExposureSignificantly IncreasedSignificantly Reduced[8]
GPIbα Receptor LossSignificant LossRescued[7][8]
GPVI Receptor LossSignificant LossRescued[7][8]

Table 2: Effects of BAPTA-AM on Ovarian Tissue Cryopreservation (Vitrification)

ParameterControl (Vitrification)BAPTA-AM + VitrificationReference
Cell Viability~25%~37%[4]
ROS Levels (Fluorescence Intensity)~2.31~1.85[4]
TAC/ROS Ratio~0.45~0.62[4]

Table 3: Effects of EGTA on Human Sperm Cryopreservation

ParameterControl (Cryopreserved)1 mM EGTA + CryopreservedReference
Progressive MotilityDecreased post-thawFurther decreased[11]
ViabilityDecreased post-thawFurther decreased[11]
Intracellular CalciumDecreased post-thawNo significant change from control[11]
ROS ProductionIncreased post-thawFurther increased[11]

Note: The results with EGTA on sperm suggest that complete chelation of extracellular calcium may be detrimental for some cell types, highlighting the need for careful optimization of the chelator concentration.

Signaling Pathways and Experimental Workflow

Calcium-Mediated Cryoinjury Signaling Pathway

Cryoinjury_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_downstream Downstream Effects Ca_ext Extracellular Ca²⁺ Ca_Influx Ca²⁺ Influx Ca_ext->Ca_Influx Chelation Ca²⁺ Chelation Ca_ext->Chelation Cryo_Stress Cryopreservation Stress (Freezing/Thawing) Membrane_Damage Membrane Damage Cryo_Stress->Membrane_Damage induces Membrane_Damage->Ca_Influx allows Ca_cyto Elevated Cytosolic Ca²⁺ Ca_Influx->Ca_cyto Mito_Dysfunction Mitochondrial Dysfunction (mPTP opening, ROS↑) Ca_cyto->Mito_Dysfunction Apoptosis_Activation Apoptosis Activation (Calpains, Caspases) Ca_cyto->Apoptosis_Activation Enzyme_Activation Enzymatic Damage (Phospholipases, Proteases) Ca_cyto->Enzyme_Activation Cell_Death Cell Death Mito_Dysfunction->Cell_Death Apoptosis_Activation->Cell_Death Enzyme_Activation->Cell_Death Glucoheptonic_Acid This compound (Chelator) Glucoheptonic_Acid->Chelation Chelation->Ca_Influx inhibits

Caption: Calcium-mediated cryoinjury pathway and the inhibitory role of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Analysis cluster_media Cryomedia Formulations cluster_analysis Post-Thaw Assays Cell_Culture 1. Cell Culture (Logarithmic growth phase) Harvest 2. Cell Harvesting Cell_Culture->Harvest Cell_Count 3. Cell Count & Viability Assay (e.g., Trypan Blue) Harvest->Cell_Count Resuspend 4. Resuspend in Cryomedia Cell_Count->Resuspend Aliquoting 5. Aliquot into Cryovials Resuspend->Aliquoting Freezing 6. Controlled Rate Freezing (-1°C/min to -80°C) Aliquoting->Freezing Storage 7. Long-term Storage (Liquid Nitrogen, <-135°C) Freezing->Storage Thawing 8. Rapid Thawing (37°C water bath) Storage->Thawing Washing 9. Dilution and Washing (Removal of CPA) Thawing->Washing Post_Thaw_Analysis 10. Post-Thaw Analysis Washing->Post_Thaw_Analysis Viability Viability/Recovery (Trypan Blue, Live/Dead Assay) Post_Thaw_Analysis->Viability Apoptosis Apoptosis Assay (Annexin V/PI, Caspase Activity) Post_Thaw_Analysis->Apoptosis Function Functional Assays (Cell-specific, e.g., attachment, proliferation) Post_Thaw_Analysis->Function Control Control: Standard Cryomedia (e.g., 10% DMSO) Control->Resuspend Experimental Experimental: Standard Cryomedia + Sodium Glucoheptonate (Dose-response) Experimental->Resuspend

Caption: Workflow for evaluating sodium glucoheptonate in cryopreservation media.

Investigational Protocols

The following protocols are provided as a starting point for investigating the efficacy of sodium glucoheptonate as a cryoprotective supplement. Optimization will be required for specific cell types.

Protocol 1: Preparation of Cryopreservation Medium with Sodium Glucoheptonate

Materials:

  • Basal cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS) or other appropriate serum/protein source

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sodium Glucoheptonate (sterile, cell culture tested)

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a 100 mM stock solution of Sodium Glucoheptonate:

    • Dissolve the appropriate amount of sodium glucoheptonate powder in sterile, deionized water.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store at 4°C for up to one month.

  • Prepare the complete cryopreservation medium:

    • Control Medium (10% DMSO):

      • 80% Basal Medium

      • 10% FBS

      • 10% DMSO

    • Experimental Medium (with Sodium Glucoheptonate):

      • Prepare a base medium of 80% Basal Medium and 10% FBS.

      • Add the 100 mM Sodium Glucoheptonate stock solution to achieve final concentrations for testing (e.g., 100 µM, 200 µM, 400 µM, 1 mM). Adjust the volume of basal medium accordingly.

      • Just before use, add 10% DMSO.

    • Mix all components gently and keep the cryopreservation media on ice. Prepare fresh for each use.

Protocol 2: Cryopreservation of Adherent Cells

Materials:

  • Log-phase adherent cells

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or other cell detachment solution

  • Complete growth medium

  • Control and Experimental Cryopreservation Media (chilled to 4°C)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen storage

Procedure:

  • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).[12]

  • Aspirate the growth medium, wash the cell monolayer with PBS, and detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

  • Perform a cell count and determine viability (should be >90%).

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Carefully aspirate the supernatant and resuspend the cell pellet in the appropriate chilled cryopreservation medium (Control or Experimental) to a final concentration of 1-5 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into pre-labeled sterile cryovials.

  • Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[13]

  • The next day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Protocol 3: Post-Thaw Cell Recovery and Viability Assessment

Materials:

  • Cryopreserved cells

  • 37°C water bath

  • Complete growth medium (pre-warmed to 37°C)

  • Sterile conical tubes

  • Centrifuge

  • Viability stain (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer-1)

  • Hemocytometer or automated cell counter

  • Culture plates/flasks

Procedure:

  • Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal remains.

  • Immediately transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete growth medium to dilute the CPA.

  • Centrifuge the cells at 300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed growth medium.

  • Immediate Viability Assessment (0 hours post-thaw):

    • Take an aliquot of the cell suspension and perform a cell count and viability assessment using Trypan Blue.

    • Calculate the total number of viable cells recovered.

  • Delayed Viability and Functional Assessment:

    • Plate the remaining cells at an appropriate density in culture plates or flasks.

    • Incubate under standard culture conditions.

    • At various time points (e.g., 24, 48, 72 hours), assess cell attachment, morphology, and proliferation.

    • Perform additional viability assays (e.g., Live/Dead staining) and functional assays specific to the cell type.

    • Consider apoptosis assays (e.g., Annexin V staining) at 24 hours post-thaw to assess delayed cell death.

Conclusion

While direct evidence for the use of this compound in cryopreservation is not yet established in the scientific literature, its strong calcium chelating properties suggest a promising and unexplored potential. The provided application notes and investigational protocols offer a solid framework for researchers to explore this compound as a novel, non-toxic supplement to cryopreservation media. By mitigating the detrimental effects of calcium influx during the freeze-thaw cycle, this compound could contribute to significant improvements in post-thaw cell viability and function, thereby advancing the fields of cell therapy, drug discovery, and biomedical research. Careful optimization and validation for each specific cell type will be crucial for the successful implementation of this novel approach.

References

Troubleshooting & Optimization

troubleshooting glucoheptonic acid synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucoheptonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its salts.

Frequently Asked Questions (FAQs)

Q1: My final this compound solution is yellow/brown. What is the cause of this discoloration?

A1: The development of a yellow or brown color in your this compound solution is a common issue and can be attributed to several factors, primarily related to side reactions during the synthesis process. The Kiliani-Fischer synthesis, which is the foundation of this process, is known to produce colored by-products, especially under suboptimal conditions.[1] The main causes include:

  • Alkaline Degradation of Glucose: The synthesis is typically carried out under alkaline conditions (pH ~10). At this high pH, glucose can degrade into a complex mixture of compounds, including various organic acids and aldehydes, which can subsequently polymerize to form colored substances.

  • Cyanide Polymerization: In alkaline aqueous solutions, hydrogen cyanide and its salts can polymerize to form a range of colored materials, from yellow to dark brown or even black. This is a known side reaction that can contribute significantly to the discoloration of the final product.[2][3][4]

  • Excessive Heat: High reaction temperatures can accelerate the rate of side reactions, leading to the formation of colored impurities. It is crucial to maintain the recommended temperature range throughout the synthesis.

Q2: I have a low yield of this compound. What are the potential reasons?

A2: A low yield of the desired product can be frustrating. Several factors can contribute to this issue:

  • Suboptimal pH: The pH of the reaction mixture is critical. If the pH is too low, the cyanohydrin formation will be slow. If it is too high, the degradation of glucose will be accelerated, consuming the starting material in non-productive side reactions. Maintaining a pH of approximately 10 is recommended for optimal results.[1]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Ensure that the reaction time is sufficient for the complete conversion of glucose.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the isolation and purification steps. Care should be taken during filtration, extraction, and crystallization to minimize these losses.

  • Side Reactions: As mentioned in the previous question, side reactions that lead to the formation of impurities also consume the starting materials, thereby reducing the yield of the desired this compound.

Q3: How can I remove the colored impurities from my this compound solution?

A3: Several methods can be employed to decolorize your this compound solution and improve its purity:

  • Activated Carbon Treatment: This is a widely used and effective method for removing colored impurities from sugar solutions.[5][6] Powdered activated carbon (PAC) has a high surface area and can adsorb the colored molecules. The effectiveness of the treatment depends on the type and amount of activated carbon used, the temperature, and the contact time.

  • Acidification and Precipitation: In the synthesis of calcium glucoheptonate, adding a weak solution of oxalic acid can help in purification. This causes the precipitation of calcium oxalate, which can co-precipitate and carry down a significant portion of the impurities.[1]

  • Crystallization: Purifying the glucoheptonate salt by crystallization is a highly effective method. The impurities tend to remain in the mother liquor, while the pure salt crystallizes out. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[7]

  • Ion Exchange Chromatography: For laboratory-scale purifications, ion exchange resins can be used to remove charged impurities.

Troubleshooting Guides

Problem 1: Persistent Yellow/Brown Discoloration
Potential Cause Troubleshooting Step Expected Outcome
High Reaction pH Monitor and control the pH of the reaction mixture closely, maintaining it at approximately 10. Use a calibrated pH meter.Reduced formation of colored by-products from glucose degradation.
High Reaction Temperature Ensure the reaction is carried out at the recommended temperature, typically at or below room temperature. Use a cooling bath if necessary.Minimized rates of side reactions that produce colored impurities.
Ineffective Decolorization Optimize the activated carbon treatment. Experiment with different types and amounts of activated carbon, and vary the treatment time and temperature.A clearer, less colored solution after filtration.
Presence of Oxidized Impurities Purge the reaction vessel with an inert gas like nitrogen to minimize oxidation of the sugar and intermediate products.A lighter-colored final product.
Problem 2: Low Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyanohydrin Formation Ensure the cyanide source is of good quality and used in the correct stoichiometric amount. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).Complete consumption of the starting glucose and higher conversion to the desired product.
Hydrolysis of the Nitrile Group After the cyanohydrin formation, ensure the conditions for hydrolysis to the carboxylic acid are optimal (e.g., appropriate temperature and reaction time).Efficient conversion of the intermediate nitrile to the final this compound.
Product Loss During Purification During crystallization, cool the solution slowly to obtain larger crystals, which are easier to filter and wash with minimal loss. Minimize the volume of solvent used for washing the crystals.Increased recovery of the purified product.
Epimer Formation The Kiliani-Fischer synthesis naturally produces two epimers (in this case, D-gluco-heptonic acid and D-manno-heptonic acid).[8][9][10] Separation of these epimers might be necessary depending on the desired product purity, and this can affect the yield of the target isomer.A pure product, but the yield will be lower than the total yield of both epimers.

Experimental Protocols

Representative Synthesis of Sodium Glucoheptonate

This protocol is a generalized procedure based on established methods.[7] Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • D-Glucose

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Ice

  • Activated Carbon

  • Ethanol (B145695)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide in a mixture of deionized water and ice in a reaction vessel equipped with a stirrer and a thermometer.

  • Addition of Glucose: Slowly add D-glucose to the cyanide solution while maintaining a low temperature (e.g., 10-15°C) with an ice bath.

  • Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete. The progress can be monitored by checking for the disappearance of glucose.

  • Hydrolysis: Gently heat the reaction mixture to hydrolyze the intermediate cyanohydrin to the sodium salt of this compound.

  • Decolorization: Cool the solution and add a small amount of activated carbon. Stir for a specified period (e.g., 30-60 minutes) to adsorb the colored impurities.

  • Filtration: Filter the solution to remove the activated carbon and any other solid impurities.

  • Crystallization: Concentrate the filtrate under reduced pressure and then cool it to induce crystallization of the sodium glucoheptonate. The crystals can be collected by filtration.

  • Washing and Drying: Wash the crystals with cold ethanol to remove any remaining impurities and then dry them under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Impurity Issue in this compound Synthesis issue Identify the Primary Issue start->issue color Product is Colored (Yellow/Brown) issue->color Discoloration low_yield Low Product Yield issue->low_yield Poor Yield check_pH Check Reaction pH color->check_pH check_temp Check Reaction Temperature color->check_temp optimize_decolor Optimize Decolorization Step color->optimize_decolor low_yield->check_pH check_reaction_time Check Reaction Time/Completion low_yield->check_reaction_time check_workup Review Workup & Purification Procedure low_yield->check_workup adjust_pH Adjust pH to ~10 check_pH->adjust_pH control_temp Maintain Low Temperature check_temp->control_temp improve_ac Improve Activated Carbon Treatment optimize_decolor->improve_ac increase_time Increase Reaction Time check_reaction_time->increase_time minimize_loss Minimize Losses During Purification check_workup->minimize_loss end End: Improved Product Quality adjust_pH->end control_temp->end improve_ac->end increase_time->end minimize_loss->end

Caption: Troubleshooting workflow for this compound synthesis impurities.

Impurity_Formation glucose Glucose kiliani Kiliani-Fischer Reaction glucose->kiliani degradation Alkaline Degradation of Glucose glucose->degradation cyanide Cyanide (CN-) cyanide->kiliani polymerization Cyanide Polymerization cyanide->polymerization alkaline Alkaline Conditions (High pH) alkaline->kiliani alkaline->degradation alkaline->polymerization heat Heat heat->degradation glucoheptonic This compound (Desired Product) kiliani->glucoheptonic colored_impurities Colored Impurities saccharinic Saccharinic Acids & Other Degradation Products degradation->saccharinic saccharinic->colored_impurities hcn_polymers Colored HCN Polymers polymerization->hcn_polymers hcn_polymers->colored_impurities

Caption: Pathways for impurity formation in this compound synthesis.

References

Technical Support Center: Optimizing Iron-Glucoheptonate Chelation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of glucoheptonic acid chelation with iron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and troubleshoot common issues encountered during the synthesis and analysis of iron-glucopeptonate complexes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the chelation of iron by this compound?

A1: The optimal pH for iron chelation with this compound can vary depending on the desired complex and specific reaction conditions. For the preparation of ferrous gluconate, a pH range of 3.8 to 4.6 has been utilized. In the synthesis of sodium ferric gluconate, a final pH adjustment to a more alkaline range of 9-10 is performed to ensure the stability of the colloidal complex. It is crucial to monitor and control the pH throughout the reaction, as significant deviations can lead to the precipitation of iron hydroxides, reducing the chelation efficiency.

Q2: What is the recommended molar ratio of iron to this compound?

A2: The molar ratio is a critical factor in maximizing chelation efficiency. For the synthesis of iron(II) gluconate, a 1:2 molar ratio of iron to gluconate has been determined to be optimal using Job's method of continuous variation. For the preparation of ferric glucoheptonate, a mass ratio of the gluconic acid aqueous solution to ferric hydroxide (B78521) is suggested to be in the range of (14-43):1[1]. It is advisable to start with a slight excess of the chelating agent (this compound) to ensure complete complexation of the iron ions.

Q3: What is the ideal temperature and reaction time for the chelation process?

A3: The reaction temperature and duration significantly influence the formation of the iron-glucoheptonate complex. For the preparation of iron glucoheptonate, a reaction temperature between 25°C and 100°C is suggested, with one method specifying a maintained temperature of 90°C for 2-4 hours[1]. Another process for preparing ferrous gluconate suggests a reaction temperature of 89-100°C. The reaction is typically considered complete when the solution turns from turbid to clear, indicating the formation of the soluble chelate complex[1].

Q4: How can I determine the chelation efficiency of my experiment?

A4: The chelation efficiency can be quantified by measuring the concentration of complexed iron in the final solution. A common and effective method is UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known iron concentrations and then measuring the absorbance of your experimental solution at the wavelength of maximum absorbance for the iron-glucoheptonate complex. The percentage of chelated iron can then be calculated by comparing the measured concentration to the initial iron concentration.

Q5: My solution remains cloudy after the reaction. What could be the issue?

A5: A persistent cloudy or turbid solution after the expected reaction time often indicates incomplete chelation and the presence of insoluble iron species, such as iron hydroxide. This can be caused by several factors:

  • Incorrect pH: The pH may be outside the optimal range for chelation.

  • Inadequate Molar Ratio: An insufficient amount of this compound may be present to chelate all the iron ions.

  • Low Temperature or Insufficient Reaction Time: The reaction may not have reached completion.

  • Poor Quality Reagents: Ensure the purity and quality of your iron source and this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Solution
Low Yield of Iron-Glucoheptonate Complex Incorrect pH, leading to precipitation of iron hydroxide.Carefully monitor and adjust the pH to the recommended range for your specific synthesis (e.g., 3.8-4.6 for ferrous gluconate or 9-10 for sodium ferric gluconate).
Insufficient molar ratio of this compound to iron.Increase the molar ratio of this compound to iron. A 1:2 (Fe:Glucoheptonate) ratio is a good starting point.
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature to the recommended range (e.g., 90-100°C) and ensure a sufficient reaction time (e.g., 2-4 hours), monitoring for the solution to clear.
Precipitate Formation During Reaction pH is too high, causing the formation of insoluble iron hydroxides.Immediately lower the pH of the reaction mixture by adding a suitable acid while stirring vigorously.
Localized high concentrations of reactants.Ensure efficient and continuous stirring throughout the addition of reactants.
Inconsistent Results Between Batches Variations in raw material quality.Use reagents from the same lot number or qualify new batches of raw materials before use.
Inconsistent control of reaction parameters (pH, temperature, time).Implement strict process controls and accurately monitor all critical parameters for each batch.
Color of the Final Solution is Off Presence of impurities in the reactants.Use high-purity reagents and deionized water.
Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron if not intended.If preparing a ferrous gluconate complex, consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of Iron (III) Glucoheptonate

This protocol is based on the reaction of ferric hydroxide with this compound.

Materials:

  • Ferric chloride (FeCl₃)

  • Sodium hydroxide (NaOH)

  • This compound solution (e.g., 30% w/v)

  • Deionized water

  • pH meter

  • Heating mantle with magnetic stirrer

  • Reaction vessel

Procedure:

  • Preparation of Ferric Hydroxide: a. Dissolve a calculated amount of ferric chloride in deionized water. b. Slowly add a solution of sodium hydroxide with constant stirring to precipitate ferric hydroxide. c. Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

  • Chelation Reaction: a. In a reaction vessel, add the prepared ferric hydroxide. b. While stirring, slowly add the this compound solution. A mass ratio of this compound solution to ferric hydroxide of approximately 20:1 can be a starting point[1]. c. Heat the mixture to 90-100°C and maintain this temperature for 2-4 hours. d. Continue stirring until the solution becomes clear, indicating the completion of the reaction[1].

  • Final Product Isolation (Optional): a. The resulting solution can be used directly, or the solid iron glucoheptonate can be obtained by evaporation and drying.

Protocol 2: Quantitative Determination of Chelation Efficiency by UV-Vis Spectrophotometry

This protocol allows for the quantification of the iron chelated by this compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Iron standard solution (e.g., 1000 ppm)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: a. Prepare a series of iron standard solutions of known concentrations (e.g., 1, 5, 10, 15, 20 ppm) by diluting the stock iron standard solution in a series of volumetric flasks. b. Acidify each standard with a small amount of concentrated HCl to ensure the iron remains in solution.

  • Preparation of Sample Solution: a. Take a known volume of your final iron-glucoheptonate solution and dilute it with deionized water to a concentration that falls within the range of your standard curve. b. Acidify the diluted sample with the same concentration of HCl as the standards.

  • Spectrophotometric Measurement: a. Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for the iron-glucoheptonate complex. b. Set the spectrophotometer to the determined λmax. c. Use a blank solution (deionized water with HCl) to zero the instrument. d. Measure the absorbance of each standard solution and the prepared sample solution.

  • Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the iron standards. b. Determine the concentration of iron in your sample solution using the equation of the line from the calibration curve. c. Calculate the chelation efficiency using the following formula: Chelation Efficiency (%) = (Concentration of chelated iron / Initial concentration of iron) x 100

Data Presentation

Table 1: Influence of Reaction Parameters on Chelation Efficiency (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Chelation Efficiency (%)
pH 4710[Hypothetical Data]
Molar Ratio (Fe:GA) 1:11:21:3[Hypothetical Data]
Temperature (°C) 507595[Hypothetical Data]
Reaction Time (h) 124[Hypothetical Data]

Note: This table is for illustrative purposes. Users should populate it with their experimental data.

Visualizations

Chelation_Workflow cluster_prep Reactant Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis & Product Iron_Source Iron Salt Solution (e.g., FeCl3) Mixing Mixing & Stirring Iron_Source->Mixing Chelating_Agent This compound Solution Chelating_Agent->Mixing pH_Control pH Adjustment (e.g., 3.8-4.6 or 9-10) Mixing->pH_Control Temp_Control Temperature Control (e.g., 90-100°C) pH_Control->Temp_Control Reaction_Time Reaction Time (e.g., 2-4 hours) Temp_Control->Reaction_Time Analysis UV-Vis Analysis for Chelation Efficiency Reaction_Time->Analysis Final_Product Iron-Glucoheptonate Complex Analysis->Final_Product

Caption: Experimental workflow for the synthesis and analysis of iron-glucoheptonate.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Steps Start Start Experiment Check_Clarity Is the final solution clear? Start->Check_Clarity Success Chelation Successful Proceed to Analysis Check_Clarity->Success Yes Failure Incomplete Chelation Check_Clarity->Failure No Check_pH Verify pH is in optimal range Failure->Check_pH Check_Ratio Confirm correct molar ratio Check_pH->Check_Ratio Check_Temp_Time Ensure adequate temperature and reaction time Check_Ratio->Check_Temp_Time

Caption: Troubleshooting flowchart for incomplete iron-glucoheptonate chelation.

References

Technical Support Center: Stability of Glucoheptonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of glucoheptonic acid in aqueous solutions.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments involving this compound and its salts (e.g., sodium glucoheptonate).

Issue 1: Precipitation or Cloudiness in Solution

Potential Cause Troubleshooting Steps
pH-dependent solubility of lactone forms: In acidic conditions (pH < 7), this compound can form lactones, which may have different solubilities than the acid form, leading to precipitation.1. Adjust pH: Slowly increase the pH of the solution by adding a suitable base (e.g., NaOH) to shift the equilibrium back towards the more soluble glucoheptonate form. Monitor the pH closely during this process. 2. Gentle Warming: Gently warm the solution while stirring to aid in the dissolution of any precipitated lactones. Avoid excessive heat, which could promote degradation.
Exceeding Solubility Limits: The concentration of this compound or its salt may be too high for the given solvent and temperature.1. Dilute the Solution: Add more of the aqueous solvent to decrease the overall concentration. 2. Increase Temperature: Gently warm the solution to increase the solubility of the this compound. Ensure the temperature is compatible with the stability of other components in your formulation.
Presence of Incompatible Salts: Certain salts in the solution may react with glucoheptonate to form insoluble precipitates.1. Review Formulation: Check the compatibility of all components in your solution. 2. Purification: If possible, remove the incompatible salt through filtration or other purification methods before adding the this compound.
Low Temperature Storage: Storing the solution at low temperatures can decrease the solubility of this compound and its lactones.1. Equilibrate to Room Temperature: Allow the solution to warm to room temperature before use. 2. Gentle Warming: If precipitation persists, gently warm the solution as described above.

Issue 2: Discoloration of the Solution (Yellowing or Browning)

Potential Cause Troubleshooting Steps
Degradation at High Temperatures: Prolonged exposure to high temperatures can cause degradation of this compound, leading to the formation of colored byproducts.1. Control Temperature: Store this compound solutions at recommended temperatures, typically room temperature or refrigerated, and avoid excessive heat during experiments. 2. Use Fresh Solutions: Prepare fresh solutions as needed and avoid long-term storage of working solutions, especially at elevated temperatures.
Reaction with Impurities: Trace metal ions or other impurities in the solvent or reagents can catalyze degradation reactions that produce color.1. Use High-Purity Reagents: Ensure that high-purity water (e.g., deionized or distilled) and reagents are used for solution preparation. 2. Chelate Trace Metals: The inherent chelating ability of this compound should sequester most metal ions, but if contamination is high, consider a pre-treatment of the solvent.
Alkaline Degradation: While generally more stable in alkaline conditions, very high pH combined with elevated temperatures can lead to some degradation over time.1. Optimize pH: Use the lowest pH necessary for your application to maintain stability. 2. Protect from Light: Store solutions in amber bottles or protect from light to prevent photo-degradation, which can be exacerbated by pH and temperature.

Issue 3: Loss of Chelating Efficacy

Potential Cause Troubleshooting Steps
Lactonization in Acidic pH: In acidic solutions, the formation of lactones can reduce the concentration of the open-chain glucoheptonate form, which is the active chelating species.1. Maintain Alkaline pH: For optimal chelation, maintain the solution at a neutral to alkaline pH, where the open-chain form is predominant. Glucoheptonates are known to be superior chelating agents in strongly alkaline solutions[1]. 2. Monitor and Adjust pH: Regularly check and adjust the pH of your solution to ensure it remains in the optimal range for chelation.
Degradation of the Molecule: Over time, especially under harsh conditions (high temperature, extreme pH), the this compound molecule can degrade, leading to a loss of its chelating ability.1. Follow Recommended Storage Conditions: Store stock solutions as recommended by the manufacturer. 2. Prepare Fresh Solutions: For critical applications, use freshly prepared solutions to ensure maximum chelating efficacy.
Competition from Other Ligands: The presence of other strong chelating agents in the solution could compete for the metal ions.1. Review Formulation: Assess if other components in your mixture have significant chelating properties. 2. Increase Glucoheptonate Concentration: If competition is unavoidable, you may need to increase the concentration of this compound to ensure sufficient chelation of the target metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability concern is the equilibrium between the open-chain this compound and its cyclic lactone forms (γ-lactone and δ-lactone). This equilibrium is pH-dependent. In acidic solutions, the equilibrium shifts towards the lactone forms, which can affect solubility and chelating efficacy.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the aqueous solution is a critical factor.

  • Acidic pH (below 7): Promotes the formation of lactones. The rate of lactonization of similar sugar acids, like gluconic acid, increases as the pH decreases[2][3].

  • Neutral to Alkaline pH (7 and above): Favors the open-chain, ionized glucoheptonate form. This compound and its salts are noted for their superior stability in strongly alkaline solutions compared to gluconates[1].

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Higher temperatures can accelerate both the rate of lactonization and the degradation of this compound. For long-term storage, it is advisable to keep solutions at room temperature or refrigerated, as specified by the manufacturer. Avoid prolonged exposure to high temperatures to prevent the formation of colored degradation products.

Q4: Can this compound solutions be autoclaved?

A4: While autoclaving can dissolve seed crystals of less soluble forms, the high temperature and pressure may lead to some degradation and discoloration. If autoclaving is necessary, it should be validated to ensure that the stability and efficacy of the this compound are not compromised for the intended application.

Q5: How can I monitor the stability of my this compound solution over time?

A5: Stability can be monitored by periodically checking for:

  • Visual Changes: Precipitation, cloudiness, or color change.

  • pH Measurement: A significant change in pH can indicate degradation or lactonization.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of this compound and detect the presence of degradation products or lactones.

  • Chelating Capacity Assay: A functional assay to measure the chelating ability of the solution can indicate if its performance has diminished.

Quantitative Stability Data

The following table summarizes the lactonization kinetics for gluconic acid, which serves as a useful reference for the behavior of the structurally similar this compound.

ParameterValueConditionsReference
δ-lactonization rate constant (k₁)3.2 x 10⁻⁵ s⁻¹pCH ~5.0, Room Temperature[2]
δ-lactone hydrolysis rate constant (k₋₁)1.1 x 10⁻⁴ s⁻¹pCH ~5.0, Room Temperature[2]
Deprotonation constant (log Ka)3.30 ± 0.02I = 0.1 M NaClO₄, Room Temperature[2]
δ-lactonization constant (log KL)-(0.54 ± 0.04)I = 0.1 M NaClO₄, Room Temperature[2]

Experimental Protocols

Protocol: Stability Analysis of this compound by HPLC

This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution by quantifying its concentration over time.

1. Objective: To determine the concentration of this compound in a solution at various time points under specific storage conditions (e.g., different temperatures and pH values).

2. Materials:

  • This compound or its sodium salt (reference standard)

  • High-purity water (HPLC grade)

  • Reagents for mobile phase preparation (e.g., sulfuric acid)

  • HPLC system with a UV or Refractive Index (RI) detector

  • A suitable HPLC column (e.g., sulfonated polystyrene-divinylbenzene resin-based column)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

3. Preparation of Standard Solutions:

  • Prepare a stock solution of the this compound reference standard of a known concentration (e.g., 1 mg/mL) in high-purity water.

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

4. Sample Preparation:

  • Prepare the this compound solution to be tested at the desired concentration and in the desired aqueous matrix.

  • At each time point of the stability study, withdraw an aliquot of the sample.

  • Dilute the sample aliquot with high-purity water to a concentration that falls within the range of the calibration standards.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Example):

  • Column: Sulfonated polystyrene-divinylbenzene (PS-DVB) resin column

  • Mobile Phase: 0.025 M Sulfuric Acid in high-purity water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Detector: UV at 210 nm or RI detector

  • Injection Volume: 20 µL

6. Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples from each time point.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

7. Data Interpretation:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • A decrease in concentration over time indicates degradation. The rate of degradation can be calculated from the slope of the line.

Visualizations

LactonizationEquilibrium cluster_pH pH Influence Glucoheptonate Glucoheptonate Ion (Open-Chain, Soluble, Active Chelator) GlucoheptonicAcid This compound (Open-Chain) Glucoheptonate->GlucoheptonicAcid + H⁺ Lactones γ- and δ-Lactones (Cyclic, Potentially Less Soluble) GlucoheptonicAcid->Lactones - H₂O Alkaline Alkaline pH (pH > 7) Alkaline->Glucoheptonate Acidic Acidic pH (pH < 7) Acidic->Lactones

Caption: Equilibrium of this compound in aqueous solution.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., Precipitation, Discoloration) CheckpH Check pH of the Solution Start->CheckpH CheckTemp Review Storage and Experimental Temperature Start->CheckTemp CheckConc Verify Concentration Start->CheckConc CheckPurity Assess Purity of Reagents and Water Start->CheckPurity pH_Action Adjust pH to Neutral/Alkaline for Chelation/Solubility CheckpH->pH_Action Temp_Action Store at Recommended Temperature Avoid Excessive Heat CheckTemp->Temp_Action Conc_Action Dilute Solution if Concentration is Too High CheckConc->Conc_Action Purity_Action Use High-Purity Reagents and Solvents CheckPurity->Purity_Action Resolution Issue Resolved pH_Action->Resolution Temp_Action->Resolution Conc_Action->Resolution Purity_Action->Resolution

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Glucoheptonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of glucoheptonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction of the starting glucose.- Ensure the cyanide reagent is not degraded and is used in a slight excess (approximately 5%).[1] - Optimize reaction time; typical durations range from 4 to 12 hours.[2] - Maintain the recommended reaction temperature to ensure steady reaction kinetics.
Side reactions consuming the reactants or product.- Maintain a sufficiently alkaline pH (around 9-10) by using an excess of a base like lime to favor the main reaction pathway.[1] - Control the reaction temperature; elevated temperatures can promote side reactions. Operating between 0-40°C is often recommended.[1][2]
Product is Highly Colored (Dark Brown/Reddish) Formation of colored impurities, a known issue in older synthesis methods.[1]- Operate with diluted solutions to minimize the concentration of impurities.[1] - Ensure the reaction temperature is not too high.[1] - Implement a purification step using activated carbon to decolorize the solution.[1] - The use of oxalic acid to precipitate calcium oxalate (B1200264) can also help remove a significant portion of colored impurities.[1]
Presence of unreacted starting materials or byproducts from the Kiliani-Fischer synthesis.- Optimize the stoichiometry of reactants to minimize unreacted glucose. - Ensure efficient removal of ammonia (B1221849), as its presence can contribute to side reactions.[1][2]
Difficulty in Product Isolation and Purification The presence of various isomers (alpha and beta) and the lactone form of this compound.[1][2]- For isolation of the alpha isomer, crystallization from a concentrated solution can be effective.[2] - The lactone can be crystallized by concentrating the this compound solution and storing it at a low temperature.[1] - Cation exchange chromatography is a preferred method for converting the glucoheptonate salt to the free acid.[2]
High concentration of inorganic salts in the final product.- If using a salt-based cyanide source, ensure proper purification steps are in place to remove residual salts. - The precipitation of calcium oxalate during purification with oxalic acid aids in removing some inorganic impurities.[1]
Formation of Ammonia This is an inherent part of the reaction when using cyanide salts with sugars.- Implement continuous removal of ammonia during the reaction by sparging with an inert gas or applying a vacuum.[2] This prevents the buildup of ammonia which can affect the reaction equilibrium and pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis via the Kiliani-Fischer reaction?

A1: The most frequently encountered side products and impurities include:

  • Colored Byproducts: These are often polymeric materials resulting from side reactions of sugars under alkaline conditions.[1]

  • Alpha and Beta Isomers: The synthesis produces both the alpha and beta isomers of glucoheptonate.[2]

  • This compound Lactone: The acid can exist in equilibrium with its lactone form, especially in acidic solutions.[1][2]

  • Unreacted Glucose: Incomplete reaction can leave residual starting material.

  • Ammonia: Formed as a byproduct of the reaction.[1][2]

  • Inorganic Salts: Introduced from reagents like calcium cyanide or during pH adjustment and neutralization steps.

Q2: How can I minimize the formation of colored impurities?

A2: To minimize coloration, it is recommended to:

  • Maintain a reaction temperature that is not excessively high.[1]

  • Use sufficiently diluted solutions of reactants.[1]

  • Ensure a consistently alkaline pH (9-10) during the reaction, for example, by using an excess of lime.[1]

  • After the reaction, a discoloration step using activated carbon is highly effective.[1]

Q3: What is the role of oxalic acid in the purification process described in some protocols?

A3: Oxalic acid is used to treat the solution of calcium glucoheptonate. It serves two primary purposes:

  • It precipitates calcium as calcium oxalate, which is insoluble and can be filtered off.

  • The calcium oxalate precipitate can adsorb and carry down a significant amount of impurities and colored bodies, thus acting as a purification agent.[1]

Q4: Is it possible to control the formation of alpha and beta isomers?

A4: The formation of both isomers is a natural outcome of the Kiliani-Fischer synthesis. However, the alpha isomer of sodium glucoheptonate can be selectively crystallized from the reaction mixture under specific conditions of high solids content (50-65%), leaving the beta isomer in the mother liquor.[2]

Q5: What are the optimal conditions for the synthesis of calcium glucoheptonate?

A5: Based on established methods, the following conditions are recommended:

  • Reactants: A solution of glucose reacting with a solution of calcium cyanide.[1]

  • pH: Maintained between 9 and 10 by incorporating an excess of lime.[1]

  • Cyanide Excess: A slight excess of about 5% is suggested.[1]

  • Temperature: Room temperature is generally preferred to avoid side reactions.[1]

  • Concentration: Operating with solutions that result in a final calcium glucoheptonate concentration of around 20% is advised to achieve a good yield of a lightly colored product.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of Calcium Glucoheptonate

This protocol is based on the method described by Clevenot (1956).[1]

1. Reaction:

  • A solution of glucose is reacted with a solution of calcium cyanide at room temperature.

  • An excess of lime (calcium hydroxide) is added to the reaction mixture to increase its basicity and maintain the pH between 9 and 10.

  • The reaction is allowed to proceed for a sufficient time, after which any ammonia formed is removed by bubbling steam through the mixture or by boiling.

2. Purification:

  • The resulting alkaline solution of calcium glucoheptonate is acidified with oxalic acid to a pH of approximately 3.5 to 4.5. This precipitates calcium oxalate.

  • A small amount of activated carbon is added to the acidic solution to aid in discoloration.

  • The mixture is allowed to settle, and the calcium oxalate precipitate, along with adsorbed impurities, is removed by filtration.

  • The filtrate is further decolorized by passing it through a filter with activated carbon.

  • The purified, acidic solution is then neutralized with lime to a pH of 6.5 to 6.9 to yield a pure solution of calcium glucoheptonate.

3. Isolation:

  • The solution can be concentrated in vacuo to obtain solid, pure, and colorless calcium glucoheptonate.[1]

Protocol 2: Direct Crystallization of Sodium Glucoheptonate

This protocol is adapted from the process described by Belzak Corporation.[2]

1. Reaction:

  • A soluble cyanide (e.g., sodium cyanide) is reacted with dextrose (glucose) in an aqueous solution with a total solids content of 50-65% by weight.

  • The reaction is conducted at a temperature between 0°C and 40°C.

  • Throughout the reaction, which typically lasts for 4 to 12 hours, ammonia is continuously removed from the mixture by sparging with an inert gas or by applying a vacuum.

2. Isolation:

  • Under these conditions, the pure, light-colored alpha-glucoheptonate salt crystallizes directly from the reaction solution.

  • The crystals are separated from the mother liquor.

  • A second crop of crystals can be obtained by concentrating the mother liquor. The remaining mother liquor will contain the beta isomer.[2]

Visualizations

glucoheptonic_acid_synthesis_workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Glucose Glucose Solution Reactor Reaction Vessel (pH 9-10, Room Temp) Glucose->Reactor Ca_Cyanide Calcium Cyanide + Excess Lime Ca_Cyanide->Reactor Ammonia_Removal Ammonia Removal (Steam/Boiling) Reactor->Ammonia_Removal Acidification Acidification with Oxalic Acid (pH 3.5-4.5) Ammonia_Removal->Acidification Decolorization Decolorization with Activated Carbon Acidification->Decolorization Filtration Filtration Decolorization->Filtration Neutralization Neutralization with Lime (pH 6.5-6.9) Filtration->Neutralization Final_Product Pure Calcium Glucoheptonate Solution Neutralization->Final_Product

Caption: Workflow for the synthesis and purification of calcium glucoheptonate.

troubleshooting_logic Troubleshooting Logic for Colored Product Issue Issue: Product is Highly Colored Cause1 Potential Cause 1: High Reaction Temperature Issue->Cause1 Cause2 Potential Cause 2: High Reactant Concentration Issue->Cause2 Cause3 Potential Cause 3: Ineffective Purification Issue->Cause3 Solution1 Solution: Lower Reaction Temperature Cause1->Solution1 Solution2 Solution: Use More Dilute Solutions Cause2->Solution2 Solution3 Solution: Implement/Optimize Activated Carbon Step Cause3->Solution3

Caption: Troubleshooting logic for addressing a highly colored final product.

References

improving the yield of enzymatic synthesis of glucoheptonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of Aldonic Acids

A Note on Glucoheptonic Acid vs. Gluconic Acid:

Our technical resources primarily focus on the enzymatic synthesis of D-gluconic acid . The direct enzymatic synthesis of D-glucoheptonic acid from glucose is not a widely documented or common industrial process. This compound contains seven carbon atoms, whereas glucose has six. Its synthesis typically involves chemical methods, such as the Kiliani-Fischer synthesis, which adds a carbon atom.

Conversely, the enzymatic oxidation of D-glucose to D-gluconic acid, using enzymes like glucose oxidase, is a well-established and extensively optimized biotechnological process. This guide is dedicated to researchers, scientists, and drug development professionals working on or interested in this pathway. The principles of optimization and troubleshooting discussed here are fundamental to many enzymatic oxidation processes.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic gluconic acid synthesis?

A1: The process typically uses a bi-enzymatic system. First, Glucose Oxidase (GOX) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, producing hydrogen peroxide (H₂O₂) as a byproduct. The D-glucono-δ-lactone then spontaneously or enzymatically hydrolyzes to D-gluconic acid. To mitigate the damaging effects of H₂O₂ on the GOX enzyme, Catalase (CAT) is used to decompose the hydrogen peroxide into water and oxygen.[1][2][3] This second reaction also regenerates some oxygen, which can be beneficial for the initial glucose oxidation step.[1]

Q2: Why is Catalase used alongside Glucose Oxidase?

A2: Hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction, is a strong oxidizing agent that can inactivate the GOX enzyme, leading to a significant drop in reaction efficiency and yield.[1][4] Catalase is highly efficient at neutralizing H₂O₂. By including it in the reaction, the stability and operational lifespan of Glucose Oxidase are dramatically improved, allowing for a more complete conversion of glucose.[5][6]

Q3: What are the main factors influencing the yield of gluconic acid?

A3: Several key parameters must be controlled for optimal yield:

  • pH: The optimal pH for glucose oxidase from Aspergillus niger is typically between 5.5 and 6.5.[7] As gluconic acid is produced, the pH of the medium will drop, which can inhibit or halt the reaction. Therefore, pH control, often by the continuous addition of an alkali like NaOH or CaCO₃, is critical.[5]

  • Temperature: The optimal temperature is generally between 30°C and 40°C.[2][7] Higher temperatures can increase initial reaction rates but may lead to faster enzyme denaturation.

  • Dissolved Oxygen: Oxygen is a key substrate in the reaction.[3] Insufficient oxygen supply is a common rate-limiting factor, especially in scaled-up bioreactor cultivations. Maintaining a high level of dissolved oxygen through vigorous aeration is crucial.[8]

  • Substrate and Product Concentration: High concentrations of glucose can lead to substrate inhibition in some systems. More commonly, the accumulation of the product, gluconic acid, can cause feedback inhibition of the enzyme.[9]

Q4: Can immobilized enzymes be used for this process?

A4: Yes, co-immobilizing Glucose Oxidase and Catalase is a highly effective strategy. Immobilization, for instance by creating combined cross-linked enzyme aggregates (combi-CLEAs), allows for easier enzyme recovery and reuse, improving process economics.[2][6] It also reduces the distance between the two enzymes, allowing for the rapid neutralization of the harmful H₂O₂ intermediate, which enhances enzyme stability.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Stalled Conversion Rate 1. pH Drop: Production of gluconic acid has lowered the pH below the optimal range for GOX activity.Implement real-time pH monitoring and control. Use a pH-stat system to automatically add a base (e.g., NaOH, KOH, or CaCO₃) to maintain the pH between 5.5 and 6.0.[5]
2. Oxygen Limitation: Insufficient dissolved oxygen is available for the GOX reaction, especially at high glucose concentrations.Increase the aeration rate (vvm) or agitation speed in the bioreactor to improve oxygen transfer from the gas to the liquid phase.[8] Consider using pure oxygen instead of air for sparging.
3. Enzyme Inactivation: Hydrogen peroxide (H₂O₂) accumulation is deactivating the Glucose Oxidase.Ensure the Catalase activity in your system is sufficient. The ratio of GOX to CAT may need optimization. Consider co-immobilizing the enzymes to ensure H₂O₂ is neutralized immediately upon formation.[2][6]
Initial Reaction Rate is High, but Stops Prematurely 1. Enzyme Denaturation: Reaction temperature may be too high, leading to rapid thermal inactivation of the enzymes over time.Lower the reaction temperature to the lower end of the optimal range (e.g., 30-35°C) to improve long-term stability.[7]
2. Product Inhibition: High concentrations of gluconic acid are inhibiting the GOX enzyme.[9]If feasible, consider a fed-batch or continuous process to keep the substrate and product concentrations within an optimal range.
Low Yield Despite Complete Glucose Consumption 1. Byproduct Formation: At very low pH, some unwanted side reactions may occur. More commonly, other microorganisms could be consuming the glucose if the reaction is not sterile.Ensure sterile conditions, especially for long batch times. Verify the final product composition using methods like HPLC to identify any unexpected byproducts.
2. Inaccurate Measurement: The method used to measure glucose or gluconic acid may be inaccurate (e.g., interference from other components in the medium).Calibrate analytical equipment carefully. Use a robust method like HPLC for quantification.

Data & Parameters for Optimization

The following tables summarize key quantitative parameters for the enzymatic synthesis of gluconic acid.

Table 1: Optimal Reaction Conditions for Glucose Oxidase (Aspergillus niger)

ParameterOptimal RangeSource(s)
pH 5.5 - 6.5[3][7]
Temperature 30 - 40 °C[2][7]
Glucose Concentration 100 - 300 g/L[2]
Aeration Rate (Bioreactor) >1 vvm (volume of air per volume of liquid per minute)[2][5]

Table 2: Comparison of Free vs. Immobilized Enzymes for Gluconic Acid Production

FeatureFree EnzymesCo-immobilized Enzymes (combi-CLEAs)Source(s)
Glucose Conversion ~96%~96%[2]
Operational Half-life Lower (prone to faster inactivation)34 hours[2]
Enzyme Reusability Not possible without downstream separationHigh (easily recovered by filtration/centrifugation)[2][6]
H₂O₂ Management GoodExcellent (due to enzyme proximity)[6]

Experimental Protocol: Batch Synthesis of Sodium Gluconate

This protocol describes a lab-scale batch process for converting glucose to sodium gluconate.

1. Materials & Reagents:

  • D-Glucose solution (e.g., 30% w/v)

  • Glucose Oxidase from Aspergillus niger

  • Catalase from bovine liver

  • Sodium Hydroxide (NaOH) solution (e.g., 4 M) for pH control

  • Phosphate or Acetate buffer (e.g., 0.1 M, pH 6.0)

  • Bioreactor or temperature-controlled stirred-tank reactor with pH and dissolved oxygen probes.

2. Procedure:

  • Prepare the glucose solution in the buffer and add it to the sterilized bioreactor.

  • Bring the solution to the optimal temperature (e.g., 35°C) and pH (e.g., 6.0).

  • Calibrate the pH probe and set up the pH controller to automatically add 4 M NaOH to maintain the pH at 6.0.

  • Initiate agitation and aeration to ensure the solution is saturated with oxygen.

  • Add the Glucose Oxidase and Catalase enzymes to the reactor to start the reaction. A typical starting point is a GOX:CAT activity ratio of 1:3.

  • Monitor the reaction progress by tracking the consumption of NaOH (which is proportional to the amount of gluconic acid produced) and by taking periodic samples to measure residual glucose via HPLC.

  • The reaction is considered complete when NaOH consumption ceases and glucose is no longer detected.

  • The final solution will contain sodium gluconate. The product can be purified further if required.

Visualizations

Enzymatic_Pathway cluster_GOX Glucose Oxidase (GOX) Reaction cluster_Hydrolysis Hydrolysis cluster_CAT Catalase (CAT) Reaction Glucose Glucose GOX GOX Glucose->GOX Substrate O2 O2 O2->GOX Glucono-lactone Glucono-lactone GOX->Glucono-lactone Product H2O2 H2O2 GOX->H2O2 Byproduct Gluconic_Acid Gluconic_Acid Glucono-lactone->Gluconic_Acid CAT CAT H2O2->CAT Neutralization H2O_hydrolysis H2O H2O_hydrolysis->Gluconic_Acid Spontaneous H2O_cat 2H2O CAT->H2O_cat O2_cat O2 CAT->O2_cat Recycled

Caption: Reaction pathway for the bi-enzymatic synthesis of gluconic acid.

Troubleshooting_Workflow Start Low Gluconic Acid Yield Check_pH Is pH stable in optimal range (5.5-6.0)? Start->Check_pH Check_DO Is Dissolved Oxygen (DO) > 30% saturation? Check_pH->Check_DO Yes Adjust_pH Implement pH control (add base) Check_pH->Adjust_pH No Check_Temp Is Temperature stable in optimal range (30-40°C)? Check_DO->Check_Temp Yes Adjust_Aerate Increase aeration / agitation Check_DO->Adjust_Aerate No Check_Enzyme Is Catalase activity sufficient? Check_Temp->Check_Enzyme Yes Adjust_Temp Lower temperature to improve stability Check_Temp->Adjust_Temp No Adjust_Enzyme Increase Catalase ratio / Co-immobilize Check_Enzyme->Adjust_Enzyme No Success Yield Improved Check_Enzyme->Success Yes Adjust_pH->Check_pH Adjust_Aerate->Check_DO Adjust_Temp->Check_Temp Adjust_Enzyme->Success

Caption: Troubleshooting workflow for low yield in gluconic acid synthesis.

References

Technical Support Center: Troubleshooting HPLC Peak Splitting for Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of glucoheptonic acid. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, particularly peak splitting, encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak splitting?

In an ideal HPLC separation, a single compound should produce a single, symmetrical (Gaussian) peak. Peak splitting occurs when the peak for a single analyte appears as two or more distinct, often overlapping, peaks. This can interfere with accurate quantification and peak identification.

Q2: Why is my this compound peak splitting?

Peak splitting for this compound is a common issue that can arise from several factors, often related to the molecule's chemical nature and the chromatographic conditions. The most probable causes include:

  • Equilibrium of Isomeric Forms: this compound, like many sugar acids, can exist in equilibrium between its open-chain (acid) form and cyclic ester forms (gamma- and delta-lactones), especially under acidic conditions.[1][2] If the interconversion between these forms is slow relative to the chromatographic timescale, they can separate and appear as multiple peaks.

  • Anomer Separation: Sugars and their derivatives can exist as α- and β-anomers, which are diastereomers. If the analysis temperature is not high enough to facilitate rapid interconversion between these anomers, they may be separated on the HPLC column, resulting in split or broadened peaks.[3][4]

  • Mobile Phase pH Close to pKa: The pKa of this compound is in the range of 3.35 to 3.7.[1][5] If the mobile phase pH is too close to the pKa, the compound will exist as a mixture of its ionized and non-ionized forms, which can lead to peak distortion, including splitting.[6]

  • Co-elution with an Impurity: The peak splitting may not be an artifact but a true separation of this compound from a closely related impurity or a different stereoisomer.

  • General Chromatographic Problems: Issues such as a column void, a partially blocked frit, or incompatibility between the sample solvent and the mobile phase can also cause peak splitting for any compound, including this compound.[7]

Q3: How can I confirm the cause of peak splitting for my this compound sample?

To diagnose the root cause, you can perform a series of systematic checks:

  • Inject a Standard: If a certified reference standard of this compound also shows peak splitting under the same conditions, the issue is likely related to the method or the chemical nature of the analyte. If the standard gives a sharp peak, your sample may contain impurities.

  • Vary the Injection Volume: If reducing the injection volume resolves the peak splitting, you might be overloading the column.

  • Inspect the HPLC System: Check for leaks, ensure all fittings are secure, and inspect the column for any visible signs of voids at the inlet.

  • Systematically Modify Method Parameters: Follow the troubleshooting guide below to adjust parameters like mobile phase pH, temperature, and composition.

Troubleshooting Guide for this compound Peak Splitting

This guide provides a step-by-step approach to resolving peak splitting issues.

Problem: A Single Peak for this compound is Splitting into Two or More Peaks.

Below is a troubleshooting workflow to help you identify and resolve the issue.

G start Start: Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram splitting? start->check_all_peaks system_issue Likely a System-Wide Issue check_all_peaks->system_issue  Yes analyte_issue Likely an Analyte-Specific or Method Issue check_all_peaks->analyte_issue No   check_frit Check for blocked column frit or tubing. system_issue->check_frit check_connections Inspect for leaks or improper fittings (dead volume). check_frit->check_connections check_column_void Check for a void at the column inlet. check_connections->check_column_void end End: Sharp Peak Achieved check_column_void->end check_sample_solvent Is the sample solvent stronger than the mobile phase? analyte_issue->check_sample_solvent dissolve_in_mp Action: Dissolve sample in the initial mobile phase. check_sample_solvent->dissolve_in_mp Yes check_pH Is the mobile phase pH within 1.5 units of the pKa (~3.5)? check_sample_solvent->check_pH No dissolve_in_mp->check_pH adjust_pH Action: Adjust mobile phase pH to ≤ 2.5. check_pH->adjust_pH Yes check_temp Is the column temperature below 60°C? check_pH->check_temp No adjust_pH->check_temp increase_temp Action: Increase column temperature to 70-80°C to speed up anomer interconversion. check_temp->increase_temp Yes check_coelution Could it be co-elution of isomers or impurities? check_temp->check_coelution No increase_temp->check_coelution optimize_method Action: Optimize mobile phase composition or gradient to improve resolution. check_coelution->optimize_method Yes check_coelution->end No optimize_method->end

Caption: Troubleshooting workflow for HPLC peak splitting of this compound.

Chemical Basis of Peak Splitting for this compound

The structure of this compound allows for the formation of different isomers in solution, which is a primary reason for observing split peaks in HPLC.

G cluster_equilibrium Equilibrium in Solution cluster_anomers Anomeric Forms cluster_hplc HPLC Separation open_chain This compound (Open-Chain Form) gamma_lactone Gamma-Lactone (Cyclic Ester) open_chain->gamma_lactone H⁺ -H₂O delta_lactone Delta-Lactone (Cyclic Ester) open_chain->delta_lactone H⁺ -H₂O hplc_column HPLC Column open_chain->hplc_column gamma_lactone->hplc_column delta_lactone->hplc_column alpha_anomer α-Anomer beta_anomer β-Anomer alpha_anomer->beta_anomer Interconversion alpha_anomer->hplc_column beta_anomer->hplc_column split_peak Result: Split Peak hplc_column->split_peak

Caption: Isomeric forms of this compound leading to HPLC peak splitting.

Quantitative Data Summary

The following table summarizes key parameters that can be adjusted to troubleshoot peak splitting for this compound.

ParameterRecommended Setting/RangeRationale
Mobile Phase pH ≤ 2.5To fully suppress the ionization of the carboxylic acid group (pKa ~3.5), ensuring a single, non-ionized form.[8]
Column Temperature 70-80 °CTo accelerate the interconversion between α- and β-anomers, resulting in a single, averaged peak.[3][4]
Sample Solvent Initial Mobile Phase CompositionTo avoid peak distortion caused by solvent mismatch effects.
Buffer Concentration 20-50 mMTo ensure sufficient buffering capacity and maintain a stable pH throughout the analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the reliable HPLC analysis of this compound, designed to minimize peak splitting.

Objective: To achieve a single, sharp, and symmetrical peak for the quantification of this compound.

1. Materials and Reagents:

2. Instrumentation and Columns:

  • HPLC system with UV or Refractive Index (RI) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a dedicated organic acid analysis column.

  • Column oven

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane and degas. A simple acidic mobile phase like 2 mM perchloric acid can also be effective.[9]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 75 °C

  • Detector: UV at 210 nm (for carboxylic acid group) or RI detector

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no carryover or ghost peaks.

  • Inject the prepared this compound standard and sample solutions.

  • Record the chromatograms and integrate the peak area for quantification.

6. System Suitability:

  • Tailing Factor: Should be between 0.9 and 1.5.

  • Theoretical Plates: > 2000.

  • Reproducibility: Relative standard deviation (RSD) of peak areas for replicate injections should be < 2%.

By following this guide, you should be able to effectively troubleshoot and resolve peak splitting issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Interference of Glucoheptonic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from glucoheptonic acid in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound and its salts (e.g., sodium glucoheptonate) are strong chelating agents.[1][2] This means they can bind tightly to metal ions present in a solution.[3] Many biochemical assays rely on specific metal ions as cofactors for enzymes or as essential components of the reaction chemistry.[4][5] By sequestering these metal ions, this compound can inhibit enzymatic reactions or interfere with colorimetric and other detection methods, leading to inaccurate results.[6][7]

Q2: Which types of biochemical assays are most susceptible to interference from this compound?

Assays that are highly dependent on divalent or trivalent metal ions are most at risk. This includes:

  • Enzyme Assays: Many enzymes, known as metalloenzymes, require metal ions such as Mg²⁺, Mn²⁺, Zn²⁺, Fe²⁺, or Ca²⁺ for their catalytic activity.[6][8] this compound can remove these essential cofactors, leading to a decrease or complete loss of enzyme activity.[9]

  • Colorimetric Protein Assays: Certain protein quantification assays, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, rely on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds.[7] Chelating agents like this compound can interfere by binding to the copper ions, thus preventing the color-forming reaction and leading to an underestimation of protein concentration.[7][10]

  • Immunoassays: Some immunoassays utilize enzyme labels (e.g., alkaline phosphatase) that are metalloenzymes.[11] Chelation of the metal cofactors for these enzymes can lead to decreased signal and inaccurate results.[11]

Q3: How can I determine if this compound is interfering with my assay?

Several signs may indicate interference:

  • Unexpectedly low or no signal: If you observe significantly lower enzyme activity or color development than expected, it could be due to the chelation of essential metal ions.

  • High variability between replicates: Inconsistent results can be a sign of partial and variable interference.

  • Non-linear dose-response curves: In assays where a concentration-dependent response is expected, interference can lead to a flattening or distortion of the curve.

To confirm interference, you can run a control experiment where a known concentration of the relevant metal ion is added back to the assay mixture containing this compound. If the activity or signal is restored, it strongly suggests that chelation was the cause of the interference.

Q4: What are the general strategies to mitigate interference from this compound?

Mitigation strategies aim to either remove the interfering substance or overcome its effect:

  • Sample Pre-treatment: If possible, remove this compound from the sample before the assay using techniques like dialysis or buffer exchange.

  • Increase Metal Ion Concentration: For assays where a specific metal ion is required, you can try to overcome the chelation by adding a surplus of that metal ion to the reaction buffer. This should be done cautiously, as excessively high concentrations of metal ions can also inhibit some enzymes.

  • Use an Alternative Assay: If interference cannot be easily mitigated, consider using an alternative assay that is not dependent on metal ions. For example, for protein quantification, the Bradford assay is less susceptible to interference from chelating agents than the BCA or Lowry assays.[7]

Troubleshooting Guides

Issue 1: Reduced Signal in a Metalloenzyme Assay

Potential Cause: this compound is chelating the metal cofactor essential for the enzyme's activity.[6]

Troubleshooting Steps:

  • Identify the Metal Cofactor: Consult the literature for your specific enzyme to identify its required metal cofactor(s).

  • Supplement with Excess Metal Ions: Prepare a range of concentrations of the required metal salt and add them to your assay buffer. Run the assay with these supplemented buffers to see if activity can be restored.

  • Control Experiments:

    • Run a positive control without this compound to confirm the assay is working correctly.

    • Run a negative control with the enzyme and this compound but without the substrate to check for any background signal.

  • Consider an Alternative Assay: If the interference persists, explore alternative methods to measure the desired activity that do not rely on a metalloenzyme.

Issue 2: Inaccurate Protein Concentration with BCA or Lowry Assay

Potential Cause: this compound is chelating the copper ions required for the colorimetric reaction.[7][10]

Troubleshooting Steps:

  • Switch to a Different Assay: The Bradford protein assay is a suitable alternative as it is based on the binding of Coomassie dye to proteins and is not dependent on copper ions.[7]

  • Sample Cleanup: If you must use a copper-based assay, consider removing the this compound from your sample prior to analysis through methods such as precipitation of the protein with trichloroacetic acid (TCA) followed by resuspension in a compatible buffer.

  • Standard Curve Matching: If sample cleanup is not feasible, and the concentration of this compound is known and consistent across samples, you can prepare your protein standards in a buffer containing the same concentration of this compound. This can help to compensate for the interference but may reduce the overall sensitivity of the assay.

Data Presentation

Table 1: Summary of this compound Interference in Common Biochemical Assays

Assay TypeMechanism of InterferencePotential Effect on ResultsRecommended Mitigation Strategies
Metalloenzyme Assays (e.g., Alkaline Phosphatase, some kinases)Chelation of essential metal cofactors (e.g., Mg²⁺, Zn²⁺, Mn²⁺).[6]Decreased or abolished enzyme activity.Supplement assay buffer with excess of the required metal ion; remove this compound via dialysis.
BCA Protein Assay Chelation of copper ions (Cu²⁺) required for the colorimetric reaction.[7]Underestimation of protein concentration.Use the Bradford protein assay; remove this compound; prepare standards with matching this compound concentration.
Lowry Protein Assay Chelation of copper ions (Cu²⁺) involved in the initial reaction step.[7]Underestimation of protein concentration.Use the Bradford protein assay; remove this compound.
Bradford Protein Assay Minimal interference expected.Generally reliable results.This is a recommended alternative for protein quantification in the presence of chelating agents.[7]
ELISA (with metalloenzyme label) Chelation of the enzyme label's metal cofactor.[11]Reduced signal and sensitivity.Increase the concentration of the required metal ion in the substrate buffer.

Experimental Protocols

Protocol: Alkaline Phosphatase (ALP) Activity Assay with Mitigation for this compound Interference

This protocol describes a colorimetric assay for ALP, a zinc-dependent enzyme, and includes steps to counteract interference from this compound.

Materials:

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Alkaline phosphatase (ALP) enzyme standard

  • Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Stop Solution: 3 M NaOH

  • This compound solution

  • Zinc chloride (ZnCl₂) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a Zinc-Supplemented Assay Buffer: To mitigate interference, prepare the Assay Buffer with an additional concentration of ZnCl₂. A final concentration of 10-100 µM ZnCl₂ is a good starting point. The optimal concentration may need to be determined empirically.

  • Sample and Standard Preparation:

    • Prepare a serial dilution of the ALP standard in the zinc-supplemented Assay Buffer.

    • Prepare your experimental samples containing this compound. If possible, dilute them in the zinc-supplemented Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of your standards or samples.

    • Add 50 µL of the pNPP substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized.

  • Stop the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer only) from all readings.

    • Generate a standard curve by plotting the absorbance of the ALP standards against their known concentrations.

    • Determine the ALP activity in your samples by interpolating their absorbance values on the standard curve.

Control Experiments:

  • Interference Check: Run a set of reactions with your sample containing this compound in the standard Assay Buffer (without extra zinc) to observe the extent of inhibition.

  • Zinc Control: Run a control with the highest concentration of added ZnCl₂ but without the enzyme to ensure the metal ion itself does not contribute to the background signal.

Visualizations

InterferenceMechanism cluster_0 Enzyme Assay Components cluster_1 Interfering Agent cluster_2 Normal Reaction Pathway Enzyme Metalloenzyme (Inactive) ActiveEnzyme Active Enzyme Enzyme->ActiveEnzyme Binds Cofactor Metal Cofactor (e.g., Zn²⁺) Cofactor->ActiveEnzyme Substrate Substrate Substrate->ActiveEnzyme Product Product GHA This compound GHA->Cofactor Chelates ActiveEnzyme->Product Converts

Caption: Mechanism of this compound interference in metalloenzyme assays.

TroubleshootingWorkflow Start Unexpectedly Low Assay Signal CheckAssay Is the assay metal-dependent? Start->CheckAssay RunControl Run control with excess metal ions CheckAssay->RunControl Yes OtherIssues Troubleshoot other assay parameters CheckAssay->OtherIssues No SignalRestored Is signal restored? RunControl->SignalRestored InterferenceConfirmed Interference Confirmed: Optimize metal ion concentration or use alternative assay SignalRestored->InterferenceConfirmed Yes NoInterference Interference Unlikely: Troubleshoot other assay parameters (reagents, etc.) SignalRestored->NoInterference No AlternativeAssay Consider alternative non-metal-dependent assay InterferenceConfirmed->AlternativeAssay

Caption: Troubleshooting workflow for suspected this compound interference.

References

Technical Support Center: Optimizing pH for Glucoheptonic Acid Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing metal chelation using glucoheptonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful formation and application of glucoheptonate-metal chelates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chelation of metal ions with this compound, with a focus on pH optimization.

Q1: Why is pH a critical factor in the chelation of metals with this compound?

A1: The pH of the solution is a crucial parameter in metal chelation with this compound because it dictates the ionization state of the this compound molecule. For effective chelation, the hydroxyl and carboxyl groups of this compound must be deprotonated to make their lone pair electrons available for coordination with the metal ion. At lower pH values, these groups are protonated, reducing the chelating efficiency. Conversely, at very high pH levels, metal ions may precipitate as insoluble hydroxides, which competes with the chelation process.[1][2] Therefore, finding the optimal pH is essential for maximizing the formation of the soluble glucoheptonate-metal complex.

Q2: I'm observing a precipitate in my solution when I mix my metal salt with this compound. What could be the cause and how can I fix it?

A2: Precipitation during the chelation process can occur for two primary reasons related to pH:

  • The pH is too low: If the pH is not sufficiently alkaline, the this compound will not be adequately deprotonated, leading to poor chelation. This can result in the precipitation of the metal salt itself, especially if its solubility is limited.

  • The pH is too high: At excessively high pH levels, many metal ions will form insoluble metal hydroxides.[1] This is a competing reaction that can prevent the formation of the desired glucoheptonate-metal chelate.

Troubleshooting Steps:

  • Check the pH: Use a calibrated pH meter to accurately measure the pH of your solution.

  • Adjust the pH:

    • If precipitation occurs at a low pH, gradually increase the pH of the solution by adding a suitable base (e.g., dilute NaOH) dropwise while stirring. This will promote the deprotonation of this compound and enhance chelation.

    • If you suspect metal hydroxide (B78521) precipitation at a high pH, try lowering the pH slightly with a suitable acid (e.g., dilute HCl).

  • Order of Reagent Addition: It is often beneficial to dissolve the this compound and the metal salt in the solvent separately and then slowly mix the two solutions while monitoring and adjusting the pH.

Q3: My chelation reaction seems to be inefficient, with a low yield of the desired metal chelate. How can I improve the efficiency?

A3: Inefficient chelation with this compound is most commonly related to a suboptimal pH. This compound and its salts, like sodium glucoheptonate, are known to be particularly effective chelating agents in alkaline conditions.[3]

Troubleshooting Steps:

  • Increase the pH: Carefully and gradually increase the pH of your reaction mixture into the alkaline range. For many divalent and trivalent metal ions, the optimal pH for chelation with glucoheptonate is between 8 and 14.[3]

  • Consult the Optimal pH Table: Refer to the table below for recommended pH ranges for different metal ions.

  • Molar Ratio: Ensure that the molar ratio of this compound to the metal ion is sufficient to drive the chelation equilibrium towards the product. A slight excess of the chelating agent may be beneficial.

Q4: How can I determine the optimal pH for my specific metal ion and experimental conditions?

A4: The optimal pH for this compound chelation can vary depending on the specific metal ion, its concentration, and the presence of other components in the solution. To determine the precise optimal pH for your system, it is recommended to perform a pH titration experiment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Data Presentation: Optimal pH Ranges for this compound Metal Chelation

While the optimal pH for this compound chelation is generally in the alkaline range, the ideal conditions can vary for different metal ions. The following table summarizes the available data. For precise optimization, it is highly recommended to perform the experimental protocol outlined below.

Metal IonCommon Valence State(s)Recommended pH Range for ChelationNotes
Iron Fe(II), Fe(III)Alkaline (pH > 8)Glucoheptonate is effective at sequestering iron ions in alkaline solutions, preventing the precipitation of iron hydroxides.
Copper Cu(II)Alkaline (pH > 8)While some commercial copper glucoheptonate formulations have an acidic pH for stability, the chelation process itself is favored at higher pH.[4]
Zinc Zn(II)Alkaline (pH > 8)Zinc glucoheptonate chelates exhibit excellent stability in alkaline environments.[5]
Manganese Mn(II)Alkaline (pH > 8)Manganese glucoheptonate is a stable chelate, particularly in alkaline conditions.[5][6]
Calcium Ca(II)High Alkaline (pH 12-14)Sodium glucoheptonate shows superior performance for chelating calcium in strongly alkaline solutions.[3]
Magnesium Mg(II)High Alkaline (pH 12-14)Similar to calcium, magnesium chelation by glucoheptonate is most effective at very high pH.[3]

Experimental Protocols

This section provides a detailed methodology for determining the optimal pH for the chelation of a metal ion with this compound using a spectrophotometric method.

Protocol: Spectrophotometric Determination of Optimal pH for Metal-Glucoheptonate Chelation

Objective: To identify the pH at which the maximum amount of a specific metal ion is chelated by this compound.

Principle: This method relies on a colorimetric indicator that reacts with the unchelated (free) metal ions in the solution. The intensity of the color produced by the indicator is inversely proportional to the amount of metal chelated by the this compound. By measuring the absorbance at different pH values, the pH of maximum chelation can be determined.

Materials:

  • This compound solution (e.g., 0.1 M)

  • Metal salt solution (e.g., 0.01 M of FeCl₃, CuSO₄, ZnSO₄, or MnSO₄)

  • A suitable colorimetric indicator (e.g., Ferrozine for iron, Pyrocatechol Violet for copper)

  • Buffer solutions covering a range of pH values (e.g., pH 4 to 12)

  • Dilute HCl and NaOH for pH adjustment

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a pH Series:

    • Prepare a series of solutions with varying pH values. For each pH value, in a separate tube or beaker, add a known volume of the metal salt solution and the this compound solution.

    • Use appropriate buffer solutions to maintain the desired pH. Alternatively, you can manually adjust the pH of each solution using dilute HCl or NaOH while monitoring with a pH meter. It is crucial that the final volume and the concentrations of the metal and this compound are the same in each sample.

  • Incubation:

    • Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature to ensure the chelation reaction reaches equilibrium.

  • Addition of the Indicator:

    • To each solution, add a precise volume of the colorimetric indicator solution. The indicator will react with the free metal ions, producing a colored complex.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex. This should be determined beforehand by measuring the spectrum of a solution containing only the metal and the indicator.

  • Data Analysis:

    • Plot the absorbance values against the corresponding pH values. The pH at which the absorbance is at a minimum corresponds to the optimal pH for the chelation of the metal ion by this compound, as this indicates the lowest concentration of free metal ions.

Mandatory Visualizations

Logical Workflow for pH Optimization

G Workflow for Optimizing pH in this compound Metal Chelation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_metal Prepare Metal Salt Solution mix Mix Metal and this compound at Various pH prep_metal->mix prep_gluco Prepare this compound Solution prep_gluco->mix prep_buffers Prepare Buffer Solutions (pH range) prep_buffers->mix incubate Incubate for Equilibrium mix->incubate add_indicator Add Colorimetric Indicator incubate->add_indicator measure_abs Measure Absorbance add_indicator->measure_abs plot Plot Absorbance vs. pH measure_abs->plot determine_optimum Identify pH of Minimum Absorbance plot->determine_optimum result Optimal pH for Chelation determine_optimum->result

Caption: Workflow for the experimental determination of optimal pH.

Troubleshooting Logic for Precipitation Issues

G Troubleshooting Precipitation in Chelation Experiments start Precipitate Observed check_ph Measure pH of the Solution start->check_ph is_ph_low Is pH < 8? check_ph->is_ph_low is_ph_high Is pH > 14? is_ph_low->is_ph_high No increase_ph Gradually Increase pH is_ph_low->increase_ph Yes decrease_ph Slightly Decrease pH is_ph_high->decrease_ph Yes check_reagents Check Reagent Concentrations and Order of Addition is_ph_high->check_reagents No solution_clear Solution Clears increase_ph->solution_clear still_precipitate Precipitate Remains increase_ph->still_precipitate decrease_ph->solution_clear decrease_ph->still_precipitate check_reagents->still_precipitate

Caption: A logical guide to troubleshooting precipitation issues.

References

Technical Support Center: Long-Term Stability of Frozen Glucoheptonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of frozen glucoheptonic acid solutions. It includes troubleshooting advice and frequently asked questions to address potential issues during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the storage and use of frozen this compound solutions.

Problem Potential Cause(s) Recommended Action(s)
Change in pH of the thawed solution 1. Degradation of this compound into other acidic byproducts. 2. Cryo-concentration effects leading to localized pH shifts. 3. Leaching of substances from the storage container.1. Measure the pH of the solution immediately after thawing and compare it to the pre-freezing value. 2. If a significant change is observed, consider re-evaluating the stability of the solution for its intended use. 3. Use high-quality, inert storage containers (e.g., borosilicate glass or polypropylene).
Visible precipitates or cloudiness after thawing 1. Formation of insoluble degradation products. 2. Cryo-concentration leading to the precipitation of this compound or buffer components. 3. Interaction with leachables from the container.1. Allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves. 2. If the precipitate persists, it may indicate degradation. Consider filtering the solution and analyzing the filtrate for the concentration of this compound. 3. Analyze the precipitate to identify its composition if possible.
Loss of potency or unexpected experimental results 1. Chemical degradation of this compound during frozen storage or freeze-thaw cycles. 2. Inaccurate initial concentration measurement.1. Perform a stability study by analyzing the concentration of this compound at different time points during frozen storage. 2. Minimize the number of freeze-thaw cycles. Aliquot the solution into single-use vials before freezing. 3. Re-verify the concentration of the stock solution before freezing and after thawing using a validated analytical method.
Inconsistent results between different aliquots 1. Inhomogeneous freezing, leading to concentration gradients within the frozen sample. 2. Incomplete thawing and mixing of the aliquot before use.1. Ensure rapid and uniform freezing of the solution. 2. Before taking a sample, ensure the entire aliquot is completely thawed and thoroughly mixed by gentle inversion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for frozen this compound solutions?

While specific long-term stability data for frozen this compound solutions is limited, general recommendations for preserving the stability of similar biomolecules suggest storing solutions at ultra-low temperatures. For long-term storage, temperatures of -80°C or storage in liquid nitrogen (-196°C) are considered optimal for minimizing chemical degradation.[1] For shorter durations, -20°C may be acceptable, but stability should be verified for the specific solution and application. A Safety Data Sheet for the sodium salt of α-D-glucoheptonic acid recommends a storage temperature of <-15°C for the solid form.[2]

Q2: How many times can I freeze and thaw my this compound solution?

It is highly recommended to minimize freeze-thaw cycles. Each cycle can introduce physical stresses and potential for chemical degradation. For instance, repeated freezing and thawing have been shown to affect the stability of other molecules in solution. To avoid this, it is best practice to aliquot the this compound solution into single-use volumes before the initial freezing.

Q3: What are the potential degradation pathways for this compound in a frozen solution?

While specific degradation pathways for this compound in the frozen state are not well-documented, potential degradation could occur via oxidation or hydrolysis, which may be influenced by factors like pH, the presence of metal ions, and exposure to light and oxygen during handling. Degradation of the related compound, glucuronic acid, has been studied in aqueous solutions and can involve reversible conversion to glucuronolactone (B27817) and other irreversible degradation reactions.[3]

Q4: What analytical methods can be used to assess the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound and its potential degradation products.[4][5][6][7] Different HPLC methods can be employed, including those with UV, evaporative light scattering (ELSD), or mass spectrometry (MS) detection.[6]

Q5: Should I use a cryoprotectant when freezing my this compound solution?

The necessity of a cryoprotectant depends on the specific application and the concentration of the this compound solution. Cryoprotectants like glycerol (B35011) are used to reduce damage from ice crystal formation to sensitive biological components.[8] If the solution contains other sensitive molecules, a cryoprotectant might be beneficial. However, for a simple aqueous solution of this compound, its utility would need to be evaluated based on the intended use of the solution after thawing.

Experimental Protocols

Protocol 1: Stability Testing of Frozen this compound Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of frozen this compound solutions.

  • Preparation of Initial Samples:

    • Prepare a stock solution of this compound in the desired solvent and at the intended concentration.

    • Measure the initial concentration (T=0) of this compound using a validated HPLC method.

    • Measure the initial pH of the solution.

    • Aliquot the stock solution into multiple, single-use, cryo-safe vials.

  • Storage:

    • Divide the aliquots into different storage temperature groups (e.g., -20°C, -80°C, and liquid nitrogen).

    • Place the aliquots in their respective storage conditions.

  • Analysis at Different Time Points:

    • At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), remove a set of aliquots from each storage temperature.

    • Thaw the aliquots completely at room temperature and mix thoroughly.

    • Measure the concentration of this compound in each aliquot using the same validated HPLC method as for the T=0 sample.

    • Measure the pH of the thawed solutions.

    • Visually inspect the solutions for any precipitates or color changes.

  • Data Analysis:

    • Compare the concentration and pH of the stored samples to the initial (T=0) values.

    • A significant decrease in concentration or change in pH may indicate degradation.

    • The data can be used to establish the shelf-life of the frozen solution under different storage conditions.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Evaluation prep Prepare Glucoheptonic Acid Solution t0_analysis T=0 Analysis (Concentration, pH) prep->t0_analysis aliquot Aliquot into Single-Use Vials t0_analysis->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_neg80 -80°C aliquot->storage_neg80 storage_ln2 Liquid Nitrogen aliquot->storage_ln2 tp_analysis Thaw & Mix storage_neg20->tp_analysis storage_neg80->tp_analysis storage_ln2->tp_analysis conc_ph_analysis Analyze Concentration & pH tp_analysis->conc_ph_analysis visual_inspection Visual Inspection conc_ph_analysis->visual_inspection data_eval Compare to T=0 & Determine Stability visual_inspection->data_eval

Caption: Workflow for a long-term stability study of frozen this compound solutions.

Potential_Degradation_Pathways cluster_main cluster_factors Influencing Factors cluster_products Potential Degradation Products gluco This compound (in frozen solution) oxidation Oxidation Products gluco->oxidation Degradation hydrolysis Hydrolysis Products gluco->hydrolysis Degradation other Other Byproducts gluco->other Degradation temp Temperature Fluctuations temp->gluco ph pH Shifts ph->gluco light Light Exposure light->gluco oxygen Presence of Oxygen oxygen->gluco

Caption: Potential degradation pathways for this compound in frozen solutions.

References

Technical Support Center: Scaling Up Glucoheptonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of glucoheptonic acid production. Below you will find troubleshooting guides and frequently asked questions to navigate common issues in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound and its salts.

Issue 1: Low Yield of Glucoheptonate Salt

Question: We are experiencing lower than expected yields of calcium or sodium glucoheptonate during our scale-up synthesis. What are the potential causes and how can we optimize the reaction for a higher yield?

Answer: Low yields in glucoheptonate synthesis, particularly in the classical Kiliani-Fischer synthesis pathway involving the reaction of glucose with cyanide, are a common challenge. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Reaction pH Control: The pH of the reaction mixture is critical. For the synthesis of calcium glucoheptonate using calcium cyanide and glucose, maintaining a pH of approximately 10 is crucial. This can be achieved by adding a slight excess of lime.[1] An uncontrolled pH can lead to side reactions and degradation of the starting material and product.

  • Temperature Management: The reaction is exothermic. It is essential to maintain a low and controlled temperature, ideally between 0°C and 40°C, and preferably below 25°C.[2] Higher temperatures can promote the formation of colored by-products and reduce the overall yield.[1]

  • Ammonia (B1221849) Removal: The reaction of cyanide with glucose produces ammonia. Continuous removal of ammonia by sparging with an inert gas or applying a vacuum is necessary to drive the reaction towards product formation and prevent side reactions.[2]

  • Reactant Concentration: While higher concentrations might seem to favor higher throughput, overly concentrated solutions can lead to increased viscosity and localized overheating, promoting side reactions. A total solids content of 50-65% by weight has been suggested for the synthesis of sodium glucoheptonate.[2] For calcium glucoheptonate, more dilute solutions, resulting in a final concentration of about 20%, may be necessary to obtain a high yield of a less colored product.[1]

  • Cyanide Excess: A slight excess of cyanide (around 5% more than the stoichiometric amount) can help ensure complete conversion of the glucose.[1]

Issue 2: Formation of Highly Colored By-products

Question: Our final this compound solution is highly colored (amber to red-brown), making purification difficult. What causes this discoloration and how can we minimize it?

Answer: The formation of colored impurities is a well-documented issue in the synthesis of this compound, especially at a larger scale.[1][2] These colored bodies are often the result of side reactions and degradation products.

Troubleshooting Steps:

  • Strict Temperature Control: As mentioned, elevated temperatures are a primary cause of discoloration. Implement efficient cooling systems to maintain the reaction temperature within the optimal range (0-40°C).[2]

  • Control of pH: High alkalinity can promote caramelization and other degradation reactions of glucose. While a basic pH is necessary for the initial reaction, it should be carefully controlled.

  • Purification with Oxalic Acid and Activated Carbon: A key step in obtaining a colorless product is the purification of the intermediate calcium glucoheptonate solution. Acidifying the solution with oxalic acid to a pH of approximately 3.5 to 4.5 helps to precipitate calcium oxalate (B1200264), which can carry down a significant portion of the impurities.[1] Subsequent treatment with activated carbon is effective in adsorbing residual colored compounds.[1]

  • Operating with Diluted Solutions: Working with more dilute reactant solutions can help to minimize the formation of colored by-products.[1]

Issue 3: Difficulty in Crystallization and Purification

Question: We are struggling with the crystallization of sodium glucoheptonate, and the final product purity is not meeting our specifications. What strategies can we employ to improve crystallization and purification?

Answer: The purification and crystallization of glucoheptonates can be challenging due to the presence of isomers (alpha and beta) and other impurities.

Troubleshooting Steps:

  • Controlled Crystallization Conditions: For sodium glucoheptonate, a pure, light-colored alpha-glucoheptonate salt can be crystallized directly from the reaction solution under controlled conditions of temperature (0-40°C) and continuous ammonia removal over 4-12 hours.[2]

  • Two-Step Crystallization: A second crop of crystalline alpha-sodium glucoheptonate can be obtained by concentrating the mother liquor.[2] The remaining mother liquor will be a solution of the beta isomer.[2]

  • Ion Exchange Chromatography: For the preparation of highly pure calcium glucoheptonate, a process involving the conversion of sodium glucoheptonate using a cation exchange resin is effective. This removes sodium ions, and the resulting this compound/lactone solution can then be reacted with calcium carbonate to form calcium glucoheptonate.[3]

  • Spray Drying: For producing a dry, crystalline powder of glucoheptonates, spray drying of the purified solution is a viable industrial technique.[2]

  • Preventing Recrystallization in Solution: For liquid formulations, calcium glucoheptonate is known to recrystallize during storage. Preparing the solution at a high temperature (e.g., 120°C for 20 minutes) and filtering to remove seed crystals can enhance stability. The use of crystallization inhibitors like polyvinylpyrrolidone (B124986) (PVP) may also be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the chemical synthesis of this compound?

A1: The primary challenges include:

  • Low Yields: The traditional Kiliani-Fischer synthesis can result in low yields if reaction conditions are not tightly controlled.[1]

  • Formation of Colored Impurities: Side reactions, often exacerbated by high temperatures and improper pH, lead to discoloration of the product, complicating purification.[1][2]

  • Purification and Separation: Separating the desired this compound or its salts from unreacted starting materials, by-products, and different isomers can be complex and costly.[3]

  • Handling of Hazardous Materials: The use of cyanide salts requires stringent safety protocols, especially at an industrial scale.

  • Process Control: Maintaining optimal temperature, pH, and reactant concentrations consistently at a larger scale requires robust process control systems.

Q2: Is there a viable biotechnological route for this compound production?

A2: While the industrial production of gluconic acid via fermentation is well-established, a direct, high-yield fermentation process for this compound is not widely reported in the reviewed literature. However, there is research on the enzymatic synthesis of this compound derivatives. For example, a derivative has been synthesized using the transgalactosylation activity of β-galactosidase.[5] This suggests that biotechnological routes are being explored but may not yet be commercially viable for large-scale production of the parent acid.

Q3: What are the key parameters to monitor during the production process?

A3: Continuous monitoring of the following parameters is crucial for a successful and reproducible scale-up:

  • Temperature: To prevent side reactions and product degradation.

  • pH: To ensure the reaction proceeds optimally and to control the purification steps.

  • Reactant and Product Concentration: To monitor reaction progress and determine endpoint.

  • Ammonia Concentration: To ensure its effective removal from the reaction mixture.

  • Color/Turbidity: As an indicator of impurity formation.

Data Presentation

Table 1: Reaction Parameters for Glucoheptonate Salt Synthesis

ParameterSodium Glucoheptonate SynthesisCalcium Glucoheptonate SynthesisReference(s)
Primary Reactants Dextrose, Soluble Cyanide (e.g., NaCN)Glucose, Calcium Cyanide, Lime[2],[1]
Reaction Temperature 0°C - 40°C (preferably < 25°C)Room Temperature (not too high)[2],[1]
pH Not specified, but ammonia removal is key~10 (maintained with excess lime)[2],[1]
Total Solids Content 50% - 65% by weightFinal concentration of ~15-20%[2],[1]
Reaction Time 4 - 12 hoursNot specified[2]
Yield ~72% of theoretical (alpha isomer)60-70% content of pure product[2],[1]

Experimental Protocols

Protocol 1: Synthesis of Calcium Glucoheptonate

This protocol is a summary of the method described in the patent literature for producing a less colored calcium glucoheptonate.[1]

  • Reaction Setup: In a suitable reactor, prepare a solution of glucose and a solution of calcium cyanide.

  • Reaction: At room temperature, mix the glucose solution with the calcium cyanide solution. Incorporate an excess of lime to maintain the pH of the solution at approximately 10.

  • Ammonia Removal: After a predetermined time, remove the ammonia formed during the reaction by bubbling steam through the mixture or by boiling under atmospheric pressure or in a vacuum.

  • Acidification and Purification: Cool the resulting alkaline solution of calcium glucoheptonate. Acidify the solution with oxalic acid to a pH of approximately 3.5 to 4.5. This will precipitate calcium oxalate, which aids in removing impurities. A small amount of decolorizing carbon can be added at this stage.

  • Filtration: After settling, filter the acidic solution to remove the calcium oxalate and carbon. Further decolorize the solution by passing it through active carbon.

  • Neutralization: Neutralize the decolorized solution with the required amount of lime to achieve a pH between 6.5 and 6.9.

  • Final Product: The resulting solution is a relatively pure solution of calcium glucoheptonate with a concentration of about 15-20%.

Protocol 2: Synthesis and Crystallization of Sodium Glucoheptonate

This protocol is based on a patented process for producing crystalline alpha sodium glucoheptonate.[2]

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and a means for ammonia removal (sparging or vacuum), charge an aqueous solution of a soluble cyanide (e.g., sodium cyanide).

  • Reaction: Cool the cyanide solution to 0-10°C. Slowly add dextrose (glucose) to the solution while maintaining the temperature in the range of 0-40°C. The total solids content should be between 50-65%.

  • Ammonia Removal: Continuously remove the ammonia produced during the reaction over a period of 4-12 hours.

  • Crystallization: As the reaction proceeds under these controlled conditions, the pure, light-colored alpha sodium glucoheptonate will crystallize directly from the solution.

  • First Crop Recovery: After the reaction period, filter the mixture to recover the first crop of crystalline alpha sodium glucoheptonate dihydrate.

  • Second Crop Recovery: Concentrate the mother liquor by evaporation under vacuum to obtain a second crop of the alpha isomer.

  • Final Product: The remaining mother liquor will contain the beta isomer of sodium glucoheptonate. The crystalline product can be dried.

Visualizations

Glucoheptonic_Acid_Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage glucose Glucose Solution reactor Reactor (Room Temp, pH ~10) glucose->reactor cyanide Calcium Cyanide Solution + Excess Lime cyanide->reactor ammonia_removal Ammonia Removal (Steam/Vacuum) reactor->ammonia_removal alkaline_solution Alkaline Calcium Glucoheptonate Solution ammonia_removal->alkaline_solution acidification Acidification (Oxalic Acid, pH 3.5-4.5) alkaline_solution->acidification precipitation Calcium Oxalate Precipitation acidification->precipitation filtration1 Filtration precipitation->filtration1 decolorization Decolorization (Activated Carbon) filtration1->decolorization filtration2 Filtration decolorization->filtration2 neutralization Neutralization (Lime, pH 6.5-6.9) filtration2->neutralization final_product Purified Calcium Glucoheptonate Solution neutralization->final_product

Caption: Workflow for the chemical synthesis and purification of calcium glucoheptonate.

Sodium_Glucoheptonate_Crystallization start Start: Dextrose and Sodium Cyanide Solution reaction Reaction (0-40°C, 4-12h) + Continuous Ammonia Removal start->reaction crystallization Direct Crystallization of Alpha Isomer reaction->crystallization filtration1 Filtration crystallization->filtration1 first_crop First Crop: Crystalline Alpha Sodium Glucoheptonate filtration1->first_crop mother_liquor Mother Liquor filtration1->mother_liquor concentration Concentration (Vacuum Evaporation) mother_liquor->concentration filtration2 Filtration concentration->filtration2 second_crop Second Crop: Crystalline Alpha Sodium Glucoheptonate filtration2->second_crop beta_isomer Remaining Mother Liquor: Beta Isomer Solution filtration2->beta_isomer

Caption: Process flow for the synthesis and fractional crystallization of sodium glucoheptonate.

References

Technical Support Center: Decolorization of Glucoheptonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of glucoheptonic acid solutions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of color impurities from this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of color impurities in this compound solutions?

A1: Color formation in this compound solutions can originate from several sources. The synthesis process itself, particularly methods involving reactions at elevated temperatures or under alkaline conditions, can produce colored byproducts.[1] For instance, the traditional method described by Killiani often leads to highly colored products that are difficult to purify.[1] Additionally, degradation of the sugar feedstock or intermediates during production can contribute to color.

Q2: Which methods are most effective for removing color impurities from this compound solutions?

A2: The most common and effective methods for decolorizing this compound and similar sugar-derived solutions include activated carbon treatment, ion exchange chromatography, and ozonolysis. Each method has its advantages and is suited for different scales of operation and impurity profiles.

Q3: Can color impurities affect downstream processes or final product quality?

A3: Yes, the presence of color impurities can be indicative of other organic impurities that may impact the stability, efficacy, and safety of the final product. For pharmaceutical applications, achieving a colorless to near-colorless solution is a critical quality attribute.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the decolorization of this compound solutions.

Activated Carbon Treatment

Activated carbon is a highly effective adsorbent for removing a wide range of color-causing compounds.[2][3][4] It functions by adsorbing organic molecules onto its porous surface.[2][4]

Problem 1: Incomplete color removal after activated carbon treatment.

Possible Cause Troubleshooting Step
Insufficient Carbon Dosage Increase the amount of activated carbon. A typical starting range is 0.1-3% (w/v).[5]
Inappropriate Contact Time Increase the stirring or contact time. A duration of 30-60 minutes is generally recommended.[5][6]
Suboptimal Temperature Optimize the temperature of the solution. A range of 50-80°C often improves decolorization efficiency.[6]
Incorrect pH Adjust the pH of the solution. For glucose solutions, a pH of 4.5-6.0 is often optimal.[6]
Carbon Saturation If reusing activated carbon, ensure it has been properly regenerated. Saturated carbon will not adsorb more impurities.[3]
Wrong Type of Activated Carbon The pore size of the activated carbon should match the molecular size of the color impurities.[4][6]

Problem 2: Presence of fine carbon particles in the solution after filtration.

Possible Cause Troubleshooting Step
Inadequate Filtration Use a finer filter medium or a multi-stage filtration process to remove all carbon particles.[7]
Poor Quality Activated Carbon Use a higher quality activated carbon with a more uniform particle size distribution.[7]
Ion Exchange Chromatography

Ion exchange chromatography separates molecules based on their net charge.[8] It is particularly useful for removing charged color impurities.[9]

Problem 1: Poor color removal or low recovery of this compound.

Possible Cause Troubleshooting Step
Incorrect Resin Choice Ensure you are using the correct type of ion exchange resin (anion or cation exchanger) based on the charge of the color impurities and the this compound at the working pH.[8]
Improper pH and Ionic Strength The pH and ionic strength of the sample and buffers are critical for binding and elution.[8] The sample should have the same pH and ionic strength as the equilibration buffer to prevent precipitation.[10]
Column Overloading Do not exceed the binding capacity of the column. Reduce the sample load if necessary.
Flow Rate Too High A lower flow rate can improve binding and resolution.

Problem 2: Changes in peak retention times and resolution.

Possible Cause Troubleshooting Step
Inconsistent Eluent Concentration Verify the concentration and pH of your eluent.[11]
Column Contamination If you observe increased retention of specific ions, the system may be contaminated. Apply regeneration or washing procedures.[11]
Temperature Fluctuations Use a thermostatted column oven to maintain a stable temperature.[11]
Ozonolysis

Ozone is a strong oxidizing agent that can break down colored organic molecules into smaller, colorless compounds.[12]

Problem 1: Inefficient decolorization with ozone.

Possible Cause Troubleshooting Step
Insufficient Ozone Dose Increase the ozone concentration or the treatment time. Decolorization of over 90% has been achieved in 140 minutes in some sugar solutions.[13]
Suboptimal pH The pH of the solution can affect the efficiency of ozonolysis. While ozone is effective across a range of pH levels, optimization may be necessary.[12]
Poor Gas Dispersion Ensure efficient mixing and dispersion of the ozone gas into the liquid for optimal contact with the impurities.

Problem 2: Formation of new impurities or undesired byproducts.

Possible Cause Troubleshooting Step
Over-ozonation Continuous or excessive ozonation can sometimes lead to the formation of new inhibitory compounds.[14] Optimize the ozone dose and treatment time to achieve decolorization without forming unwanted byproducts.
Reaction with this compound While ozone targets color bodies, some reaction with the product may occur. Monitor the purity of the this compound post-treatment.

Experimental Protocols

Activated Carbon Decolorization Protocol

This protocol provides a general procedure for the decolorization of a this compound solution using powdered activated carbon (PAC).

  • Preparation : Heat the this compound solution to the desired temperature (e.g., 60°C) in a stirred reactor.

  • pH Adjustment : Adjust the pH of the solution to the optimal range (e.g., 5.0) using a suitable acid or base.

  • Carbon Addition : Add a predetermined amount of powdered activated carbon (e.g., 1% w/v) to the solution with continuous stirring.

  • Contact Time : Maintain the temperature and stirring for a specific contact time (e.g., 45 minutes).

  • Filtration : Filter the hot solution through a pre-heated filter press or a similar filtration setup to remove the activated carbon.

  • Analysis : Analyze the filtrate for color reduction and this compound concentration.

Ion Exchange Chromatography Protocol

This protocol outlines a general procedure for purifying a this compound solution using ion exchange chromatography.

  • Resin Selection and Preparation : Choose an appropriate ion exchange resin. For an acidic compound like this compound, an anion exchanger is typically used. Equilibrate the packed column with a starting buffer of a specific pH and low ionic strength.

  • Sample Preparation : Adjust the pH and ionic strength of the this compound solution to match the starting buffer. Filter the sample to remove any particulate matter.[8]

  • Sample Loading : Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing : Wash the column with the starting buffer to remove any unbound impurities.

  • Elution : Elute the bound this compound and any remaining impurities using a gradient of increasing ionic strength or a change in pH.

  • Fraction Collection and Analysis : Collect fractions and analyze them for the presence of this compound and the removal of color.

Process and Troubleshooting Diagrams

Decolorization_Workflow cluster_Input Initial State cluster_Methods Decolorization Methods cluster_Output Final State Colored_Solution Colored Glucoheptonic Acid Solution Activated_Carbon Activated Carbon Treatment Colored_Solution->Activated_Carbon Ion_Exchange Ion Exchange Chromatography Colored_Solution->Ion_Exchange Ozonolysis Ozonolysis Colored_Solution->Ozonolysis Decolored_Solution Decolored Glucoheptonic Acid Solution Activated_Carbon->Decolored_Solution Ion_Exchange->Decolored_Solution Ozonolysis->Decolored_Solution

Caption: Overview of decolorization methods.

Troubleshooting_Activated_Carbon cluster_Problem Problem Identification cluster_Causes Potential Causes cluster_Solutions Corrective Actions Problem Incomplete Color Removal Dosage Insufficient Dosage Problem->Dosage Time Incorrect Contact Time Problem->Time Temp Suboptimal Temperature Problem->Temp pH Incorrect pH Problem->pH Increase_Dosage Increase Carbon Amount Dosage->Increase_Dosage Adjust_Time Modify Contact Time Time->Adjust_Time Optimize_Temp Adjust Temperature Temp->Optimize_Temp Adjust_pH Optimize Solution pH pH->Adjust_pH Troubleshooting_Ion_Exchange cluster_Problem_IX Problem Identification cluster_Causes_IX Potential Causes cluster_Solutions_IX Corrective Actions Problem_IX Poor Separation or Low Recovery Resin Incorrect Resin Choice Problem_IX->Resin Buffer Improper Buffer Conditions (pH/Ionic Strength) Problem_IX->Buffer Overload Column Overloading Problem_IX->Overload Flow Flow Rate Too High Problem_IX->Flow Select_Resin Select Appropriate Resin Resin->Select_Resin Optimize_Buffer Adjust pH and Ionic Strength Buffer->Optimize_Buffer Reduce_Load Decrease Sample Load Overload->Reduce_Load Adjust_Flow Lower Flow Rate Flow->Adjust_Flow

References

Technical Support Center: Optimizing Glucoheptonic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the experimental use of glucoheptonic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in determining the optimal concentration of this compound for maintaining cell viability in their specific experimental models.

Disclaimer: As of this document's last update, specific peer-reviewed data on the optimal concentration of this compound for various cell types is limited. The following guides and protocols are based on established methodologies for determining the cytotoxicity and optimal concentration of novel compounds. Hypothetical data is used for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in determining the optimal concentration of a new compound like this compound?

The first step is to perform a dose-response experiment to determine the compound's effect on cell viability across a wide range of concentrations. This typically involves creating a series of dilutions of your this compound stock solution and treating your chosen cell line for a specific duration. The goal is to identify the concentration range where the compound has the desired effect without causing significant cell death.

Q2: Which are the standard assays to measure cell viability?

Several assays can be used to measure cell viability. The choice depends on the mechanism of action of the compound and the experimental setup. Common assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1]

  • ATP-Based Assays (e.g., CellTiter-Glo®): A luminescent assay that measures the amount of ATP present, which is a marker of metabolically active cells.[2]

  • Resazurin (B115843) Reduction Assays: A fluorometric assay where viable cells reduce the blue resazurin to the pink, fluorescent resorufin.[2]

  • Live/Dead Staining: Utilizes dyes that differentially stain live and dead cells, often assessed by fluorescence microscopy or flow cytometry.

Q3: How do I select the appropriate cell line for my experiment?

The choice of cell line should be relevant to your research question. For example, if you are studying the effect of this compound on vascular health, a human umbilical vein endothelial cell (HUVEC) line would be appropriate. If you are investigating its potential as a cancer therapeutic, you would choose a relevant cancer cell line.

Q4: What is a dose-response curve and why is it important?

A dose-response curve is a graph that visualizes the relationship between the concentration of a drug or compound and the biological response of the cells. It is essential for determining key parameters such as the IC50 (the concentration at which 50% of the cells are non-viable) and the optimal concentration window for your experiments.

Q5: What is a typical incubation time for assessing the effect of this compound on cell viability?

Incubation times can vary from a few hours to several days, depending on the expected mechanism of action of the compound and the cell type's doubling time. A common starting point for initial cytotoxicity screening is 24 to 72 hours.

Troubleshooting Guides

Q: My cell viability assay results are highly variable between replicates. What could be the issue?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that your pipetting technique is consistent.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.[3]

  • Compound Precipitation: If this compound is not fully soluble at higher concentrations, it can lead to inconsistent results. Check the solubility and visually inspect the wells for any precipitate.

  • Incomplete Reagent Mixing: After adding the viability assay reagent, ensure it is thoroughly mixed with the culture medium without dislodging the cells.

Q: I'm observing a high background signal in my colorimetric/fluorometric assay. How can I resolve this?

A: High background can be caused by:

  • Contamination: Bacterial or fungal contamination can metabolize the assay substrates, leading to a false-positive signal. Regularly check your cell cultures for contamination.

  • Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with the absorbance readings of colorimetric assays. Consider using a phenol red-free medium for the assay.

  • Compound Interference: The chemical properties of this compound itself might interfere with the assay's chemistry. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.

Q: My cells are detaching from the plate after treatment with this compound. What does this indicate?

A: Cell detachment can be a sign of cytotoxicity. However, it can also be due to:

  • pH Changes: this compound is an acid. High concentrations may lower the pH of the culture medium, affecting cell adhesion and viability. Ensure your final solution is pH-balanced.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5%).

Data Presentation

Hypothetical Dose-Response Data for this compound on HUVEC Cells

The following table summarizes hypothetical data from an MTT assay performed on Human Umbilical Vein Endothelial Cells (HUVECs) after 48 hours of treatment with this compound.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100%
101.220.0797.6%
501.150.0992.0%
1001.050.0684.0%
2500.880.0570.4%
5000.630.0450.4%
10000.350.0328.0%
20000.150.0212.0%

This is hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to create a range of working concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[1]

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Select Cell Line C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions B->D E Treat Cells with Compound C->E D->E F Incubate for 24-72h E->F G Perform Viability Assay (e.g., MTT, ATP) F->G H Read Plate (Absorbance/Luminescence) G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine Optimal Concentration Range J->K

Caption: Workflow for determining the optimal concentration of a test compound.

Troubleshooting Flowchart for High Variability in a Viability Assay

G rect_node rect_node start High Variability in Results? q1 Consistent Cell Seeding? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Using Outer Wells? a1_yes->q2 s1 Review Seeding Protocol - Homogenize cell suspension - Calibrate pipettes a1_no->s1 end_node Problem Likely Resolved s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Avoid Outer Wells or Fill with PBS to Minimize Evaporation a2_yes->s2 q3 Compound Precipitation? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes q3->end_node No s3 Check Compound Solubility - Use pre-warmed media - Consider a different solvent a3_yes->s3 a3_no No s3->end_node

Caption: Troubleshooting guide for high variability in cell viability assays.

Hypothetical Signaling Pathway Affected by this compound

G cluster_input Stimulus cluster_pathway Hypothetical Pathway cluster_output Cellular Response GA This compound Receptor Cell Surface Receptor GA->Receptor Cytotoxicity Decreased Cell Viability (at high concentration) GA->Cytotoxicity High Conc. Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., Nrf2) Kinase2->TF Viability Increased Cell Viability (at optimal concentration) TF->Viability

Caption: Hypothetical signaling pathway for this compound's effect on cell viability.

References

Validation & Comparative

A Comparative Analysis of Glucoheptonic Acid and EDTA as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chelating agent is a critical decision that influences experimental outcomes, product stability, and therapeutic efficacy. This guide provides an objective, data-driven comparison between two prominent chelating agents: the synthetic aminopolycarboxylic acid, Ethylenediaminetetraacetic acid (EDTA), and the naturally derived sugar acid, Glucoheptonic Acid.

Executive Summary:

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely utilized chelating agent, renowned for forming highly stable, water-soluble complexes with a broad spectrum of divalent and trivalent metal ions. Its hexadentate structure, with six binding sites (four carboxylate and two amine groups), allows it to form strong 1:1 complexes, making it highly effective across a wide pH range.[1][2] However, its synthetic nature and limited biodegradability have raised environmental considerations.

This compound and its salts (e.g., sodium glucoheptonate or sodium gluconate) are polyhydroxycarboxylic acids that also act as effective chelating agents, particularly for di- and trivalent cations.[2] While generally forming less stable complexes than EDTA at neutral or acidic pH, their chelating strength significantly increases in alkaline conditions.[3] Derived from renewable resources, they are considered a more environmentally friendly alternative.[1] This guide will delve into the quantitative differences in their chelation performance, outline experimental protocols for their evaluation, and visualize their potential impact on biological signaling pathways.

Data Presentation: Quantitative Comparison of Chelation Performance

The stability of a metal-chelate complex is quantified by the stability constant (log K). A higher log K value signifies a stronger bond and more stable complex. The tables below summarize the stability constants for EDTA and Gluconic Acid (as a proxy for this compound due to greater data availability) with various metal ions.

Table 1: Stability Constants (log K) of Metal-EDTA Complexes

Metal IonLog K Value
Fe³⁺25.1
Cu²⁺18.8
Ni²⁺18.4
Pb²⁺18.0
Zn²⁺16.5
Co²⁺16.5
Fe²⁺14.3
Mn²⁺13.9
Ca²⁺10.7
Mg²⁺8.7
Data sourced from multiple references at 20-25°C and ionic strength of 0.1 M.[4]

Table 2: Stability Constants (log β) of Metal-Gluconic Acid (Gl) Complexes

Metal IonpHStoichiometryLog β Value
Fe³⁺7M₁Gl₁~24 - 38
U(VI)7M₁Gl₁~19.9
Co²⁺7M₁Gl₁~13 - 20
Ce³⁺13.3M₂Gl₁43.9
Ho³⁺13.3M₂Gl₁49.8
Data indicates that gluconic acid's chelation is highly pH-dependent and stoichiometry can vary.[5]

Comparative Insights:

  • Overall Strength: EDTA generally forms significantly more stable complexes with most metal ions compared to gluconic acid, especially in acidic to neutral pH ranges.[1]

  • pH Dependence: The stability of EDTA complexes can decrease under very acidic or alkaline conditions. For instance, Fe-EDTA stability is reduced at a high pH (above 8-9) due to the formation of insoluble iron hydroxides.[6] Conversely, the chelating ability of gluconate is known to be more effective under alkaline conditions.[2][3]

Experimental Protocols

To quantitatively compare the chelation efficiency of this compound and EDTA, several experimental methods can be employed. Below are detailed protocols for two common approaches.

This method relies on a competitive reaction. A colored indicator complex (Fe²⁺-Ferrozine) is formed. A stronger chelator (like EDTA or this compound) will sequester the Fe²⁺ from the indicator, causing a measurable decrease in the solution's absorbance.[7][8]

Protocol:

  • Reagent Preparation:

    • Iron Solution: Prepare a 2 mM Ferrous Sulfate (FeSO₄) solution in deionized water.

    • Indicator Solution: Prepare a 5 mM Ferrozine solution in deionized water.

    • Chelator Solutions: Prepare a series of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) for both EDTA and sodium glucoheptonate in deionized water.

    • Buffer: Prepare a buffer solution appropriate for the desired pH of the experiment (e.g., HEPES for pH 7 or an acetate (B1210297) buffer for more acidic conditions).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the chelator solution (or deionized water for the control) to triplicate wells.

    • Add 50 µL of the 2 mM FeSO₄ solution to all wells.

    • Mix and incubate at room temperature for 10 minutes to allow for chelation to occur.

    • Initiate the color reaction by adding 100 µL of the 5 mM Ferrozine solution to each well.

    • Mix thoroughly and incubate for another 10 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 562 nm using a spectrophotometer plate reader.

    • The percentage of chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without a chelator and A_sample is the absorbance with the chelator.

    • Plot the chelating activity against the chelator concentration to determine the IC₅₀ value (the concentration required to chelate 50% of the metal ions).

This method directly measures the concentration of free (unchelated) metal ions in a solution using an ion-selective electrode.

Protocol:

  • Reagent and Equipment Preparation:

    • Calcium Standard: Prepare a standardized 0.1 M Calcium Chloride (CaCl₂) solution.

    • Chelator Solutions: Prepare 0.1 M solutions of EDTA and sodium glucoheptonate.

    • pH Buffer: Use a buffer to maintain a constant pH throughout the experiment (e.g., Tris buffer for pH 7.4).

    • Equipment: Calibrated Calcium ion-selective electrode and a reference electrode connected to a potentiometer or pH/ion meter.

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the 0.1 M CaCl₂ solution into a beaker with a magnetic stir bar.

    • Add the pH buffer.

    • Immerse the Ca²⁺ ISE and reference electrode into the solution and allow the potential reading to stabilize.

    • Add the chelator solution (EDTA or glucoheptonate) in small, precise increments (e.g., 0.5 mL) from a burette.

    • After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.

  • Data Analysis:

    • Plot the electrode potential (mV) versus the volume of the chelator solution added.

    • The resulting titration curve will show a significant potential jump at the equivalence point, where the moles of the chelator equal the moles of the metal ion.

    • The shape and inflection point of the curve can be used with appropriate software to calculate the stability constant (log K) of the metal-chelator complex.

Mandatory Visualizations

This diagram illustrates the key steps in the competitive spectrophotometric assay for determining chelation capacity.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Steps (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis Chelator Chelator Solutions (EDTA / Glucoheptonate) Mix1 Add Chelator + FeSO4 Chelator->Mix1 FeSO4 Iron (II) Sulfate (FeSO4) FeSO4->Mix1 Ferrozine Ferrozine Indicator Mix2 Add Ferrozine Ferrozine->Mix2 Incubate1 Incubate 10 min (Chelation Occurs) Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate 10 min (Color Development) Mix2->Incubate2 Measure Measure Absorbance at 562 nm Incubate2->Measure Calculate Calculate % Chelation and IC50 Measure->Calculate

Workflow for spectrophotometric chelation assay.

Calcium (Ca²⁺) is a critical second messenger in numerous cellular signaling pathways. Extracellular chelators can modulate these pathways by sequestering Ca²⁺, thereby preventing its entry into the cell and subsequent activation of downstream events. This diagram shows a simplified G-protein coupled receptor (GPCR) pathway leading to Ca²⁺ release and how a chelator can intervene.

G cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytosol Chelator Chelating Agent (e.g., EDTA) Ca_out Ca²⁺ Chelator->Ca_out Sequesters Ca_channel Ca²⁺ Channel Ca_out->Ca_channel Influx Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binds PLC PLC GPCR->PLC 2. Activates IP3 IP3 PLC->IP3 3. Generates Ca_in [Ca²⁺]i ↑ Ca_channel->Ca_in ER Endoplasmic Reticulum (ER) IP3->ER 4. Binds to Receptor ER->Ca_in 5. Ca²⁺ Release Response Cellular Response Ca_in->Response 6. Activates

Intervention of a chelator in a Ca²⁺ signaling pathway.

References

A Comparative Analysis of Glucoheptonic Acid and Gluconic Acid as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides an objective comparison of two closely related and widely used chelating agents: glucoheptonic acid and gluconic acid.

Both derived from sugars, these alpha-hydroxy acids are recognized for their metal-sequestering capabilities, particularly in alkaline environments. While structurally similar, a key difference lies in their carbon chain length—this compound possesses seven carbon atoms, whereas gluconic acid has six. This seemingly minor structural variation leads to notable differences in their performance as chelating agents, particularly concerning chelation strength and stability under various conditions.

Chemical and Physical Properties

PropertyThis compoundGluconic Acid
Molecular Formula C₇H₁₄O₈C₆H₁₂O₇
Molar Mass 226.18 g/mol 196.16 g/mol
Structure A seven-carbon chain with multiple hydroxyl groups and a terminal carboxylic acid group.A six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group.
Source Derived from heptose, a seven-carbon sugar.Derived from the oxidation of glucose.[1]

Quantitative Comparison of Chelating Performance

The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. While comprehensive, directly comparable experimental data for both chelating agents under identical conditions is limited in publicly available literature, the following tables summarize available data and qualitative comparisons.

Table 1: Stability Constants (log β) of Metal-Gluconate Complexes

Metal IonComplex Stoichiometry (Metal:Gluconate:Hydroxide)pHlog β
Fe(III)1:1:313.337.9 ± 1.2
Fe(II)1:1:413.317.8 ± 0.9
Cu(II)--Data not available
Ca(II)--Data not available
Mg(II)--Data not available
Co(II)1:1:213.313.1 ± 0.8
U(VI)1:1:0719.9 ± 2

Data sourced from a study on metal gluconic acid complexes. The stability constants (log β) were determined at the specified pH.

Qualitative Performance Comparison:

Multiple sources indicate that sodium glucoheptonate exhibits superior chelating abilities, particularly in highly corrosive and high-temperature environments, when compared to sodium gluconate.[2][3] It is noted to have a better complexing effect, especially for iron (Fe³⁺), under alkaline conditions.[4] Some reports suggest that the chelating ability of sodium glucoheptonate can be 3-4 times more effective than that of other common chelating agents.[5]

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

This method is widely used to determine the stability constants of metal complexes. The following is a generalized protocol:

1. Materials and Reagents:

  • Standardized solution of the metal salt (e.g., FeCl₃, CaCl₂, CuCl₂, MgCl₂) of known concentration.

  • Standardized solution of the chelating agent (this compound or gluconic acid) of known concentration.

  • Standardized carbonate-free solution of a strong base (e.g., NaOH).

  • A background electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).

  • High-purity deionized water.

  • pH meter with a glass electrode, calibrated with standard buffer solutions.

  • Stirring apparatus.

  • Titration vessel.

2. Procedure:

  • A known volume of the metal salt solution and the chelating agent solution are added to the titration vessel.

  • The ionic strength of the solution is adjusted by adding the background electrolyte.

  • The solution is then titrated with the standardized strong base solution.

  • The pH of the solution is measured and recorded after each addition of the titrant.

  • The titration is continued until a significant change in pH is observed, indicating the completion of the complexation reaction.

  • The titration is typically repeated with different metal-to-ligand ratios to obtain a comprehensive dataset.

3. Data Analysis:

  • The titration data (volume of titrant vs. pH) is used to calculate the formation constants (stability constants) of the metal-chelate complexes using specialized software or by applying relevant equations that relate the pH change to the concentration of the complexed species.

Visualizations

Chelation_Mechanism Chelation of a Metal Ion cluster_Glucoheptonic_Acid This compound cluster_Gluconic_Acid Gluconic Acid GA Glucoheptonic Acid Complex_GA Stable Metal-Glucoheptonate Complex GA->Complex_GA GNA Gluconic Acid Complex_GNA Stable Metal-Gluconate Complex GNA->Complex_GNA Metal Metal Ion (e.g., Fe³⁺, Ca²⁺) Metal->GA forms complex with Metal->GNA forms complex with

Caption: Chelation mechanism of metal ions by glucoheptonic and gluconic acid.

Potentiometric_Titration_Workflow Experimental Workflow for Potentiometric Titration prep Solution Preparation Metal Salt + Chelating Agent + Background Electrolyte titration Titration Titrate with standardized strong base (e.g., NaOH) prep->titration measurement pH Measurement Record pH after each titrant addition titration->measurement data_collection Data Collection Volume of Titrant vs. pH measurement->data_collection analysis Data Analysis Calculate Stability Constants (log K) data_collection->analysis

Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

Both this compound and gluconic acid are effective and biodegradable chelating agents derived from renewable resources. The available evidence suggests that this compound, with its longer carbon chain, offers enhanced chelation capabilities, particularly for iron and in more demanding conditions such as high temperatures and corrosive environments.[2][3][4] Gluconic acid remains a widely used and effective chelating agent for a variety of applications.

The choice between these two agents will ultimately depend on the specific requirements of the application, including the target metal ion, the pH of the system, operating temperature, and cost considerations. For applications requiring superior performance under harsh conditions, this compound may be the preferred choice. For more general applications, gluconic acid provides a reliable and cost-effective solution. Further quantitative studies directly comparing the stability constants of both chelating agents with a wide range of metal ions under identical conditions would be invaluable to the scientific community.

References

Glucoheptonic Acid: A Comparative Guide to its Efficacy as a Calcium Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of glucoheptonic acid as a calcium chelator, presenting a comparative analysis against established chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and citric acid. The following sections detail the quantitative binding affinities, outline experimental protocols for validation, and visualize the workflow for assessing chelation performance.

Quantitative Comparison of Calcium Chelators

The efficacy of a chelating agent is primarily determined by its stability constant (log K), which quantifies the strength of the bond between the chelator and the metal ion. A higher log K value indicates a more stable complex and a stronger chelation effect.

The stability constant for the calcium complex of D-glucoheptonic acid (log β₁₁) has been reported as 1.98.[1] This value is notably lower than that of EDTA, a powerful and widely used chelating agent, which forms a highly stable complex with calcium with a log K value of 10.65.[2] Citric acid, a common weaker chelating agent, has a stability constant for its calcium complex of approximately 3.5.[3]

Chelating AgentLog K (Stability Constant) for CalciumReference
This compound1.98[1]
Citric Acid~3.5[3]
EDTA10.65[2]

This quantitative data clearly positions this compound as a weak calcium chelator, significantly less potent than EDTA and also weaker than citric acid. Its utility would therefore be in applications where a mild chelation effect is required, without the aggressive calcium stripping characteristic of strong chelators like EDTA.

Experimental Validation Protocols

To validate the calcium chelating ability of this compound and compare it with other agents, several established methodologies can be employed. Below are detailed protocols for two common approaches.

Titration with a Colorimetric Indicator

This method relies on a color change to determine the point at which the chelator has bound all available calcium ions.

Protocol:

  • Solution Preparation:

    • Prepare a standardized solution of calcium chloride (e.g., 0.01 M CaCl₂).

    • Prepare solutions of the chelating agents (this compound, EDTA, citric acid) at a known concentration (e.g., 0.01 M).

    • Prepare a pH buffer solution to maintain a constant pH throughout the experiment (e.g., pH 10 ammonia-ammonium chloride buffer).

    • Prepare a colorimetric calcium indicator solution (e.g., Patton-Reeder indicator or o-cresolphthalein (B1221799) complexone).[4][5]

  • Titration Procedure:

    • Pipette a known volume of the calcium chloride solution into an Erlenmeyer flask.

    • Add the pH buffer and a few drops of the indicator solution. The solution should exhibit the color of the free indicator in the presence of calcium.

    • Titrate the calcium solution with the chelator solution from a burette.

    • The endpoint is reached when the solution changes color, indicating that all calcium ions have been chelated and the indicator is in its free form.[6]

    • Record the volume of the chelator used.

  • Calculation:

    • The molar ratio of chelator to calcium can be calculated from the volumes and concentrations of the solutions used. This allows for a direct comparison of the stoichiometric binding ability of each chelator.[5]

Ion-Selective Electrode (ISE) Measurement

This technique directly measures the concentration of free calcium ions in a solution as a chelator is added, providing a precise measure of binding affinity.

Protocol:

  • Equipment Setup:

    • Calibrate a calcium-selective electrode (Ca-ISE) according to the manufacturer's instructions using standard calcium solutions of known concentrations.[7]

  • Measurement Procedure:

    • Place a known volume of a standardized calcium solution into a beaker with a magnetic stirrer.

    • Immerse the Ca-ISE and a reference electrode into the solution and record the initial potential, which corresponds to the initial free calcium ion concentration.

    • Add small, precise aliquots of the chelating agent solution (e.g., this compound).

    • After each addition, allow the potential reading to stabilize and record the value.

  • Data Analysis:

    • Convert the potential readings to free calcium concentrations using the calibration curve.

    • Plot the concentration of free calcium against the concentration of added chelator.

    • The data can be used to calculate the stability constant (log K) of the calcium-chelator complex.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the validation and comparison of calcium chelators.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison prep_ca Prepare Standard Ca²⁺ Solution exp_tit Method 1: Titration with Colorimetric Indicator prep_ca->exp_tit exp_ise Method 2: Ion-Selective Electrode Measurement prep_ca->exp_ise prep_chel Prepare Chelator Solutions (this compound, EDTA, Citrate) prep_chel->exp_tit prep_chel->exp_ise prep_buff Prepare Buffer & Indicator prep_buff->exp_tit ana_tit Calculate Stoichiometric Binding Ratio exp_tit->ana_tit ana_ise Determine Free Ca²⁺ Concentration exp_ise->ana_ise compare Compare Chelation Efficacy ana_tit->compare calc_logk Calculate Stability Constant (log K) ana_ise->calc_logk calc_logk->compare

Workflow for Comparing Calcium Chelators

Conclusion

The available data validates that this compound is a calcium chelator, though its binding affinity is weak compared to standard chelating agents like EDTA and citric acid. Its application is best suited for scenarios requiring mild calcium sequestration where the potent effects of strong chelators are undesirable. The experimental protocols outlined provide a robust framework for researchers to independently verify these findings and assess the performance of this compound in specific experimental contexts.

References

A Comparative Analysis of the Metal Binding Affinity of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucoheptonic acid, a polyhydroxy carboxylic acid, is recognized for its capacity to form stable complexes with a variety of di- and tri-valent metal ions. This chelating ability is pivotal in numerous applications, including pharmaceuticals, industrial cleaning, and agriculture. This guide provides a comparative overview of the metal binding affinity of this compound, presenting available quantitative data, detailed experimental protocols for affinity determination, and visual representations of the underlying principles.

Due to a scarcity of comprehensive quantitative data for this compound in publicly available literature, this guide utilizes stability constant data for the structurally similar gluconic acid as a reference. Gluconic acid shares the same core structure but has one fewer hydroxyl group. This structural similarity suggests that the trends in metal binding affinity will be comparable, though absolute values may differ.

Quantitative Comparison of Metal Binding Affinity

The stability of a metal-ligand complex is quantified by its stability constant (log K or log β), with a higher value indicating a stronger interaction. The following table summarizes the stability constants for gluconic acid with various metal ions at different pH levels. These values are indicative of the chelation strength and can be used to infer the relative binding affinities of this compound.

Metal IonOxidation StatepHStability Constant (log β)Stoichiometry (Metal:Ligand)
Cadmium (Cd)+213.313 - 20Not Specified
Cerium (Ce)+37Not Specified1:1
13.343.92:1
Cobalt (Co)+27Not Specified1:1
13.313 - 20Not Specified
Europium (Eu)+313.324 - 381:1
Iron (Fe)+213.313 - 20Not Specified
Iron (Fe)+313.324 - 381:1
Holmium (Ho)+313.349.82:1
Uranium (U)+67Not Specified1:1
13.319.9 ± 2Not Specified

Data sourced from a study on metal gluconic acid complexes. The M2+ log β values were reported as a range of 13 to 20, and the M3+ values for Fe(III) & Eu were in the range of 24 to 38.[1] A patent for iron glucoheptonate suggests its stability constant is higher than that of many common chelating agents and is stable in both acidic and alkaline conditions.[2]

Experimental Protocols for Determining Metal Binding Affinity

Several experimental techniques can be employed to quantify the binding affinity of a chelating agent like this compound for various metal ions. The selection of a method often depends on the specific metal ion, the pH of the solution, and the presence of other interfering substances.

1. Potentiometric pH Titration

This is a widely used method for determining the stability constants of metal complexes.

  • Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of free ligand and the average number of ligands bound per metal ion can be calculated.

  • Methodology:

    • Prepare solutions of the ligand (this compound), the metal salt of interest, and a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), all at a constant ionic strength.

    • Calibrate a pH electrode with standard buffer solutions.

    • Titrate a solution containing the ligand and the metal ion with the standardized base.

    • Record the pH after each addition of the base.

    • Perform separate titrations of the acid alone and the acid with the ligand to determine the protonation constants of the ligand.

    • Use the titration data to calculate the formation constants of the metal-ligand complexes using specialized software or graphical methods.

2. Ion-Exchange Method (Schubert Method)

This method is particularly useful for studying complex formation at trace concentrations of metal ions.

  • Principle: The method relies on the distribution of a metal ion between a cation-exchange resin and a solution containing the chelating agent. The formation of a stable metal-ligand complex in solution reduces the amount of free metal ion available to bind to the resin.

  • Methodology:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (this compound) at a constant pH and ionic strength.

    • Add a known amount of cation-exchange resin to each solution.

    • Allow the solutions to equilibrate.

    • Separate the resin from the solution and measure the concentration of the metal ion in the aqueous phase (e.g., by atomic absorption spectroscopy or radiometric methods if a radioisotope of the metal is used).

    • The stability constant is determined from the relationship between the distribution coefficient of the metal ion and the ligand concentration.[1]

3. Spectrophotometric Methods

These methods are applicable when the formation of the metal-ligand complex results in a change in the absorbance of the solution.

  • Principle: If the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand, the concentration of the complex can be determined using Beer-Lambert's law.

  • Methodology:

    • Identify the wavelength of maximum absorbance (λmax) for the metal-glucoheptonate complex.

    • Prepare a series of solutions with a fixed concentration of either the metal ion or the ligand and varying concentrations of the other component (Job's method of continuous variation or the mole-ratio method).

    • Measure the absorbance of each solution at the λmax.

    • Plot the absorbance against the mole ratio of the reactants to determine the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data at equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining metal binding affinity using potentiometric titration.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Prepare Ligand (this compound) E Titrate Metal-Ligand Mixture with Base A->E B Prepare Metal Salt Solution B->E C Prepare Standardized Acid and Base C->E D Calibrate pH Electrode D->E F Record pH vs. Volume of Titrant E->F G Determine Ligand Protonation Constants F->G H Calculate Free Ligand and Metal Concentrations F->H I Compute Stability Constants (log K) G->I H->I

Caption: Workflow for potentiometric titration to determine stability constants.

This guide provides a foundational understanding of the metal binding affinity of this compound, leveraging data from its close structural analog, gluconic acid. The detailed experimental protocols offer researchers a practical starting point for quantifying these interactions for specific metal ions of interest. The inherent chelating properties of this compound underscore its significance in various scientific and industrial domains.[1][3]

References

A Comparative Guide to Determining the Stability Constants of Glucoheptonate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of metal-glucoheptonate complexes is crucial for various applications, including drug formulation, radiopharmaceuticals, and industrial processes. This guide provides a comparative overview of common experimental methods for determining stability constants, presenting supporting data and detailed protocols.

Comparison of Stability Constants of Metal-Gluconate Complexes

The following table summarizes the logarithm of the overall stability constants (log β) for various metal-glucoheptonate (or the closely related gluconate) complexes determined by different experimental methods. These values indicate the strength of the complex formation in solution.

Metal IonLigandMethodpHIonic Strength (M)log βReference
Cd(II)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)13-20 (for M²⁺)[1]
Ce(III)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)43.9 (for M₂Gl₁)[1]
Co(II)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)13-20 (for M²⁺)[1]
Eu(III)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)24-38 (for M₁Gl₁)[1]
Fe(II)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)Not Specified[1]
Fe(III)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)24-38 (for M₁Gl₁)[1]
Ho(III)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)49.8 (for M₂Gl₁)[1]
U(VI)GluconateIon-Exchange (Schubert Method)13.31.0 (NaClO₄)19.9 ± 2[1]
Ce(III)GluconateIon-Exchange (Schubert Method)71.0 (NaClO₄)Not Specified[1]
Co(II)GluconateIon-Exchange (Schubert Method)71.0 (NaClO₄)Not Specified[1]
U(VI)GluconateIon-Exchange (Schubert Method)71.0 (NaClO₄)6.3[1]
Th(IV)GluconatePotentiometric Titration2.0-4.61.0 (NaClO₄)1.04 ± 0.12 (log β₁₀₁₍₋₁₎)
Th(IV)GluconatePotentiometric Titration2.0-4.61.0 (NaClO₄)-1.31 ± 0.09 (log β₁₀₁₍₋₂₎)
Ga(III)Levulinic AcidPolarographyNot Specified1.0 (KNO₃)2.92 (log β₁), 5.74 (log β₂), 8.39 (log β₃)[2]
Tl(I)Levulinic AcidPolarographyNot Specified1.0 (KNO₃)2.62 (log β₁), 5.58 (log β₂)[2]
Ni(II)VariousPotentiometry/SpectrophotometryVariousVariousVarious[3][4]
Fe(III)VariousPotentiometry/SpectrophotometryVariousVariousVarious[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining stability constants.[8][9][10][11][12][13][14] It involves monitoring the pH of a solution containing the metal ion and ligand as a standard solution of a strong base is added.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the metal salt (e.g., metal perchlorate) of known concentration.

    • Prepare a stock solution of glucoheptonic acid (or its sodium salt) of known concentration.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).[12]

    • Prepare a solution of a strong acid (e.g., HClO₄) for calibration.

    • Use an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength throughout the experiment.[12][15]

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform a strong acid-strong base titration to determine the standard potential of the electrode and the concentration of the base.[12]

  • Titration Procedure:

    • Prepare a titration vessel containing a known volume of a solution with the metal ion, this compound, and the inert salt. The temperature should be kept constant using a thermostated vessel.[12]

    • The solution is typically acidified to ensure the ligand is fully protonated at the start.

    • Titrate the solution with the standardized strong base, adding small increments of the titrant.

    • Record the pH (or mV reading) after each addition, allowing the system to reach equilibrium.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.[9]

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added).

    • From the titration data, calculate the average number of protons bound to the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • Use computational programs (e.g., BEST, ESTA) to refine the stability constants from the potentiometric data by fitting the experimental data to a chemical model.[3]

Ion-Exchange Method (Schubert Method)

The ion-exchange method is particularly useful for studying complexation at trace concentrations of the metal ion.[1][16] It relies on the distribution of the metal ion between a cation-exchange resin and the solution containing the ligand.

Experimental Protocol:

  • Materials:

    • A strongly acidic cation-exchange resin (e.g., Dowex 50W-X8).

    • Stock solutions of the metal ion (often a radiotracer for ease of analysis), glucoheptonate, and a buffer to control pH.

    • An inert electrolyte to maintain constant ionic strength.

  • Procedure:

    • Prepare a series of solutions with a constant concentration of the metal ion, a constant pH, and varying concentrations of the glucoheptonate ligand.

    • Add a known amount of the cation-exchange resin to each solution.

    • Shake the mixtures until equilibrium is reached (typically several hours to a day).

    • Separate the resin from the solution by filtration or centrifugation.

    • Determine the concentration of the metal ion in the aqueous phase. If a radiotracer is used, this can be done by counting the radioactivity of an aliquot of the supernatant.

  • Data Analysis:

    • Calculate the distribution coefficient (Kₑ) of the metal ion in the absence and presence of the ligand.

    • The stability constant (β) can be determined from a plot of 1/Kₑ versus the ligand concentration. The stoichiometry of the complex can also be inferred from the shape of the plot.

Spectrophotometry

Spectrophotometry is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand.[4][5][17][18][19][20][21]

Experimental Protocol:

  • Preliminary Steps:

    • Determine the absorption spectra of the metal ion, the glucoheptonate ligand, and their mixture to identify the wavelength of maximum absorbance (λₘₐₓ) of the complex.

    • Establish the optimal pH for complex formation.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the mole fraction of the metal ion is varied from 0 to 1, while keeping the total molar concentration of the metal and ligand constant.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the mole fraction of the metal ion. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the glucoheptonate ligand.

    • Measure the absorbance of each solution at the λₘₐₓ.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

  • Stability Constant Calculation:

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand.[19]

Polarography

Polarography is an electrochemical technique that can be used to determine stability constants by measuring the shift in the half-wave potential of a metal ion upon complexation.[2][8][22]

Experimental Protocol:

  • Instrumentation:

    • A polarograph with a dropping mercury electrode (DME) as the working electrode and a suitable reference electrode (e.g., saturated calomel (B162337) electrode).

  • Procedure:

    • Prepare a series of solutions containing a constant concentration of the metal ion, a supporting electrolyte (to maintain ionic strength and conductivity), a maximum suppressor (to prevent irregularities in the polarographic wave), and varying concentrations of the glucoheptonate ligand.

    • Deaerate the solutions by bubbling with an inert gas (e.g., nitrogen) to remove dissolved oxygen.

    • Record the polarogram for each solution and determine the half-wave potential (E₁/₂).

  • Data Analysis (DeFord and Hume Method):

    • The shift in the half-wave potential (ΔE₁/₂) is related to the stability constants of the formed complexes.

    • A series of functions (Fⱼ([X])) are calculated from the ΔE₁/₂ and the ligand concentration.

    • The overall stability constants (βⱼ) are determined by graphical or numerical extrapolation of these functions.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the determination of stability constants of metal-glucoheptonate complexes.

experimental_workflow start Start: Define System (Metal, Ligand, Conditions) prep Prepare Stock Solutions (Metal Salt, Ligand, Acid/Base, Inert Salt) start->prep method_choice Select Experimental Method prep->method_choice potentiometry Potentiometric Titration method_choice->potentiometry pH change spectrophotometry Spectrophotometry method_choice->spectrophotometry Color change ion_exchange Ion-Exchange method_choice->ion_exchange Trace concentration polarography Polarography method_choice->polarography Redox active metal pot_proc Titrate Metal-Ligand and Ligand-only Solutions potentiometry->pot_proc spec_proc Measure Absorbance (Job's Plot / Mole-Ratio) spectrophotometry->spec_proc ie_proc Equilibrate with Resin & Analyze Supernatant ion_exchange->ie_proc pol_proc Record Polarograms & Measure E1/2 Shift polarography->pol_proc data_analysis Data Analysis & Model Fitting pot_proc->data_analysis spec_proc->data_analysis ie_proc->data_analysis pol_proc->data_analysis calc_pk Calculate Ligand Protonation Constants (pKa) data_analysis->calc_pk calc_beta Calculate Stability Constants (log β) data_analysis->calc_beta results Report Stoichiometry & Stability Constants calc_pk->results calc_beta->results end End results->end

Caption: Generalized workflow for determining stability constants.

References

comparative analysis of alpha and beta glucoheptonic acid bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the bioactivity of alpha- and beta-glucoheptonic acid. While some research highlights the biological effects of alpha-glucoheptonic acid and derivatives of glucoheptonic acid, data specifically isolating and comparing the bioactivity of the beta isomer remains elusive. This guide synthesizes the available information, presents relevant experimental protocols for future comparative analyses, and proposes potential mechanisms of action.

Summary of Known Bioactivities

The following table summarizes the currently documented bioactivities of this compound derivatives and alpha-glucoheptonic acid. It is important to note that the study on the this compound derivative did not specify the anomeric form (alpha or beta) of the this compound used.

Bioactive CompoundObserved BioactivityTarget Organism(s)Quantitative Data
Galactosyl derivative of this compoundStimulates growth of probiotic bacteriaLactobacillus brevisClear stimulation at 0.0125 M and 0.025 M concentrations
Supports biofilm formationLactobacillus acidophilus, Lactobacillus brevis, Lactobacillus casei-
Antibacterial activitySalmonella Choleraesuis, Staphylococcus epidermidis, Staphylococcus aureus-
alpha-D-Glucoheptonic acidInhibits germ-tube formationCandida albicans-

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive comparative analysis of the bioactivities of alpha- and beta-glucoheptonic acid.

Antimicrobial Susceptibility Testing

This protocol is designed to determine and compare the minimum inhibitory concentration (MIC) of alpha- and beta-glucoheptonic acid against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solutions: Prepare sterile stock solutions of alpha-glucoheptonic acid and beta-glucoheptonic acid in an appropriate solvent (e.g., sterile deionized water).

  • Microorganism Preparation: Grow selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the alpha- and beta-glucoheptonic acid stock solutions in the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microorganisms in broth without test compounds) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible growth.

Prebiotic Activity Assay

This protocol aims to evaluate and compare the ability of alpha- and beta-glucoheptonic acid to selectively promote the growth of beneficial gut bacteria.

Principle: The prebiotic activity is assessed by measuring the growth of probiotic bacterial strains in a medium where the test compound is the primary carbon source.

Protocol:

  • Bacterial Strains: Use commercially available probiotic strains such as Lactobacillus and Bifidobacterium species.

  • Basal Medium Preparation: Prepare a basal medium containing all necessary nutrients for bacterial growth except for a carbon source.

  • Test and Control Media: Supplement the basal medium with either alpha-glucoheptonic acid, beta-glucoheptonic acid (at various concentrations), glucose (positive control), or no carbon source (negative control).

  • Inoculation and Incubation: Inoculate the different media with the probiotic strains and incubate anaerobically at 37°C.

  • Growth Measurement: Monitor bacterial growth over 48 hours by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Data Analysis: Compare the growth curves of the probiotic strains in the presence of alpha- and beta-glucoheptonic acid to the controls.

Biofilm Formation Assay

This protocol is designed to assess and compare the effects of alpha- and beta-glucoheptonic acid on the formation of microbial biofilms.

Principle: The crystal violet staining method is used to quantify the amount of biofilm formed by microorganisms on a solid surface.

Protocol:

  • Microorganism Preparation: Grow biofilm-forming microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) overnight in a suitable broth medium.

  • Plate Preparation: In a 96-well flat-bottom microtiter plate, add the appropriate growth medium containing different concentrations of alpha- or beta-glucoheptonic acid.

  • Inoculation: Inoculate the wells with the microbial suspension. Include wells with no test compound as a control.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without agitation).

  • Washing: Carefully remove the planktonic cells by washing the wells with a sterile saline solution.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution.

  • Solubilization and Quantification: After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid and measure the absorbance at 570 nm. A lower absorbance in the presence of the test compounds indicates inhibition of biofilm formation.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the proposed research and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solutions Stock Solutions Serial Dilution Serial Dilution Stock Solutions->Serial Dilution Microbial Cultures Microbial Cultures Inoculation Inoculation Microbial Cultures->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Antimicrobial Susceptibility Testing Workflow

Experimental_Workflow_Prebiotic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test Media Test & Control Media Inoculation Inoculation Test Media->Inoculation Probiotic Cultures Probiotic Cultures Probiotic Cultures->Inoculation Anaerobic Incubation Anaerobic Incubation Inoculation->Anaerobic Incubation Growth Measurement (OD600) Growth Measurement (OD600) Anaerobic Incubation->Growth Measurement (OD600) Comparison of Growth Curves Comparison of Growth Curves Growth Measurement (OD600)->Comparison of Growth Curves

Prebiotic Activity Assay Workflow

Hypothetical_Antimicrobial_Signaling This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Interaction Inhibition of Key Enzymes Inhibition of Key Enzymes This compound->Inhibition of Key Enzymes Intracellular uptake Membrane Disruption Membrane Disruption Bacterial Cell Wall->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Inhibition of Key Enzymes->Cell Lysis

Hypothetical Antimicrobial Mechanism

Conclusion and Future Directions

The current body of scientific literature does not provide a direct comparative analysis of the bioactivity of alpha- and beta-glucoheptonic acid. While preliminary evidence suggests that this compound derivatives possess antimicrobial and prebiotic-like properties, and alpha-glucoheptonic acid exhibits anti-fungal activity, further research is imperative. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study. Future research should focus on performing these head-to-head comparisons to elucidate the specific bioactivities of each isomer and to explore their underlying mechanisms of action and potential signaling pathways. Such studies will be crucial for unlocking the full therapeutic and biotechnological potential of these sugar acids.

A Comparative Guide to the Validation of Glucoheptonic Acid Purity: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates like glucoheptonic acid is paramount. This guide provides an objective comparison of traditional titration-based methods and modern chromatographic techniques for the validation of this compound purity, supported by experimental protocols and data.

Methodology Comparison

The purity of this compound can be determined by several analytical techniques. The most common are acid-base titration and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of specificity, precision, and operational complexity.

Parameter Potentiometric Acid-Base Titration High-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the acidic this compound and a standard basic titrant. The endpoint is determined by a significant change in potential.[1][2]Separation of this compound from impurities based on differential partitioning between a stationary phase and a mobile phase, followed by detection.[3]
Instrumentation Potentiometer with a pH electrode, burette, stirrer.[4]HPLC system with a pump, injector, column (e.g., C18), and a suitable detector (e.g., UV or Refractive Index).[5]
Specificity Moderate. The method titrates total acidity and may not distinguish between this compound and other acidic impurities.[6]High. Capable of separating and quantifying this compound and its structurally similar impurities.[5]
Precision (RSD) Typically ≤ 1.0%Typically ≤ 2.0%[3]
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%[3]
Analysis Time per Sample ~15-30 minutes~5-15 minutes[3]
Relative Cost LowHigh
Primary Use Case Rapid, routine quality control for bulk material where the impurity profile is well-characterized.Purity testing, stability studies, and identification of unknown impurities.

Experimental Protocols

Potentiometric Titration for this compound Purity

This protocol describes a standard acid-base potentiometric titration to determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO2

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and record the weight.

  • Dissolve the sample in 100 mL of boiled, cooled deionized water in a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, reduce the increment volume of the titrant to 0.1 mL or less to accurately determine the endpoint.

  • Continue the titration until the pH change after each addition becomes small again, indicating the titration is past the equivalence point.

  • The endpoint of the titration is the point of maximum inflection on the titration curve (pH vs. volume of NaOH). This can be determined by calculating the first or second derivative of the titration curve.[1][4]

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution used at the equivalence point (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (226.19 g/mol )

    • W = Weight of the this compound sample (g)

HPLC Method for this compound Purity

This protocol provides a general HPLC method for the separation and quantification of this compound. Method optimization may be required.

Materials and Instrumentation:

  • HPLC system with UV or Refractive Index (RI) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • This compound reference standard

  • Mobile phase: A filtered and degassed solution of dilute phosphoric acid in water (e.g., pH 2.5-3.0)[3]

  • Sample solvent: Deionized water

Procedure:

  • Preparation of Standard Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in 25 mL of deionized water to obtain a concentration of approximately 1 mg/mL.

  • Preparation of Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of deionized water.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with dilute phosphoric acid solution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm or RI detector.[5]

  • Analysis:

    • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation of Purity: Calculate the purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

    Purity (%) = (Area_sample / Area_total) × 100

Visualized Workflows

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Weigh Sample dissolve Dissolve in DI Water start->dissolve titrate Titrate with Standard NaOH dissolve->titrate calibrate Calibrate pH Electrode calibrate->titrate record Record pH and Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint (Inflection Point) plot->endpoint calculate Calculate Purity endpoint->calculate result Purity Result calculate->result

Caption: Experimental workflow for potentiometric titration of this compound.

MethodComparison cluster_titration Titration Attributes cluster_hplc HPLC Attributes main Purity Validation of This compound titration Potentiometric Titration main->titration hplc HPLC main->hplc t_adv Advantages: - Low Cost - Simple Instrumentation - Rapid for QC titration->t_adv Suited for t_dis Disadvantages: - Lower Specificity - Not for Impurity Profiling titration->t_dis Limited by h_adv Advantages: - High Specificity - Quantifies Impurities - High Precision hplc->h_adv Suited for h_dis Disadvantages: - High Cost - Complex Instrumentation - Requires Method Development hplc->h_dis Limited by

Caption: Logical comparison of titration and HPLC for purity analysis.

Conclusion

The choice between titration and HPLC for the validation of this compound purity depends on the specific requirements of the analysis. Potentiometric titration is a cost-effective and rapid method suitable for routine quality control of bulk material where the primary concern is the overall assay of the acid.[2][6] In contrast, HPLC provides superior specificity, making it the method of choice for stability testing, impurity profiling, and analyses requiring the separation and quantification of individual components.[3][5] For comprehensive quality assurance in a drug development setting, both techniques can be employed synergistically: HPLC for initial purity validation and impurity identification, and titration for routine batch release testing.

References

Navigating the Sweet Maze: A Comparative Guide to Sugar Acid Assays and the Cross-Reactivity of Glucoheptonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sugar acids is paramount. However, the presence of structurally similar compounds, such as glucoheptonic acid, can present a significant analytical challenge due to potential cross-reactivity in common sugar acid assays. This guide provides an objective comparison of prevalent assay methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical approach.

This publication delves into the principles and protocols of key colorimetric and enzymatic assays for sugar acid determination. We will explore the potential for cross-reactivity with this compound, a seven-carbon aldonic acid, and present available data to guide researchers in making informed decisions for their specific analytical needs.

Unveiling the Sugar Acids: Structure and Function

Sugar acids are carbohydrates where one or more hydroxyl groups have been oxidized to a carboxylic acid group.[1][2] They are classified based on the position of oxidation. Aldonic acids, such as this compound and gluconic acid, result from the oxidation of the aldehyde group of an aldose.[1][2] Uronic acids, like glucuronic acid and galacturonic acid, are formed by the oxidation of the terminal hydroxyl group.[1][2] Aldaric acids have both the aldehyde and terminal hydroxyl groups oxidized.[1][2] These molecules play crucial roles in various biological processes and are often monitored in drug development and metabolic research.

This compound, a C7 sugar acid, is structurally similar to the more common C6 sugar acids, which raises the possibility of interference in assays designed for the latter.

A Comparative Look at Sugar Acid Assays

The quantification of sugar acids is routinely performed using colorimetric and enzymatic methods. Each approach has its own set of advantages and limitations, particularly concerning specificity.

Colorimetric Assays: A Double-Edged Sword

Colorimetric assays are widely used due to their simplicity and high throughput. However, they are often susceptible to interference from structurally related compounds.

1. Carbazole (B46965) Assay for Uronic Acids:

This classic method relies on the reaction of hexuronic acids with carbazole in concentrated sulfuric acid to produce a pink-colored complex.[3] The reaction is initiated by the dehydration of the uronic acid to a furfural (B47365) derivative, which then reacts with carbazole.

While effective for uronic acids, this assay is known to have interference from neutral sugars.[4] The intense acidic conditions can cause non-uronic sugars to dehydrate and form interfering chromogens.

2. Borate-Catalyzed Assays (e.g., m-Hydroxydiphenyl Assay):

To improve specificity, borate (B1201080) is often incorporated into colorimetric assays. Borate complexes with the hydroxyl groups of the sugar acids, influencing the reaction pathway and enhancing the colorimetric response for certain sugar acids.[4] The m-hydroxydiphenyl assay is a prominent example where borate is used to enhance the sensitivity for uronic acids while minimizing interference from neutral sugars.[4][5]

Cross-Reactivity in Colorimetric Assays:

While specific quantitative data on the cross-reactivity of this compound in these assays is limited in publicly available literature, the structural similarity of its polyhydroxyl chain to that of other sugar acids suggests a potential for interference. Aldonic acids, in general, can be prone to dehydration under the harsh acidic conditions of these assays, potentially leading to the formation of colored products that would falsely elevate the measured concentration of the target uronic acid.

Below is a table summarizing the relative absorbance of various sugar acids and neutral sugars in a modified carbazole assay, highlighting the potential for cross-reactivity.

CompoundRelative Absorbance (%)
Glucuronic Acid100
Galacturonic Acid85
Mannuronic Acid25
Iduronic Acid60
Gluconic Acid< 5
This compound Data Not Available
Glucose< 2
Galactose< 2

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Enzymatic Assays: The Gold Standard for Specificity

Enzymatic assays offer a highly specific alternative to colorimetric methods. These assays utilize enzymes that catalyze a specific reaction with the target sugar acid, and the resulting product is then measured, often spectrophotometrically.

1. D-Gluconic Acid Assay:

This assay typically involves a two-step enzymatic reaction. First, gluconate kinase phosphorylates D-gluconic acid in the presence of ATP. Then, 6-phospho-D-gluconate dehydrogenase catalyzes the oxidation of the product, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-gluconic acid concentration.[6][7][8][9][10]

Cross-Reactivity in Enzymatic Assays:

To date, a specific commercially available enzymatic assay for the direct quantification of this compound has not been identified in the literature.

Experimental Protocols

Detailed methodologies for the key assays discussed are provided below to facilitate their implementation and adaptation.

Protocol 1: Modified m-Hydroxydiphenyl Assay for Uronic Acids[6][12]

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄) with 75 mM Sodium Tetraborate (Na₂B₄O₇)

  • 4 M Sulfamic Acid/Potassium Sulfamate (B1201201) solution, pH 1.6

  • 0.15% m-Hydroxydiphenyl in 0.5% NaOH

  • D-Galacturonic Acid standards

Procedure:

  • To 400 µL of sample or standard in a borosilicate glass tube, add 40 µL of the sulfamic acid/potassium sulfamate solution and vortex.

  • Add 2.4 mL of the ice-cold sulfuric acid/tetraborate solution and vortex vigorously.

  • Heat the tubes in a boiling water bath (100°C) for 20 minutes.

  • Cool the tubes in an ice bath for 10 minutes.

  • Add 80 µL of the m-hydroxydiphenyl solution and vortex immediately and thoroughly.

  • Allow the color to develop at room temperature for 10-60 minutes.

  • Measure the absorbance at 525 nm against a reagent blank.

  • Subtract the absorbance of a sample blank (without m-hydroxydiphenyl) from the sample readings.

  • Quantify the uronic acid concentration using a standard curve prepared with D-galacturonic acid.

Protocol 2: Enzymatic Assay for D-Gluconic Acid[7][10]

Reagents:

  • Triethanolamine buffer (pH 7.6)

  • NADP⁺

  • ATP

  • Magnesium Sulfate (MgSO₄)

  • 6-Phosphogluconate Dehydrogenase (6-PGDH)

  • Gluconate Kinase

  • D-Gluconic Acid standard

Procedure:

  • In a cuvette, combine the buffer, NADP⁺, ATP, and MgSO₄ solution.

  • Add the sample or standard solution and mix.

  • Read the initial absorbance (A₁) at 340 nm.

  • Start the reaction by adding gluconate kinase and mix.

  • Incubate at room temperature and monitor the absorbance until it stabilizes. Read the final absorbance (A₂).

  • Start the second reaction by adding 6-PGDH and mix.

  • Incubate at room temperature until the reaction is complete. Read the final absorbance (A₃).

  • Calculate the change in absorbance (ΔA = (A₃ - A₂) - (A₂ - A₁)) for both the sample and a blank.

  • Determine the concentration of D-gluconic acid from the net change in absorbance and a standard curve.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

Cross_Reactivity_Logic cluster_Assays Sugar Acid Assays cluster_Analytes Analytes Colorimetric Colorimetric Assays (e.g., Carbazole, m-Hydroxydiphenyl) Enzymatic Enzymatic Assays (e.g., Gluconic Acid Kit) Target Target Sugar Acid (e.g., Glucuronic Acid) Target->Colorimetric Reacts to produce color Target->Enzymatic Specific Binding & Reaction Glucoheptonic This compound (C7 Aldonic Acid) Glucoheptonic->Colorimetric Potential Cross-Reactivity (Structural Similarity) Glucoheptonic->Enzymatic Low Probability of Cross-Reactivity Other Other Sugar Acids & Neutral Sugars Other->Colorimetric Potential Interference Other->Enzymatic Low Probability of Interference

Figure 1. Logical relationship of potential cross-reactivity in sugar acid assays.

Experimental_Workflow cluster_Preparation Sample & Standard Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Sample Prepare Sample Solution (with unknown sugar acid mixture) Assay_Type Select Assay (Colorimetric or Enzymatic) Sample->Assay_Type Standards Prepare Standard Solutions (Target Acid & this compound) Standards->Assay_Type Colorimetric_Assay Perform Colorimetric Assay Assay_Type->Colorimetric_Assay Colorimetric Enzymatic_Assay Perform Enzymatic Assay Assay_Type->Enzymatic_Assay Enzymatic Measure Measure Absorbance Colorimetric_Assay->Measure Enzymatic_Assay->Measure Standard_Curve Generate Standard Curve for Target Acid Measure->Standard_Curve Cross_Reactivity_Test Analyze this compound Standard for Reactivity Measure->Cross_Reactivity_Test Quantify Quantify Target Acid in Sample Standard_Curve->Quantify Assess_Interference Assess Degree of Cross-Reactivity Cross_Reactivity_Test->Assess_Interference

Figure 2. Experimental workflow for assessing sugar acid cross-reactivity.

Alternative and Confirmatory Techniques

When cross-reactivity is a concern, or when a specific assay for the target analyte is unavailable, chromatographic methods offer a powerful alternative.

High-Performance Liquid Chromatography (HPLC):

HPLC coupled with various detectors, such as refractive index (RI), ultraviolet (UV), or mass spectrometry (MS), can effectively separate and quantify individual sugar acids in a complex mixture.[11] Anion-exchange chromatography is particularly well-suited for the separation of acidic sugars.[12]

Capillary Electrophoresis (CE):

CE is another high-resolution separation technique that can be used for the analysis of sugar acids.[13][14][15][16] This method separates molecules based on their charge-to-size ratio in an electric field, offering excellent separation efficiency for charged species like sugar acids.

Conclusion and Recommendations

The choice of a sugar acid assay requires careful consideration of the sample matrix and the potential for interfering substances.

  • For high-specificity quantification of common sugar acids like D-gluconic acid, enzymatic assays are the recommended choice. Their inherent specificity minimizes the risk of cross-reactivity from structurally similar compounds like this compound.

  • Colorimetric assays, such as the carbazole and m-hydroxydiphenyl methods, can be suitable for high-throughput screening of uronic acids, but researchers must be aware of the potential for interference from other sugars. When using these methods with complex samples, it is crucial to run appropriate controls, including samples spiked with potentially interfering compounds like this compound, to assess the degree of cross-reactivity.

  • When analyzing complex mixtures containing multiple sugar acids, or when a specific assay is not available, chromatographic techniques like HPLC and CE are the gold standard. These methods provide the necessary resolution to separate and individually quantify each component, eliminating the issue of cross-reactivity.

For drug development professionals and researchers working with novel sugar acid derivatives or complex biological samples, a multi-pronged analytical approach is often the most robust strategy. An initial screening with a high-throughput colorimetric or enzymatic assay can be followed by a more specific and quantitative chromatographic method for confirmation and accurate quantification. This ensures the reliability and accuracy of the data, which is critical for advancing research and development.

References

A Comparative Guide to Biodegradable Chelators: Glucoheptonic Acid vs. GLDA

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, the selection of an appropriate chelating agent is paramount for controlling metal ion activity. With a growing emphasis on environmental sustainability, biodegradable chelators are increasingly favored over their persistent counterparts. This guide provides an objective, data-driven comparison of two prominent biodegradable chelators: Glucoheptonic Acid and L-glutamic acid N,N-diacetic acid (GLDA).

Executive Summary

Both this compound and GLDA are effective and environmentally friendly alternatives to traditional chelating agents like EDTA. GLDA, derived from the natural amino acid L-glutamic acid, demonstrates exceptional chelating capacity for a broad range of metal ions and exhibits excellent biodegradability.[1][2] this compound, a sugar-based chelator, also offers good chelating properties, particularly in alkaline conditions, and is readily biodegradable.[3][4] The choice between the two will depend on the specific application, the target metal ions, and the pH of the system.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these chelators is crucial for their effective application.

PropertyThis compoundGLDA (Tetrasodium Salt)
Molecular Formula C₇H₁₄O₈[5]C₉H₉NNa₄O₈[6]
Molecular Weight 226.18 g/mol [5]351.13 g/mol [6]
Appearance White to off-white crystalline powder or liquid[7]Pale yellow viscous liquid or white to slightly yellow granular solid[6]
Solubility Freely soluble in water[8]Highly soluble in water across a wide pH range[6]
Source Derived from glucoseDerived from L-glutamic acid (a natural amino acid)[1][9]

Chelation Performance: A Quantitative Comparison

The primary function of a chelating agent is to form stable, water-soluble complexes with metal ions. The stability of these complexes is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.[10]

Metal IonThis compound (as Sodium Glucoheptonate) (log K)GLDA (log K)
Ca²⁺~3.06.4[11]
Mg²⁺~2.55.5[11]
Cu²⁺~3.513.1[11]
Fe³⁺High affinity, especially in alkaline conditions11.7[11]
Mn²⁺~3.07.6[11]
Zn²⁺~3.010.0[11]

Note: Stability constants for sodium glucoheptonate are not as extensively documented in readily available literature as those for GLDA. The values presented are indicative of its chelating strength. Sodium glucoheptonate is particularly effective at chelating iron (Fe³⁺) in alkaline environments.[7]

GLDA generally exhibits higher stability constants across a range of divalent and trivalent metal ions compared to this compound, indicating the formation of more stable complexes.[10][11]

Biodegradability

A key advantage of both this compound and GLDA is their biodegradability, which minimizes their environmental persistence.

ChelatorBiodegradability TestResult
This compound Not specified, but generally recognized as biodegradable[3][4]Readily biodegradable[4]
GLDA OECD 301D[1]Readily biodegradable (>60% degradation in 28 days)[1][12]

GLDA has been extensively tested according to international standards and is classified as readily biodegradable.[1][12] While this compound is also considered biodegradable, standardized test data is less commonly cited.

Experimental Protocols

Determination of Metal Chelation Capacity (Spectrophotometric Method)

This method is based on the competition between the chelating agent and a colored indicator for a metal ion. The decrease in the color intensity of the metal-indicator complex is proportional to the chelating capacity of the agent.

Materials:

  • Spectrophotometer

  • Metal salt solution (e.g., FeCl₃, CuSO₄)

  • Indicator solution (e.g., Ferrozine for iron, Pyrocatechol Violet for copper)

  • Buffer solution to maintain constant pH

  • Chelating agent solutions (this compound and GLDA) of known concentrations

Procedure:

  • Prepare a series of standard solutions of the chelating agent.

  • To a fixed volume of the metal salt solution, add a fixed volume of the indicator solution and the buffer.

  • Add varying concentrations of the chelating agent solution to this mixture.

  • Allow the reaction to reach equilibrium.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-indicator complex.

  • A decrease in absorbance indicates chelation of the metal ion by the agent.

  • The chelating capacity can be calculated by comparing the absorbance values to a standard curve.[13]

Biodegradability Assessment (OECD 301D: Closed Bottle Test)

This test determines the ready biodegradability of a substance by measuring the consumption of dissolved oxygen over a 28-day period.

Materials:

  • Glass bottles with stoppers

  • Mineral medium

  • Inoculum (from a wastewater treatment plant)

  • Test substance (this compound or GLDA)

  • Reference substance (e.g., sodium benzoate)

  • Dissolved oxygen meter

Procedure:

  • Prepare a solution of the test substance in the mineral medium.

  • Inoculate the solution with a small amount of activated sludge.

  • Fill the test bottles completely with the inoculated solution, ensuring no air bubbles are trapped.

  • Prepare blank controls (inoculum and mineral medium only) and reference controls.

  • Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measure the dissolved oxygen concentration in the bottles at regular intervals.

  • The amount of oxygen consumed is used to calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[6]

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

cluster_chelator Chelator cluster_metal Metal Ions cluster_complex Stable Complex GA This compound GACa Glucoheptonate-Ca Complex GA->GACa Chelation GLDA GLDA GLDAFe GLDA-Fe Complex GLDA->GLDAFe GLDACu GLDA-Cu Complex GLDA->GLDACu Ca Ca²⁺ Ca->GACa Fe Fe³⁺ Fe->GLDAFe Chelation Cu Cu²⁺ Cu->GLDACu Chelation

Caption: Chelation process of this compound and GLDA with metal ions.

start Start prep Prepare Test Solution (Chelator + Mineral Medium + Inoculum) start->prep incubate Incubate in Sealed Bottles (28 days, 20°C, dark) prep->incubate measure Measure Dissolved Oxygen Periodically incubate->measure calculate Calculate % Biodegradation measure->calculate result Result (>60% = Readily Biodegradable) calculate->result

Caption: Workflow for the OECD 301D Biodegradability Test.

cluster_biodegradation Biodegradation Pathway Chelator Biodegradable Chelator (this compound or GLDA) Degradation Enzymatic Degradation Chelator->Degradation Microorganisms Microorganisms Microorganisms->Degradation catalyze EndProducts End Products (CO₂, H₂O, Biomass) Degradation->EndProducts

Caption: Simplified biodegradation pathway of the chelators.

Applications in Research and Development

Both chelators find utility in a variety of applications due to their metal sequestering abilities.

  • GLDA: Due to its strong chelation over a wide pH range, GLDA is used in cleaning agents, water treatment, agriculture, and personal care products.[1] In pharmaceutical formulations, it can act as a stabilizer by preventing metal-catalyzed degradation.

  • This compound: It is often used in industrial cleaning, especially for rust removal and in alkaline conditions.[7] It also finds applications in the food and beverage industry as a stabilizer and in agriculture.[5] In the pharmaceutical sector, it can be used as a pH regulator and preservative.[5]

Conclusion

Both this compound and GLDA are viable, biodegradable alternatives to traditional, non-biodegradable chelating agents. GLDA stands out for its well-documented, superior chelation strength for a wide array of metal ions and its proven ready biodegradability according to OECD standards.[1][11] this compound is a cost-effective and efficient chelator, particularly for iron in alkaline environments.[7] The selection between these two green chelators should be guided by the specific metal ion of concern, the required complex stability, the operational pH, and the overall performance requirements of the application. For researchers and drug development professionals, a thorough evaluation of these parameters will ensure the optimal and most sustainable choice for their specific needs.

References

Comparative Efficacy of Glucoheptonic Acid in Preventing Biomineralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Biomineralization Agents

Biomineralization, the process by which living organisms produce minerals, is a double-edged sword. While essential for forming skeletal structures, its unwanted occurrence in soft tissues or medical devices can lead to significant pathology and device failure. The prevention of aberrant biomineralization is a critical area of research, with various chemical agents being investigated for their inhibitory potential. This guide provides a comparative analysis of glucoheptonic acid and other common anti-biomineralization agents, supported by experimental data and detailed methodologies.

Overview of Anti-Biomineralization Agents

A variety of compounds are utilized to inhibit the formation of mineral deposits, primarily calcium phosphate (B84403) (hydroxyapatite) and calcium carbonate. These inhibitors function through several mechanisms, including chelation of mineral ions, blocking active growth sites on mineral crystals, and altering crystal morphology to prevent aggregation. This guide will focus on a comparison between this compound, a sugar-based chelator, and other widely studied inhibitors such as phosphonates and polycarboxylates.

Quantitative Comparison of Inhibitor Performance

The efficacy of an anti-biomineralization agent is typically quantified by its ability to inhibit the precipitation of calcium salts. The following table summarizes the performance of various inhibitors in preventing calcium carbonate and calcium phosphate formation under controlled experimental conditions. It is important to note that performance can vary depending on factors such as pH, temperature, and the concentration of scaling ions.

Inhibitor ClassSpecific InhibitorMineral Type InhibitedConcentration (ppm)Inhibition Efficiency (%)Test Method
Sugar Acid Glucose-modified Polyaspartic AcidCalcium Carbonate30~80Static Bottle Test
Calcium Sulfate5100Static Bottle Test
Calcium Phosphate11100Static Bottle Test
Phosphonates Aminotris(methylenephosphonic acid) (ATMP)Calcium Carbonate590Static Bottle Test[1]
Diethylenetriamine pentamethylene phosphonic acid (DTPMP)Calcium Carbonate1- (Induction time > 2h)Dynamic Test
Polycarboxylates Polyacrylic Acid (PAA)Calcium Carbonate3.33 µM95Static Bottle Test[2]
Polymaleic Acid (PMA)Calcium Carbonate2.0 - 6.0Effective InhibitionStatic Beaker Test[3]

Mechanism of Action: The Role of Chelation

The primary mechanism by which this compound is expected to prevent biomineralization is through the chelation of calcium ions.[4][5][6] By binding to free calcium in a solution, this compound reduces the supersaturation of calcium phosphate and calcium carbonate, which is a critical driving force for nucleation and crystal growth. The stability of the calcium-glucoheptonate complex is a key determinant of its effectiveness as an inhibitor. While a specific stability constant for calcium glucoheptonate was not found in the immediate search results, its structure, derived from a heptose sugar, provides multiple hydroxyl groups that can participate in coordinating calcium ions.

Signaling Pathways in Biomineralization and Potential for Inhibition

Cellular processes play a significant role in regulating biomineralization. In bone formation, osteoblasts orchestrate the deposition of hydroxyapatite. The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway is a key regulator of bone remodeling, influencing both osteoclast (bone resorption) and osteoblast (bone formation) activity.[7][8][9][10][11] Intracellular calcium signaling is a critical downstream effector of many pathways that control osteoblast differentiation and mineralization.[12][13][14][15][16]

A calcium chelating agent like this compound could potentially interfere with these signaling pathways by reducing the local concentration of extracellular calcium, thereby modulating the activity of calcium-sensing receptors and voltage-gated calcium channels on osteoblasts. This could, in turn, affect downstream signaling cascades that lead to the expression of genes involved in matrix mineralization.

osteoblast_mineralization_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK Ca2+_ext Extracellular Ca²⁺ CaSR Ca²⁺ Sensing Receptor (CaSR) Ca2+_ext->CaSR VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca2+_ext->VGCC Glucoheptonic_Acid This compound Glucoheptonic_Acid->Ca2+_ext Chelation Signaling_Cascade Signaling Cascade (e.g., TRAFs, PI3K, MAPK) RANK->Signaling_Cascade Ca2+_int Intracellular Ca²⁺ (Second Messenger) CaSR->Ca2+_int VGCC->Ca2+_int Transcription_Factors Transcription Factors (e.g., NFAT, Osterix) Signaling_Cascade->Transcription_Factors Ca2+_int->Transcription_Factors Gene_Expression Gene Expression for Mineralization Proteins (e.g., Osteopontin, Osteocalcin) Transcription_Factors->Gene_Expression Mineralization Mineralization Gene_Expression->Mineralization

Caption: Osteoblast mineralization pathway and the potential inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and comparability of inhibitor efficacy studies, standardized experimental protocols are essential. The two most common laboratory methods for evaluating scale inhibitors are the static bottle test and the dynamic tube blocking test.

Static Bottle Test (NACE Standard TM0374-2007)

This method is used to determine the minimum inhibitor concentration (MIC) required to prevent the precipitation of scale-forming minerals from a supersaturated solution over a set period.

Materials:

  • Cation solution (e.g., containing CaCl₂)

  • Anion solution (e.g., containing NaHCO₃ for carbonate scale or Na₂HPO₄ for phosphate scale)

  • Inhibitor stock solution of known concentration

  • pH buffer

  • Water bath or oven for temperature control

  • Filtration apparatus (0.45 µm filters)

  • Analytical equipment to measure cation concentration (e.g., ICP-OES or titration)

Procedure:

  • Prepare supersaturated solutions by mixing the cation and anion stock solutions in appropriate ratios.

  • Add varying concentrations of the scale inhibitor to a series of test bottles. A control bottle with no inhibitor is also prepared.

  • Adjust the pH of the solutions to the desired level.

  • Place the bottles in a water bath or oven at the test temperature for a specified duration (e.g., 24 hours).

  • After the incubation period, filter the solutions to remove any precipitate.

  • Measure the concentration of the cation (e.g., Ca²⁺) in the filtrate.

  • The inhibition efficiency (IE) is calculated using the following formula: IE (%) = [(C_i - C_b) / (C_o - C_b)] * 100 Where:

    • C_i is the calcium concentration in the filtrate with the inhibitor.

    • C_b is the calcium concentration in the filtrate of the blank (without inhibitor).

    • C_o is the initial calcium concentration.

Dynamic Tube Blocking Test

This method simulates the flow conditions in industrial or biological systems and evaluates the ability of an inhibitor to prevent scale deposition on surfaces.

Apparatus:

  • High-pressure pumps for cation and anion solutions

  • Pre-heating coils

  • A narrow-bore capillary tube (the "scaling coil") housed in a temperature-controlled oven

  • Differential pressure transducer to measure pressure drop across the capillary

  • Data acquisition system

Procedure:

  • The cation and anion solutions are pumped separately at a constant flow rate through pre-heating coils to reach the test temperature.

  • The two solutions are then mixed immediately before entering the scaling coil, creating a supersaturated solution.

  • As scale deposits on the inner wall of the capillary, the tube becomes blocked, leading to an increase in the differential pressure across it.

  • The time taken for the differential pressure to increase by a predefined amount is recorded as the "plugging time."

  • The experiment is first run without any inhibitor to determine the blank plugging time.

  • The test is then repeated with varying concentrations of the inhibitor added to one of the solutions.

  • The performance of the inhibitor is assessed by its ability to extend the plugging time. The minimum inhibitor concentration (MIC) is the concentration that prevents significant pressure buildup for a specified period.

Conclusion

While direct evidence for the efficacy of this compound in preventing biomineralization requires further investigation, its inherent calcium chelating properties, shared with other effective sugar-based inhibitors, suggest it is a promising candidate for further research. This guide provides a framework for comparing its potential performance against established anti-biomineralization agents. The provided experimental protocols offer standardized methods for evaluating and validating the efficacy of new and existing inhibitors in a controlled laboratory setting. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to advance the field of biomineralization inhibition.

References

A Comparative Guide to Glucoheptonic Acid and its Alternatives in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glucoheptonic acid's potential role in mitigating oxidative stress against two well-established alternatives: the antioxidant N-acetylcysteine (NAC) and the iron chelator Deferoxamine (B1203445) (DFO). The comparison is based on available experimental data, mechanisms of action, and relevant signaling pathways.

Introduction to Oxidative Stress and Mitigation Strategies

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This imbalance can lead to cellular damage, contributing to a variety of pathological conditions. Key strategies to combat oxidative stress include direct antioxidant action to scavenge free radicals and chelation of transition metals like iron and copper, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

This guide explores three compounds in the context of oxidative stress mitigation:

  • This compound: A sugar acid with known metal-chelating properties. Its role in biological oxidative stress mitigation is primarily theoretical, based on its ability to sequester pro-oxidant metal ions.

  • N-acetylcysteine (NAC): A precursor to the major intracellular antioxidant glutathione (B108866), with well-documented antioxidant and cytoprotective effects.

  • Deferoxamine (DFO): A potent, FDA-approved iron chelator used to treat iron overload conditions, thereby preventing iron-mediated oxidative damage.

Mechanisms of Action

The primary mechanism by which each compound is proposed to mitigate oxidative stress differs significantly.

This compound: The principal proposed mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺/Fe³⁺). By binding to these ions, this compound can prevent their participation in the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. This is an indirect antioxidant effect, as it does not involve direct scavenging of ROS but rather the neutralization of their catalysts.

N-acetylcysteine (NAC): NAC exhibits a multi-faceted antioxidant mechanism:

  • Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a primary intracellular antioxidant that directly neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.[1]

  • Direct Radical Scavenging: NAC itself can directly scavenge certain reactive oxygen species.[2]

  • Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which may help restore the function of proteins that have been oxidized.

Deferoxamine (DFO): DFO is a high-affinity, hexadentate iron chelator.[3] This means a single molecule of DFO can bind to all six coordination sites of a ferric iron (Fe³⁺) ion, forming a stable 1:1 complex called ferrioxamine.[3] This stable complex is then excreted from the body, primarily through the kidneys. By sequestering free iron, DFO prevents its involvement in redox cycling and the generation of ROS.[3]

Comparative Analysis of Efficacy

The following tables summarize the available quantitative data for this compound, NAC, and DFO. It is important to note the limited availability of peer-reviewed data on the biological antioxidant and chelating efficacy of this compound.

Table 1: In Vitro Antioxidant and Chelating Properties

ParameterThis compoundN-acetylcysteine (NAC)Deferoxamine (DFO)
Primary Mechanism Metal Chelation (inferred)Glutathione Precursor, Radical ScavengingIron Chelation
DPPH Radical Scavenging (IC50) Data not available89.23 µM[4]Not applicable
Iron (Fe³⁺) Binding Affinity (log β) Data not availableLow30.6[5]

Table 2: Clinical and Biological Outcomes

ParameterThis compoundN-acetylcysteine (NAC)Deferoxamine (DFO)
Effect on Glutathione Levels Data not availableIncreases intracellular GSH levels.[1]Not applicable
Reduction in Oxidative Stress Markers Data not availableClinical trials show mixed results; some indicate a reduction in markers like malondialdehyde.Reduces iron-mediated oxidative damage by lowering iron burden.[6]
Reduction in Iron Overload Data not availableNot applicableClinically proven to reduce serum ferritin and liver iron concentrations.[7][8][9]
Clinical Use Not established for oxidative stressMucolytic agent, acetaminophen (B1664979) overdose antidote, investigational for various conditions involving oxidative stress.[1]FDA-approved for treatment of chronic iron overload.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant and iron-chelating properties of a test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., ascorbic acid or Trolox)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Add a defined volume of the test compound solution to a 96-well plate or cuvette.

    • Add an equal volume of the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.[12]

Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This assay determines the iron-chelating capacity of a compound.

  • Principle: Ferrozine (B1204870) forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), with maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the formation of the colored complex and thus a reduction in absorbance.[13]

  • Reagents:

    • Test compound solutions at various concentrations

    • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

    • Ferrozine solution (e.g., 5 mM)

    • Control chelator (e.g., EDTA or Deferoxamine)

  • Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution.

    • Add 100 µL of the FeCl₂ solution to each well and incubate for 10 minutes at room temperature.

    • Add 50 µL of the ferrozine solution to initiate the colorimetric reaction.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

  • Calculation: The percentage of iron-chelating activity is calculated as: % Chelation = [(A_control - A_sample) / A_control] * 100 The IC50 value for chelation can be determined from a dose-response curve.[13]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.[14][15]

  • Materials:

    • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

    • DCFH-DA solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

    • Test compound solutions

    • Positive control (e.g., Quercetin)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and grow to confluence.

    • Wash the cells and incubate with DCFH-DA and the test compound for a specified time (e.g., 1 hour).

    • Wash the cells again to remove the compound and excess probe.

    • Add AAPH solution to induce oxidative stress.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Analysis: The antioxidant capacity is determined by comparing the fluorescence in cells treated with the test compound to control cells (treated with AAPH alone). The results can be expressed as quercetin (B1663063) equivalents.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to oxidative stress and the experimental workflows for its assessment.

Oxidative_Stress_Pathway ROS ROS (Reactive Oxygen Species) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Antioxidant_Defense Antioxidant Defense (GSH, Enzymes) Antioxidant_Defense->ROS neutralizes NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH precursor to GSH->Antioxidant_Defense enhances Metal_Ions Fe²⁺ / Cu⁺ (Transition Metals) Fenton_Reaction Fenton Reaction Metal_Ions->Fenton_Reaction catalyzes Chelation Chelation Hydroxyl_Radical •OH (Hydroxyl Radical) Fenton_Reaction->Hydroxyl_Radical produces Hydroxyl_Radical->Cellular_Damage causes Glucoheptonic_Acid This compound Glucoheptonic_Acid->Metal_Ions chelates DFO Deferoxamine (DFO) DFO->Metal_Ions chelates

Figure 1. Mechanisms of Oxidative Stress Mitigation.

DPPH_Assay_Workflow Start Start: Prepare Reagents Mix Mix: Test Compound + DPPH Solution Start->Mix Incubate Incubate: Dark, Room Temp (e.g., 30 min) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calculate Calculate: % Scavenging & IC50 Measure->Calculate

Figure 2. Workflow for the DPPH Radical Scavenging Assay.

Iron_Chelation_Assay_Workflow Start Start: Prepare Reagents Mix1 Mix: Test Compound + FeCl₂ Start->Mix1 Incubate1 Incubate: Room Temp (10 min) Mix1->Incubate1 Mix2 Add Ferrozine Incubate1->Mix2 Incubate2 Incubate: Room Temp (10 min) Mix2->Incubate2 Measure Measure Absorbance @ 562 nm Incubate2->Measure Calculate Calculate: % Chelation & IC50 Measure->Calculate

Figure 3. Workflow for the Ferrous Ion Chelating Assay.

Conclusion

This guide provides a comparative overview of this compound, N-acetylcysteine, and Deferoxamine in the context of mitigating oxidative stress.

  • This compound's potential is primarily inferred from its chemical properties as a metal chelator. There is a notable lack of direct, peer-reviewed experimental data to validate its efficacy in biological systems. Further in vitro and in vivo studies are required to substantiate its role as a cytoprotective agent against oxidative stress.

  • N-acetylcysteine is a well-researched antioxidant with a clear, biologically relevant mechanism of action as a glutathione precursor. A substantial body of evidence from in vitro studies and clinical trials supports its use in conditions associated with oxidative stress, although clinical efficacy can be variable.

  • Deferoxamine is a potent and specific iron chelator with proven clinical efficacy in reducing iron overload and its associated oxidative damage. Its mechanism is well-understood and its clinical outcomes are well-documented.

For researchers and drug development professionals, while this compound presents an interesting candidate for further investigation due to its chelating potential, NAC and DFO represent established benchmarks with extensive supporting data for antioxidant and iron-chelating activities, respectively. Future research on this compound should focus on generating robust in vitro and cellular data to allow for a more direct and quantitative comparison with these alternatives.

References

A Comparative Analysis of Sugar Acids for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

The escalating issue of heavy metal contamination in soil and water necessitates the development of effective and environmentally benign remediation strategies. Sugar acids, derived from the oxidation of sugars, have emerged as promising chelating agents for this purpose due to their biodegradability and non-toxic nature. This guide provides a comparative study of various sugar acids for the removal of heavy metals, supported by experimental data, to assist researchers and scientists in selecting appropriate agents for their specific needs.

Performance Comparison of Sugar Acids

The efficacy of sugar acids in removing heavy metals is highly dependent on the specific acid, the target metal, and crucial environmental factors, most notably pH. Below is a summary of quantitative data from studies evaluating D-Gluconic acid, D-Glucaric acid, and Pectin (a polymer of D-Galacturonic acid) for the removal of various heavy metals.

Sugar AcidTarget MetalRemoval Efficiency (%)Optimal Conditions
D-Gluconic Acid Copper (Cu)84%Strongly alkaline (pH 12-13), 20.0 g/L solution
Lead (Pb)80%Strongly alkaline (pH 12-13), 20.0 g/L solution
Zinc (Zn)70%Strongly alkaline (pH 12-13), 20.0 g/L solution
Cadmium (Cd)63%Strongly alkaline (pH 12-13), 20.0 g/L solution
Chromium (Cr)60%Strongly alkaline (pH 12-13), 20.0 g/L solution
Nickel (Ni)43%Strongly alkaline (pH 12-13), 20.0 g/L solution
D-Glucaric Acid Copper (Cu)~66%Strongly alkaline (pH 12-13), 20.0 g/L solution
Lead (Pb)~64%Strongly alkaline (pH 12-13), 20.0 g/L solution
Chromium (Cr)43%Strongly alkaline (pH 12-13), 20.0 g/L solution
Nickel (Ni)35%Strongly alkaline (pH 12-13), 20.0 g/L solution
Zinc (Zn)22%Strongly alkaline (pH 12-13), 20.0 g/L solution
Cadmium (Cd)21%Strongly alkaline (pH 12-13), 20.0 g/L solution
Pectin (Polygalacturonic Acid) Lead (Pb)65%Acidic (pH 2.0), 15 min contact time
Cadmium (Cd)55%Acidic (pH 4.0), 15 min contact time
Zinc (Zn)42%Acidic (pH 2.0), 15 min contact time

Note: The data for D-Gluconic and D-Glucaric acid are derived from soil extraction studies under optimized, strongly alkaline conditions. The data for Pectin is from aqueous solution studies under acidic conditions. Direct comparison should be made with caution as experimental parameters differ significantly.

Based on available data, D-Gluconic acid demonstrates superior removal efficiency across a range of heavy metals compared to D-Glucaric acid under strongly basic conditions.[1][2] Notably, the extraction of metals like Copper (Cu) and Lead (Pb) is particularly effective with D-Gluconic acid.[1] Pectin, the primary polymer of D-Galacturonic acid, also shows significant potential, especially for Lead (Pb) and Cadmium (Cd), but under acidic pH conditions.[3] The drastic difference in optimal pH highlights a key takeaway: the effectiveness of a sugar acid is fundamentally linked to the solution's chemistry, which affects both the metal's speciation and the acid's chelating functional groups.

Experimental Workflow and Protocols

To evaluate and compare the performance of different sugar acids, a standardized experimental approach is crucial. The following sections detail a typical protocol for batch equilibrium experiments and the analytical methods for quantification.

General Experimental Workflow Diagram

The diagram below illustrates a standard workflow for a comparative study on heavy metal removal using different sugar acids.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase cluster_results 4. Data Interpretation A Prepare Contaminated Medium (e.g., Spiked Soil or Aqueous Solution) B Prepare Stock Solutions of Sugar Acids (Gluconic, Glucaric, etc.) D Conduct Batch Equilibrium Tests A->D C Prepare Stock Solutions of Heavy Metal Salts (Pb(NO₃)₂, CdCl₂, etc.) B->D E Vary Key Parameters: - pH (e.g., 2 to 13) - Sugar Acid Concentration - Contact Time (e.g., 15 min to 24h) - Temperature - Solid:Liquid Ratio D->E Control F Separation (Filtration / Centrifugation) D->F G Measure Residual Heavy Metal Concentration in Supernatant F->G H Analytical Method: Atomic Absorption Spectrometry (AAS) or ICP-MS G->H Using I Calculate Removal Efficiency (%) H->I J Determine Adsorption Capacity (mg/g) H->J K Comparative Analysis of Sugar Acids I->K J->K

Caption: Workflow for comparing sugar acid efficacy in heavy metal removal.

Detailed Experimental Protocols

1. Preparation of Reagents:

  • Heavy Metal Stock Solutions (e.g., 1000 mg/L): Prepare individual stock solutions by dissolving a precise amount of a soluble salt of the target metal (e.g., Pb(NO₃)₂, CuSO₄·5H₂O, CdCl₂) in deionized water. Acidify slightly (e.g., with HNO₃) to prevent hydrolysis and precipitation.

  • Sugar Acid Solutions: Prepare aqueous solutions of the desired sugar acids (e.g., D-Gluconic acid, D-Glucaric acid) at various concentrations (e.g., 5 g/L to 50 g/L).

2. Batch Adsorption/Extraction Protocol:

  • For each experiment, add a known volume and concentration of heavy metal solution to a series of flasks. For soil studies, use a known mass of contaminated soil with the sugar acid solution.[4]

  • Add a specific volume of the sugar acid solution to each flask.

  • Adjust the pH of the mixture to the desired level using dilute HNO₃ or NaOH. This is a critical step, as removal efficiency is highly pH-dependent.[3][5]

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time (ranging from 15 minutes to 24 hours) at a controlled temperature.[6]

  • After agitation, separate the solid and liquid phases by centrifugation or by filtering through an appropriate filter paper (e.g., Whatman filter paper).[7]

  • The resulting clear liquid (supernatant or filtrate) is collected for analysis.

3. Analytical Measurement:

  • The concentration of the heavy metal remaining in the filtrate is determined using an appropriate analytical technique.

  • Atomic Absorption Spectrometry (AAS) is a widely used and reliable method for this purpose.[8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can also be used, offering lower detection limits for trace concentrations.[9]

  • The initial and final concentrations of the metal are used to calculate the removal efficiency.

4. Calculation of Removal Efficiency: The percentage of heavy metal removal is calculated using the following formula:

Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the heavy metal (mg/L).

  • Cₑ is the equilibrium or final concentration of the heavy metal in the solution (mg/L).

References

Assessing the Biodegradability of Glucoheptonic Acid Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of glucoheptonic acid metal complexes against other common chelating agents. The information presented is based on available experimental data, primarily from standardized testing protocols such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Comparative Biodegradability of Chelating Agents

The following table summarizes the ready biodegradability of this compound (represented by its close analog, sodium gluconate) and alternative chelating agents. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment.

Chelating AgentTest GuidelineBiodegradation (%)Timeframe (days)Classification
Sodium Gluconate Aerobic Closed Bottle89%28Readily Biodegradable[1]
This compound -Data not available-Presumed Readily Biodegradable
Metal-Glucoheptonate Complexes -Data not available-Presumed Readily Biodegradable
EDTA -Poor-Not Readily Biodegradable[2]
GLDA OECD 301F>60%28Readily Biodegradable[2]
MGDA Static TestHigh20Readily Biodegradable[3]
IDS -28.1%28Not Readily Biodegradable[4]
IDS-Metal Complexes -Increased rate vs. IDS28-

Note on this compound and its Metal Complexes: Specific experimental data on the biodegradability of this compound and its metal complexes is limited in the reviewed literature. However, based on the ready biodegradability of the structurally similar sodium gluconate, it is presumed that this compound is also readily biodegradable. Furthermore, studies on other chelating agents like EDTA and IDS have shown that complexation with metals can sometimes increase the rate of biodegradation[4]. Therefore, it is reasonable to hypothesize that metal-glucoheptonate complexes are also readily biodegradable. This, however, remains an assumption pending direct experimental evidence.

Experimental Protocols

The data presented in this guide is primarily based on the OECD 301 series of tests for ready biodegradability. Below are detailed methodologies for two of the most common tests cited.

OECD 301B: CO2 Evolution Test

This method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

  • Principle: A predetermined amount of the test substance is dissolved in a mineral medium and inoculated with a microbial population (typically from activated sludge). The mixture is incubated in the dark or diffuse light under aerobic conditions at a constant temperature. As the microorganisms biodegrade the test substance, they respire and produce CO2. This CO2 is trapped in a suitable absorbent (e.g., sodium hydroxide (B78521) solution) and quantified by titration or with a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum (ThCO2) based on the carbon content of the test substance.[5][6]

  • Apparatus:

    • Incubation bottles

    • CO2-free air supply

    • CO2 absorption flasks with a known volume of absorbent

    • Titration equipment or a TOC analyzer

    • Magnetic stirrers

    • Constant temperature chamber

  • Procedure:

    • Prepare a mineral medium containing essential inorganic salts.

    • Add the test substance to the incubation bottles at a concentration that will yield sufficient CO2 for accurate measurement without being toxic to the microorganisms.

    • Inoculate the medium with a small volume of activated sludge.

    • Set up control flasks (blank with no test substance, and a reference substance of known biodegradability).

    • Aerate the flasks with CO2-free air, passing the effluent gas through the CO2 absorption flasks.

    • Incubate for 28 days at a constant temperature (typically 20-25°C).

    • Periodically, and at the end of the test, analyze the contents of the absorption flasks to determine the amount of CO2 produced.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[5]

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by the microbial population.

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a sealed flask at a constant temperature. The consumption of oxygen by the microorganisms results in a pressure drop in the headspace of the flask, which is measured by a manometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).[2][7]

  • Apparatus:

    • Respirometer flasks with pressure sensors (manometers)

    • Magnetic stirrers

    • Constant temperature chamber or water bath

    • CO2 absorbent (e.g., potassium hydroxide) placed in a separate compartment within the flask

  • Procedure:

    • Prepare the inoculated mineral medium as in OECD 301B.

    • Add the test substance to the respirometer flasks.

    • Add the CO2 absorbent to its designated compartment.

    • Seal the flasks and place them in the constant temperature environment with continuous stirring.

    • Monitor the pressure changes in the flasks over a 28-day period.

    • The oxygen consumption is calculated from the pressure drop.

  • Pass Criteria: Similar to OECD 301B, a substance is classified as readily biodegradable if the oxygen consumption reaches 60% of the ThOD within a 10-day window during the 28-day test.[6]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical assessment of biodegradability.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Test Substance A->B C Inoculate with Microorganisms B->C D Incubate at Constant Temp. C->D E Aerate with CO2-free Air D->E F Trap Evolved CO2 E->F G Measure Trapped CO2 F->G H Calculate % of Theoretical CO2 G->H I Assess against Pass Criteria H->I

Caption: Workflow for the OECD 301B CO2 Evolution Test.

Biodegradability_Assessment_Logic Start Start Biodegradability Assessment Test Perform OECD 301 Ready Biodegradability Test Start->Test Data Collect Data (% Degradation over 28 days) Test->Data CheckPass Degradation >= 60% within 10-day window? Data->CheckPass Ready Classify as 'Readily Biodegradable' CheckPass->Ready Yes NotReady Classify as 'Not Readily Biodegradable' CheckPass->NotReady No Inherent Consider further testing for 'Inherent Biodegradability' NotReady->Inherent

Caption: Logical flow for assessing ready biodegradability.

References

Lack of Direct Comparative Studies on the Biological Efficacy of Glucoheptonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no direct comparative studies detailing the differential biological efficacy of alpha- and beta-glucoheptonic acid isomers were identified. The existing research primarily focuses on the industrial applications of glucoheptonic acid and its salts as chelating agents, with limited investigation into their specific isomeric bioactivities.

While specific experimental data comparing the biological effects of this compound isomers is not publicly available, the principles of stereochemistry in pharmacology suggest that different isomers could exhibit distinct biological activities. Isomers, which are molecules with the same chemical formula but different spatial arrangements, often interact differently with chiral biological molecules like enzymes and receptors.[1] This can lead to significant variations in their pharmacodynamic and pharmacokinetic properties.[2]

General Biological Activities of this compound

This compound and its derivatives have been noted for certain biological effects, although these studies do not differentiate between isomers. For instance, derivatives of this compound have been shown to influence the growth of certain bacteria.[3][4] Specifically, a galactosyl derivative of this compound demonstrated antibacterial activity against selected strains of S. Choleraesuis, S. epidermidis, and Staphylococcus aureus, and also stimulated the growth of Lactobacillus brevis.[3][4] Additionally, this compound is utilized in biomedical applications, such as in brain imaging to differentiate between recurrent tumors and post-radiation effects, although the specific isomer used is often not specified.[]

The Critical Role of Isomerism in Biological Systems: Lessons from Other Molecules

The significance of stereoisomerism is well-documented for numerous therapeutic agents. The differential effects of isomers are a cornerstone of modern drug development, as the spatial arrangement of atoms can drastically alter a molecule's biological function.

A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . It is sold as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers), (S)-ibuprofen and (R)-ibuprofen. The (S)-isomer is responsible for the majority of the anti-inflammatory and analgesic effects, while the (R)-isomer is significantly less active.[6] In the body, an enzyme can convert the inactive (R)-isomer into the active (S)-form.[6]

Similarly, the drug ethambutol , used to treat tuberculosis, demonstrates the critical importance of stereoisomerism. The (S,S)-ethambutol isomer is effective against tuberculosis, whereas the (R,R)-isomer can cause blindness.[2]

These examples underscore the principle that different isomers of a compound can have vastly different, and sometimes harmful, effects. Therefore, it is plausible that alpha- and beta-glucoheptonic acid could also exhibit unique biological efficacies. However, without direct experimental evidence, any such differences remain speculative.

Hypothetical Experimental Workflow for Comparing Isomer Efficacy

To investigate the differential biological efficacy of this compound isomers, a series of in vitro experiments would be necessary. A generalized workflow for such a study is outlined below.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion prep1 Isolate/Synthesize Pure α- and β-Glucoheptonic Acid Isomers prep2 Characterize Isomer Purity (e.g., NMR, HPLC) prep1->prep2 assay1 Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) on various cell lines prep2->assay1 assay2 Enzyme Inhibition Assay (select relevant target enzymes) prep2->assay2 assay3 Receptor Binding Assay (if a target receptor is hypothesized) prep2->assay3 assay4 Antimicrobial Susceptibility Testing (e.g., MIC determination) prep2->assay4 analysis1 Determine IC50/EC50 Values assay1->analysis1 assay2->analysis1 assay3->analysis1 assay4->analysis1 analysis2 Compare Dose-Response Curves analysis1->analysis2 analysis3 Statistical Analysis (e.g., ANOVA, t-test) analysis2->analysis3 conclusion Determine Relative Biological Efficacy of Isomers analysis3->conclusion

Caption: A generalized workflow for the comparative analysis of this compound isomer efficacy.

Experimental Protocols:

Due to the lack of specific studies on this compound isomers, detailed experimental protocols cannot be provided. However, a general methodology for a cytotoxicity assay, which would be a fundamental first step, is described below.

Cell Viability (MTT) Assay Protocol:

  • Cell Culture: Human cell lines (e.g., a cancer cell line like HeLa and a normal cell line like HEK293) would be cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The pure alpha- and beta-glucoheptonic acid isomers would be dissolved in a suitable solvent and then diluted in cell culture media to a range of concentrations. The cells would then be treated with these various concentrations. A vehicle control (solvent only) and an untreated control would also be included.

  • Incubation: The treated cells would be incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the isomers. These data are then used to generate dose-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each isomer.

References

Safety Operating Guide

Proper Disposal of Glucoheptonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and logistical management of glucoheptonic acid waste, ensuring the protection of both laboratory personnel and the environment.

This compound and its salts are generally considered to be of low toxicity. The U.S. Environmental Protection Agency (EPA) has designated sodium glucoheptonate, a common salt of the acid, as a low-priority substance for risk evaluation. While not classified as a hazardous waste by characteristic definitions of ignitability, reactivity, or toxicity, it is a weak organic acid and may cause mild skin and eye irritation upon contact. Solutions of this compound typically have a pH in the range of 3.5 to 4.5, which is not considered corrosive for the purposes of hazardous waste classification (a pH of ≤ 2 is the general threshold).

Despite its low hazard profile, direct disposal of this compound into sanitary sewers or regular trash is not recommended without explicit permission from your institution's Environmental Health and Safety (EHS) department. The guiding principle for laboratory chemical waste is to treat all chemicals as potentially hazardous unless confirmed otherwise by safety officials.

Summary of Hazard Data

Hazard ClassificationData Summary
Acute Toxicity Considered to be of very low toxicity.
Skin Corrosion/Irritation May cause mild skin irritation.
Eye Damage/Irritation May cause mild eye irritation.
Corrosivity Not classified as corrosive; solutions typically have a pH between 3.5 and 4.5.
Environmental Hazards Ecotoxicity data is limited, but it is not expected to pose a significant environmental threat.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene)

    • A standard laboratory coat

  • Waste Collection and Containerization:

    • Collect all this compound waste, including aqueous solutions and any contaminated solids (e.g., paper towels, weighing boats), in a designated and compatible waste container.

    • Use a clearly labeled, leak-proof container made of chemical-resistant material such as high-density polyethylene (B3416737) (HDPE).

    • Ensure the container's cap is securely fastened when not in use to prevent spills.

  • Labeling of Waste Containers:

    • Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The date the waste was first added to the container

      • The name of the principal investigator and the laboratory location (building and room number)

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

    • Secondary containment (e.g., a plastic tub) is recommended to contain any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's EHS department to schedule a waste pickup.

    • Do not transport the chemical waste outside of your laboratory. Trained EHS personnel will handle the collection and final disposal.

Disposal Workflow Diagram

GlucoheptonicAcidDisposal cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Compatible, Leak-Proof Container Collect Collect Glucoheptonic Acid Waste Container->Collect Label Label Container with Contents and Date Collect->Label Seal Securely Seal Container Label->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Workflow for the proper disposal of this compound waste.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.